Capryloyl Salicylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-octanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGWKNBFPKCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025584 | |
| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78418-01-6 | |
| Record name | n-Octanoyl-5-salicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryloyl salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPRYLOYL SALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Capryloyl Salicylic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of Capryloyl Salicylic (B10762653) Acid, a lipophilic derivative of salicylic acid, through the Friedel-Crafts acylation reaction. The document details the chemical principles, experimental protocols, and analytical characterization of this significant compound, which is widely utilized in the cosmetic and dermatological fields for its keratolytic, anti-inflammatory, and comedolytic properties. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and synthesis of active pharmaceutical and cosmetic ingredients.
Introduction
Capryloyl Salicylic Acid, also known as 2-hydroxy-5-(octanoyl)benzoic acid or Lipo-hydroxy Acid (LHA), is a functional derivative of salicylic acid. By incorporating an eight-carbon acyl chain onto the salicylic acid backbone, its lipophilicity is significantly increased, enhancing its penetration into the lipid-rich stratum corneum. This modification allows for a more targeted and gentle exfoliation compared to its parent compound. The primary route for the industrial synthesis of this compound is the Friedel-Crafts acylation of a salicylic acid precursor, a robust and well-established method for forming carbon-carbon bonds on aromatic rings.
This guide will systematically detail the synthesis, beginning with the underlying reaction mechanism, followed by a comprehensive experimental protocol, and concluding with methods for purification and characterization.
The Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of this compound is a two-step process:
-
Friedel-Crafts Acylation: The aromatic ring of methyl salicylate (B1505791) is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the octanoyl group at the 5-position of the methyl salicylate molecule.
-
Hydrolysis: The resulting methyl ester intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final this compound.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from octanoyl chloride, generating the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of methyl salicylate. The hydroxyl and methoxy (B1213986) groups of methyl salicylate are ortho-, para-directing. Due to steric hindrance from the adjacent methoxycarbonyl group, the acylation predominantly occurs at the para-position (C5) relative to the hydroxyl group. Subsequent deprotonation of the arenium ion intermediate restores aromaticity, yielding the acylated product.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
Reactants: Methyl salicylate, Octanoyl chloride, Aluminum chloride (anhydrous), Sodium hydroxide (B78521), Hydrochloric acid (concentrated).
-
Solvents: Dichloromethane (B109758) (anhydrous), Ethanol (B145695).
-
Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel, filtration apparatus.
Step 1: Friedel-Crafts Acylation of Methyl Salicylate
-
To a stirred suspension of anhydrous aluminum chloride (94.6 g, 0.71 mol) in anhydrous dichloromethane (236 mL) in a round-bottom flask cooled in an ice bath to 10°C, a solution of octanoyl chloride (50.0 g, 0.31 mol) and methyl salicylate (36.0 g, 0.24 mol) in anhydrous dichloromethane (79 mL) is added dropwise over 2 hours.[1]
-
The reaction mixture is stirred at 10°C for an additional 5 hours.[1]
-
The temperature is then raised to 30°C and the reaction is continued for 12 hours.[1]
-
After completion, the reaction mixture is slowly poured into 600 mL of an ice-water mixture containing 40 mL of concentrated hydrochloric acid with vigorous stirring.[1]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.[1]
-
The combined organic layers are washed with water and then concentrated under reduced pressure to yield a grayish-white solid. This crude product is the methyl ester of this compound.[1]
Step 2: Hydrolysis of the Methyl Ester Intermediate
-
The crude methyl ester intermediate (60.8 g) is suspended in ethanol (300 mL).[1]
-
A solution of sodium hydroxide (55 g) in water (500 mL) is added to the suspension.[1]
-
The mixture is heated to 60°C and stirred for 6 hours.[1]
-
After cooling to room temperature, 115 mL of concentrated hydrochloric acid is added with stirring, leading to the formation of a white precipitate.[1]
-
The precipitate is collected by filtration, washed with water, and then recrystallized from dichloromethane to afford pure this compound.[1]
Data Presentation
The following table summarizes the quantitative data from the experimental protocol.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Methyl Salicylate | 152.15 | 36.0 | 0.24 | 1 |
| Octanoyl Chloride | 162.65 | 50.0 | 0.31 | 1.29 |
| Aluminum Chloride | 133.34 | 94.6 | 0.71 | 2.96 |
| This compound | 264.32 | 44.7 | 0.17 | - |
Yield: 70.5% (based on methyl salicylate)[1]
Potential Side Reactions and Impurities
The primary side reaction in the Friedel-Crafts acylation of methyl salicylate is the formation of the isomeric product, 3-capryloyl salicylic acid. The hydroxyl group directs ortho and para, and while the para-product (5-acylated) is sterically favored, a small amount of the ortho-product (3-acylated) can be formed. It has been reported that 3-capryloyl salicylic acid is a highly plausible contaminant of this compound.[2][3]
Figure 2: Formation of the 3-isomer impurity.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Grayish-white crystalline solid.[1]
-
Melting Point: 113-117 °C
-
Solubility: Soluble in organic solvents such as dichloromethane and ethanol.[1]
Spectroscopic Data
-
¹H NMR: Signals corresponding to the protons of the octanoyl chain (aliphatic region), aromatic protons on the salicylic acid ring, and the acidic protons of the hydroxyl and carboxyl groups.
-
¹³C NMR: Resonances for the carbons of the octanoyl chain, the aromatic carbons, the carbonyl carbon of the ketone, and the carboxyl carbon.
-
FTIR (cm⁻¹): Characteristic absorptions for the O-H stretch of the carboxylic acid and phenol, C-H stretches of the alkyl chain, a C=O stretch for the ketone, a C=O stretch for the carboxylic acid, and C=C stretches of the aromatic ring.
Biological Activity and Signaling Pathways
This compound exerts its biological effects through several mechanisms, primarily related to its keratolytic, comedolytic, and anti-inflammatory properties.
Comedolytic and Keratolytic Effects
This compound's lipophilicity allows it to penetrate sebaceous follicles where it helps to dissolve the mixture of sebum and dead skin cells that can lead to comedones. It promotes desquamation by loosening the intercellular connections between corneocytes.
Regulation of Sebum Production
Salicylic acid, the parent compound of this compound, has been shown to reduce sebum production by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway in sebocytes. It is plausible that this compound acts through a similar mechanism.
Figure 3: Proposed pathway for sebum regulation.
Anti-inflammatory Effects
Salicylic acid and its derivatives are known to possess anti-inflammatory properties. This is partly achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, the production of pro-inflammatory cytokines is reduced.
Figure 4: Proposed anti-inflammatory pathway.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a reliable and efficient method for producing this valuable active ingredient. This guide has provided a detailed protocol, including reaction conditions and expected yields, as well as an overview of potential impurities and characterization techniques. Understanding the underlying chemical principles and biological mechanisms of action is crucial for the effective application of this compound in dermatological and cosmetic formulations. The information presented herein serves as a foundational resource for scientists and researchers in the field. Further research into optimizing reaction conditions to minimize impurity formation and detailed spectroscopic analysis of the final product would be valuable additions to the existing literature.
References
The Core Mechanism of Action of Capryloyl Salicylic Acid in Cutaneous Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capryloyl Salicylic (B10762653) Acid (CSA), also known as lipo-hydroxy acid (LHA), is a lipophilic derivative of salicylic acid engineered for enhanced penetration into the lipid-rich layers of the skin. This technical guide elucidates the multifaceted mechanism of action of CSA within the skin, focusing on its keratolytic, comedolytic, anti-inflammatory, and dermal remodeling properties. Through a detailed examination of its molecular interactions and cellular effects, this document provides a comprehensive overview for researchers and drug development professionals. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visualized using Graphviz diagrams.
Introduction
Capryloyl Salicylic Acid is a functionalized derivative of salicylic acid, characterized by the addition of an eight-carbon capryloyl chain. This structural modification significantly increases its lipophilicity, leading to a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound.[1][2] Its primary applications in dermatology and cosmetology are in the management of acne, photoaging, and hyperpigmentation.[3][4] This guide delves into the core mechanisms that underpin these clinical effects.
Physicochemical Properties and Skin Penetration
The defining characteristic of CSA is its lipophilicity, which governs its interaction with the stratum corneum. Unlike the more water-soluble salicylic acid, CSA exhibits a higher affinity for the lipidic intercellular matrix of the epidermis.[5][6] This results in a slower, more targeted penetration into the stratum corneum and pilosebaceous units.[2][6]
Table 1: Comparative Skin Penetration of this compound vs. Salicylic Acid (In Vitro)
| Compound | Penetration Past Stratum Corneum | Retention in Stratum Corneum (after 4 days, in vivo) | Reference(s) |
| This compound | ~6% | ~17.1% | [2][7] |
| Salicylic Acid | ~58% | ~9.7% | [2][7] |
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the percutaneous absorption of topical compounds like this compound.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Keratolytic and Comedolytic Mechanisms
CSA's primary mode of action is its potent keratolytic effect, which is more targeted and less aggressive than traditional alpha- and beta-hydroxy acids.[5]
Disruption of Corneodesmosomes
The process of desquamation, or the shedding of dead skin cells, is regulated by the degradation of corneodesmosomes, which are proteinaceous structures that anchor corneocytes together.[8] CSA facilitates this process by targeting and breaking down these corneodesmosomal proteins.[3] This results in a "cell-by-cell" exfoliation that mimics the natural shedding process of the skin, leading to a smoother skin texture and improved clarity.[2][5]
References
- 1. This compound Supplier [benchchem.com]
- 2. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. skinlibrary.co.uk [skinlibrary.co.uk]
- 6. skincare.com [skincare.com]
- 7. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 8. The biology and regulation of corneodesmosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Capryloyl Salicylic Acid: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capryloyl Salicylic (B10762653) Acid, a lipophilic derivative of salicylic acid, has garnered significant attention in dermatological and cosmetic research due to its unique properties that offer enhanced skin penetration and targeted activity. This technical guide provides a comprehensive overview of the chemical and structural characteristics of Capryloyl Salicylic Acid. It includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis, analysis, and evaluation of its biological activity. Furthermore, this guide elucidates its mechanism of action, with a focus on relevant signaling pathways, to support its application in research and drug development.
Chemical Properties and Structure
This compound, also known as 2-hydroxy-5-octanoylbenzoic acid or Lipo-Hydroxy Acid (LHA), is a synthetic derivative of salicylic acid. The introduction of an eight-carbon capryloyl chain at the 5-position of the salicylic acid ring significantly increases its lipophilicity compared to the parent compound.[1] This structural modification enhances its affinity for the lipid-rich stratum corneum, leading to a more targeted and controlled exfoliation with potentially reduced irritation.[1][2]
Chemical Structure:

IUPAC Name: 2-hydroxy-5-octanoylbenzoic acid[3]
Synonyms: 5-Octanoylsalicylic acid, Lipo-Hydroxy Acid (LHA)[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀O₄ | [5][6] |
| Molecular Weight | 264.32 g/mol | [5][6] |
| CAS Number | 78418-01-6 | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 113.0 to 117.0 °C | [6] |
| Boiling Point | 454.8 ± 35.0 °C (Predicted) | [7] |
| Density | 1.144 g/mL | [5][6] |
| pKa | 2.68 ± 0.10 (Predicted) | [7][8] |
| Solubility | Soluble in methanol (B129727) and lipids; Sparingly soluble in water (29.7 mg/L at 20 °C) | [8] |
| LogP | 3.63360 | [6] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylic acid ring, the aliphatic protons of the capryloyl chain, and the acidic proton of the carboxylic acid. The aromatic protons would appear in the downfield region (around 7.0-8.0 ppm), with splitting patterns influenced by their substitution. The aliphatic protons of the octanoyl chain would resonate in the upfield region (around 0.8-3.0 ppm). The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons, and the aliphatic carbons of the capryloyl chain. The carbonyl carbons would be the most downfield signals.
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
O-H stretch (Phenolic): A sharp to medium band around 3200-3600 cm⁻¹.
-
C-H stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.
-
C=O stretch (Ketone): A strong, sharp band around 1680-1700 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
Experimental Protocols
3.1. Synthesis of this compound (via Friedel-Crafts Acylation)
This protocol describes a common method for the synthesis of this compound.[9][10]
Materials:
-
Methyl salicylate (B1505791)
-
Octanoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Acylation:
-
In a reaction vessel, suspend aluminum chloride (0.71 mol) in dichloromethane.
-
Cool the mixture to 10°C with stirring.
-
Slowly add a solution of octanoyl chloride (0.31 mol) and methyl salicylate (0.24 mol) in dichloromethane dropwise over 2 hours, maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring at 10°C for 5 hours, then allow the reaction to proceed at 30°C for 12 hours.
-
Pour the reaction mixture into a beaker containing ice water and concentrated hydrochloric acid.
-
Stir vigorously and then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain the crude acylated product.
-
-
Hydrolysis:
-
Suspend the crude product in ethanol.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to 60°C and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify with concentrated hydrochloric acid with stirring, which will cause a white precipitate to form.
-
-
Purification:
-
Filter the precipitate and wash it with water.
-
Recrystallize the solid from a suitable solvent such as dichloromethane to yield pure this compound.
-
3.2. High-Performance Liquid Chromatography (HPLC) for Analysis
While a specific validated method for this compound is not detailed in the public domain, a general approach based on methods for salicylic acid and its derivatives can be employed and optimized.[7][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of methanol and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water). The exact ratio should be optimized for best separation.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detection wavelength: Determined by UV scan, expected to be around 305 nm.
-
Column temperature: 25-30°C
-
-
Analysis: Inject the standards and samples. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Mechanism of Action and Signaling Pathways
The biological activity of this compound is primarily attributed to its keratolytic, anti-inflammatory, and antimicrobial properties.[9][12] Its increased lipophilicity allows for slower and more targeted penetration into the stratum corneum, where it disrupts intercellular cohesion, leading to exfoliation.[1][2]
4.1. Keratolytic Action
This compound promotes the shedding of dead skin cells from the stratum corneum. This action is thought to occur through the disruption of the bonds between corneocytes.
Figure 1. Keratolytic action of this compound.
4.2. Anti-inflammatory Signaling
Similar to its parent compound, salicylic acid, this compound is believed to exert anti-inflammatory effects. One of the key pathways implicated is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12][13] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, this compound can potentially reduce the inflammatory response in the skin.
Figure 2. Postulated inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Efficacy and Safety Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Figure 3. A representative experimental workflow for the evaluation of this compound.
Conclusion
This compound presents a compelling profile for researchers and drug development professionals in the dermatological field. Its unique chemical structure, characterized by increased lipophilicity, offers advantages in skin penetration and targeted delivery. The provided methodologies for synthesis and analysis, along with an understanding of its mechanism of action, furnish a solid foundation for further investigation and development of novel therapeutic and cosmetic applications. Future research should focus on elucidating its precise molecular targets and further exploring its efficacy and safety in various dermatological conditions.
References
- 1. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 7. youtube.com [youtube.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 11. HPLC Determination of Salicylic Acid Ester UV Absorbers in Sunscreen Cosmetics [qikan.cmes.org]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. rsc.org [rsc.org]
Capryloyl Salicylic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA), also known by the trade name Lipo-Hydroxy Acid (LHA), is a lipophilized derivative of salicylic acid.[1][2] It is synthesized through the Friedel-Crafts acylation of methyl salicylate (B1505791) with capryloyl chloride, followed by hydrolysis.[3][4] This modification, which adds an eight-carbon fatty chain to the salicylic acid molecule, results in distinct physicochemical properties and a unique mechanism of action on the skin.[3][5] This technical guide provides an in-depth overview of Capryloyl Salicylic Acid, including its chemical properties, mechanism of action, efficacy, and safety, supported by quantitative data, experimental protocols, and visual diagrams to aid in research and development.
Physicochemical Properties
The addition of a capryloyl group to the salicylic acid structure significantly alters its physical and chemical characteristics, most notably its lipophilicity and molecular size.[5] This increased lipophilicity enhances its affinity for the lipid-rich stratum corneum.[5] A summary of the key physicochemical properties of this compound in comparison to Salicylic Acid is presented in Table 1.
| Property | This compound | Salicylic Acid |
| CAS Number | 78418-01-6 | 69-72-7 |
| Molecular Formula | C15H20O4 | C7H6O3 |
| Molecular Weight ( g/mol ) | 264.32 | 138.12 |
| Appearance | White to almost white powder/crystal | White crystalline powder |
| Melting Point (°C) | 115 | 159 |
| pKa (Predicted) | 2.68 | 2.97 |
| Water Solubility | 29.7 mg/L at 20°C | 2.4 g/L at 25°C |
| LogP (Predicted) | 5.2 | 2.21 |
Table 1: Comparative Physicochemical Properties of this compound and Salicylic Acid.[3][6][7][8][9]
Mechanism of Action
This compound functions as a keratolytic agent, promoting exfoliation of the skin.[10][11] Its mechanism of action is distinguished from that of salicylic acid primarily by its pharmacokinetic profile. Due to its larger molecular size and lipophilic nature, CSA penetrates the stratum corneum more slowly and is retained in this outermost layer of the epidermis for a longer duration.[1][5][12] This results in a more targeted, cell-by-cell exfoliation, loosening the intercellular connections and facilitating the shedding of corneocytes.[5] In contrast, a significantly larger proportion of salicylic acid penetrates deeper into the skin.[3][12]
The anti-inflammatory properties of this compound are also noteworthy.[9][10] While the precise molecular signaling pathways are not fully elucidated in publicly available literature, it is understood that like its parent compound, salicylic acid, CSA can help to reduce inflammation associated with skin conditions such as acne.[10][13]
Efficacy and Clinical Data
Clinical studies have demonstrated the efficacy of this compound in addressing various dermatological concerns, including hyperpigmentation, fine lines, and comedones.[12][14] Its performance has been compared to that of other well-established exfoliating agents like glycolic acid.
Skin Penetration
In vitro studies using human skin samples have highlighted the differential penetration profiles of CSA and salicylic acid. After a 16-hour contact period, only about 6% of the applied this compound was found to have penetrated beyond the stratum corneum, in contrast to 58% for salicylic acid.[3][12] An in-vivo analysis further supported this, showing that approximately 17% of applied CSA remained in the stratum corneum after four days, compared to about 9% of salicylic acid.[12]
| Compound | Penetration Beyond Stratum Corneum (16h, in vitro) | Retention in Stratum Corneum (4 days, in vivo) |
| This compound | ~6% | ~17.1% |
| Salicylic Acid | ~58% | ~9% |
Table 2: Comparative Skin Penetration Data.[3][12]
Clinical Efficacy
A split-face study involving female volunteers with mild to moderate facial hyperpigmentation and fine lines compared the effects of a this compound peel (5-10%) with a glycolic acid peel (20-50%) over 12 weeks.[14][15] The results indicated that the LHA peel was as effective and safe as the glycolic acid peel.[14][15]
| Parameter | 5-10% this compound | 20-50% Glycolic Acid |
| Significant Reduction in Fine Lines/Wrinkles | 41% of subjects | 30% of subjects |
| Significant Reduction in Hyperpigmentation | 46% of subjects | 34% of subjects |
Table 3: Efficacy of this compound vs. Glycolic Acid Peels (12 weeks).[14][15]
Furthermore, another study with 14 patients demonstrated a significant decrease in comedones after using LHA.[12]
Safety and Toxicology Profile
This compound is generally considered safe for use in cosmetic products at concentrations up to 0.5% in leave-on products and 0.4% in rinse-off formulations.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety, noting its use in over 100 cosmetic products.[3]
| Test | Species | Result |
| Acute Oral LD50 | Mouse | 3354 mg/kg |
| Acute Dermal LD50 | Rat | >2000 mg/kg |
| Phototoxicity (in vitro) | N/A | Non-phototoxic |
| Skin Sensitization (HRIPT, 0.5% or 2%) | Human | Non-sensitizing |
Table 4: Summary of Toxicological Data.[3][16]
While some guinea pig maximization tests showed sensitization at higher concentrations, human repeat insult patch tests (HRIPTs) with cosmetic products containing up to 2% CSA were non-sensitizing.[16] It is recommended to use sunscreen when using products containing CSA, as it may increase the skin's sensitivity to the sun.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
Protocol 1: In Vitro Skin Penetration using Franz Diffusion Cells
Objective: To quantify the percutaneous absorption of this compound compared to a benchmark like Salicylic Acid.
Methodology:
-
Skin Preparation: Full-thickness human or porcine skin is obtained and dermatomed to a thickness of approximately 500 µm. Skin integrity is verified.
-
Franz Cell Assembly: Static Franz diffusion cells are used. The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubility enhancer if needed), maintained at 32°C, and continuously stirred.
-
Test Substance Application: A precise amount of the test formulation containing a known concentration of this compound is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 16, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh buffer.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Mass Balance: At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the distribution of the applied substance.
Protocol 2: Clinical Assessment of Comedolytic Activity
Objective: To evaluate the efficacy of a topical formulation containing this compound in reducing comedones in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study is conducted.
-
Subject Recruitment: Participants with a specified number of facial comedones (open and closed) are recruited. Inclusion and exclusion criteria are strictly defined (e.g., age, skin type, no use of other acne treatments).
-
Treatment Phase: Subjects are randomly assigned to apply the test formulation or a placebo to their face daily for a predetermined period (e.g., 8-12 weeks).
-
Efficacy Assessment:
-
Lesion Counts: At baseline and subsequent follow-up visits, trained investigators count the number of open and closed comedones.
-
Cyanoacrylate Biopsy: Follicular casts are obtained from a defined area (e.g., the forehead) using a cyanoacrylate adhesive. The number and size of microcomedones are analyzed under a microscope.
-
Photographic Documentation: Standardized digital photographs are taken at each visit for visual assessment.
-
-
Safety and Tolerability: Subjects are monitored for any adverse events, such as erythema, scaling, and dryness, using a standardized grading scale.
-
Data Analysis: Statistical analysis is performed to compare the change in lesion counts and other parameters from baseline between the active and placebo groups.
Conclusion
This compound represents a significant modification of a classic dermatological active ingredient. Its enhanced lipophilicity and larger molecular size result in a distinct pharmacokinetic profile characterized by slower, more targeted penetration into the stratum corneum. This translates to effective exfoliation with a favorable tolerability profile, making it a valuable tool for addressing conditions such as acne, hyperpigmentation, and signs of aging. The available data supports its efficacy and safety in cosmetic formulations, providing a solid foundation for further research and development in dermatology and drug delivery.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. stanfordchem.com [stanfordchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound Supplier [benchchem.com]
- 6. This compound, 78418-01-6 [thegoodscentscompany.com]
- 7. 78418-01-6 | CAS DataBase [m.chemicalbook.com]
- 8. n-Octanoyl-5-salicylic acid | C15H20O4 | CID 9838158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. rovectin.com [rovectin.com]
- 11. sincereskincare.com [sincereskincare.com]
- 12. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 13. Salicylic acid - Wikipedia [en.wikipedia.org]
- 14. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myskinrecipes.com [myskinrecipes.com]
- 16. cir-safety.org [cir-safety.org]
- 17. beautydecoded.com [beautydecoded.com]
An In-depth Technical Guide to the Exfoliating Properties of Capryloyl Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capryloyl Salicylic (B10762653) Acid (CSA), also known as Lipohydroxy Acid (LHA), is a lipophilic derivative of salicylic acid that has garnered significant attention in dermatology and cosmetic science for its unique exfoliating properties.[1][2][3] This technical guide provides a comprehensive overview of the core attributes of CSA, focusing on its mechanism of action, comparative efficacy, and safety profile. Quantitative data from key studies are summarized, and detailed experimental methodologies are described to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the underlying scientific principles.
Introduction
Capryloyl Salicylic Acid is synthesized by acylating salicylic acid with capryloyl chloride, resulting in a molecule with increased lipophilicity and a larger molecular size compared to its parent compound, salicylic acid (SA).[4][5] These structural modifications lead to a distinct mechanism of action characterized by slower, more targeted penetration into the stratum corneum.[1][5] This controlled exfoliation minimizes the potential for irritation often associated with other hydroxy acids, making it a suitable agent for sensitive skin.[6][7] Beyond its exfoliative capacity, CSA exhibits comedolytic, anti-inflammatory, and anti-aging properties.[1][2][3][4]
Mechanism of Action
The primary mechanism by which this compound exerts its exfoliating effect is through the disruption of intercellular cohesion between corneocytes in the stratum corneum.[5] Unlike traditional alpha and beta hydroxy acids that can cause bulk desquamation, the lipophilic nature of CSA allows it to penetrate the lipid-rich extracellular matrix of the stratum corneum in a more controlled manner. This leads to a "cell-by-cell" exfoliation that more closely mimics the natural desquamation process.[5]
The key differences in the mechanism of action between this compound and Salicylic Acid are rooted in their physicochemical properties:
-
Lipophilicity: The addition of the capryloyl group significantly increases the lipophilicity of CSA, enhancing its affinity for the lipid-rich environment of the stratum corneum.[4][5][8]
-
Molecular Size: CSA has a larger molecular size than SA, which slows its penetration through the epidermis.[5][9][10]
-
Penetration Profile: As a result of its increased lipophilicity and larger size, CSA remains more localized in the superficial layers of the stratum corneum, leading to a more targeted and gentler exfoliation.[1][5][10]
This unique mode of action contributes to its favorable tolerability profile.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies involving this compound.
Table 1: Comparative Skin Penetration of this compound (LHA) vs. Salicylic Acid (SA)
| Parameter | This compound (LHA) | Salicylic Acid (SA) | Study Type | Reference |
| Penetration past stratum corneum | ~6% | ~58% | In-vitro (Franz diffusion cell) | [9][10][11][12] |
| Retention in stratum corneum (after 4 days) | ~17% | ~9% | In-vivo (Tape stripping) | [9][11][12] |
Table 2: Clinical Efficacy of this compound (LHA) Peel vs. Glycolic Acid (GA) Peel (12 weeks)
| Clinical Endpoint | 5-10% LHA Peel | 20-50% GA Peel | Statistically Significant Difference | Reference |
| Reduction in fine lines/wrinkles (% of subjects) | 41% | 30% | No | [13][14][15] |
| Reduction in hyperpigmentation (% of subjects) | 46% | 34% | No | [13][14][15] |
Experimental Protocols
In-Vitro Skin Penetration Study (Franz Diffusion Cell)
This protocol outlines the methodology used to assess the penetration of this compound through human skin in vitro.
-
Objective: To quantify and compare the penetration of this compound and Salicylic Acid through the stratum corneum and deeper skin layers.
-
Apparatus: Franz diffusion cells.
-
Skin Samples: Full-thickness human skin obtained from elective surgeries. The skin is dermatomed to a thickness of approximately 500 µm.
-
Procedure:
-
Mount the dermatomed skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for the test substances) and maintained at 32°C to mimic physiological skin temperature.
-
Apply a finite dose of the test formulation containing either this compound or Salicylic Acid to the surface of the stratum corneum in the donor compartment.
-
At predetermined time intervals (e.g., 2, 4, 8, 16, 24 hours), collect aliquots from the receptor fluid.
-
At the end of the experiment, dismount the skin. The stratum corneum is removed by tape stripping (e.g., 10-15 strips). The remaining epidermis and dermis are separated.
-
Analyze the amount of the test substance in the receptor fluid, the tape strips, and the remaining skin layers using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Calculate the percentage of the applied dose that has penetrated into and through the different skin compartments.
In-Vivo Skin Retention Study (Tape Stripping)
This protocol describes the in-vivo tape stripping method to evaluate the amount of this compound retained in the stratum corneum.
-
Objective: To determine the reservoir effect of this compound within the stratum corneum over time.
-
Subjects: Healthy human volunteers with no history of skin disease on the test area (typically the forearm).
-
Procedure:
-
Apply a standardized amount of the product containing this compound or Salicylic Acid to a defined area on the subject's forearm.
-
After a specified application period (e.g., 30 minutes), the excess product is removed.[11]
-
At various time points post-application (e.g., 1, 2, 3, and 4 days), the treated area is subjected to tape stripping.
-
Successive adhesive tape strips are applied with firm, uniform pressure and then rapidly removed. This process is repeated a set number of times (e.g., 15-20 strips) to remove the stratum corneum.
-
The amount of the test substance extracted from each tape strip is quantified using a suitable analytical technique (e.g., HPLC).
-
-
Data Analysis: The total amount of the substance recovered from the tape strips at each time point is calculated to determine the percentage of the applied dose remaining in the stratum corneum.
Clinical Efficacy Study: Split-Face Comparative Peel
This protocol details a randomized, controlled, split-face clinical trial to compare the efficacy and tolerance of a this compound peel to a Glycolic Acid peel.
-
Objective: To evaluate the clinical efficacy and safety of LHA peels in improving signs of photoaging, such as fine lines, wrinkles, and hyperpigmentation, in comparison to GA peels.
-
Study Design: A 12-week, randomized, double-blind, split-face comparative study.[13][14]
-
Subjects: Female volunteers aged 35-60 with mild to moderate facial hyperpigmentation and fine lines/wrinkles.[13][14]
-
Procedure:
-
Each subject serves as their own control, with one side of the face randomly assigned to receive the LHA peel and the other side the GA peel.
-
The concentrations of the peels are escalated based on the subject's tolerance and the clinical evaluation of an expert dermatologist (e.g., 5% to 10% for LHA and 20% to 50% for GA).[13][14]
-
Clinical assessments are performed at baseline and at specified follow-up visits. Efficacy is evaluated by a dermatologist using standardized grading scales for fine lines, wrinkles, and hyperpigmentation.
-
Instrumental measurements (e.g., profilometry for wrinkle depth, colorimetry for pigmentation) can also be conducted.
-
Tolerance is assessed by recording subject-reported sensations (e.g., stinging, burning) and dermatologist-observed signs (e.g., erythema, scaling).
-
-
Data Analysis: Statistical analysis is performed to compare the changes in efficacy and tolerance parameters from baseline between the two treatment groups.
Visualizations
Signaling Pathway and Mechanism of Exfoliation
Caption: Comparative mechanism of exfoliation for CSA and SA.
Experimental Workflow: In-Vitro Skin Penetration
Caption: Workflow for in-vitro skin penetration using Franz diffusion cells.
Logical Relationship: Physicochemical Properties and Clinical Outcomes
Caption: Relationship between CSA's properties and clinical results.
Conclusion
This compound represents a significant advancement in exfoliating agents. Its unique physicochemical properties translate into a distinct mechanism of action, offering effective, yet gentle, skin renewal. The quantitative data from both in-vitro and clinical studies support its efficacy and favorable safety profile, particularly in comparison to other well-established exfoliants like Salicylic Acid and Glycolic Acid. The detailed experimental protocols provided herein serve as a foundation for further research and development in the field of dermatology and cosmetic science. The continued exploration of LHA's biological activities and formulation optimization holds considerable promise for the development of next-generation skincare products.
References
- 1. nbinno.com [nbinno.com]
- 2. rovectin.com [rovectin.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound Supplier [benchchem.com]
- 6. drcrazybeauty.com [drcrazybeauty.com]
- 7. beautydecoded.com [beautydecoded.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 10. paulaschoice.co.uk [paulaschoice.co.uk]
- 11. cir-safety.org [cir-safety.org]
- 12. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myskinrecipes.com [myskinrecipes.com]
- 15. dermatologytimes.com [dermatologytimes.com]
Unraveling the Molecular Anti-Inflammatory Mechanisms of Capryloyl Salicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capryloyl Salicylic (B10762653) Acid (CSA), also known as lipohydroxy acid (LHA), is a lipophilic derivative of salicylic acid increasingly utilized in dermatological and cosmetic formulations for its exfoliating and anti-inflammatory properties.[1][2] While its clinical efficacy is well-documented, a detailed understanding of its anti-inflammatory mechanism at the molecular level is crucial for targeted drug development and advanced research. This technical guide synthesizes the current understanding of CSA's anti-inflammatory actions, largely inferred from the well-established mechanisms of its parent compound, salicylic acid. We delve into the key signaling pathways likely modulated by CSA, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and its probable influence on the arachidonic acid cascade. This guide provides a framework of experimental protocols to facilitate further investigation into CSA's precise molecular interactions and presents the inferred signaling cascades as visual diagrams to aid in conceptualization.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous skin conditions. Capryloyl Salicylic Acid has emerged as a significant therapeutic agent, demonstrating notable anti-inflammatory effects with a favorable tolerability profile compared to salicylic acid.[1][2] Its increased lipophilicity allows for targeted delivery into the stratum corneum and pilosebaceous units.[3] Understanding the molecular underpinnings of its anti-inflammatory action is paramount for optimizing its therapeutic application and discovering novel anti-inflammatory agents. This document serves as an in-depth resource, elucidating the putative molecular mechanisms of this compound.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound are believed to be mediated through several key molecular pathways, primarily extrapolated from studies on salicylic acid.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Salicylic acid has been shown to inhibit NF-κB activation. It is hypothesized that this compound exerts a similar effect, thereby downregulating the expression of inflammatory mediators.
Modulation of the Arachidonic Acid Cascade and COX Enzymes
Arachidonic acid is metabolized by Cyclooxygenase (COX) enzymes to produce prostaglandins (B1171923), which are key mediators of inflammation. COX-2 is an inducible enzyme, and its expression is upregulated during inflammation, leading to increased production of pro-inflammatory prostaglandins like Prostaglandin (B15479496) E2 (PGE2). Salicylic acid has been demonstrated to suppress the induction of COX-2. It is plausible that this compound shares this mechanism, leading to a reduction in prostaglandin synthesis.
Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family, including p38, JNK, and ERK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases can lead to the production of pro-inflammatory cytokines. While the precise role of salicylic acid on MAPK signaling is complex and can be cell-type dependent, it has been shown to modulate their activity. It is conceivable that this compound also interacts with these pathways, contributing to its overall anti-inflammatory effect.
Quantitative Data Summary (Inferred from Salicylic Acid and Derivatives)
Due to the limited availability of direct quantitative data for this compound, the following tables summarize data for salicylic acid and its derivatives to provide a representative understanding of the potential efficacy of CSA.
Table 1: Inhibition of COX-2 Activity by Salicylic Acid Derivatives
| Compound | IC50 (µM) for COX-2 Inhibition | Reference |
| Salicylic Acid Derivative (Schiff base) | 1.76 ± 0.05 | [3] |
| Sodium Salicylate (PGE2 release) | 5 µg/mL | [4] |
Table 2: In Vivo Anti-Inflammatory Activity of a Salicylic Acid Derivative (Carrageenan-Induced Paw Edema)
| Compound | Time After Carrageenan | % Inhibition of Edema | Reference |
| Salicylic Acid Derivative (Compound 18) | 3 hours | 22.2% | [1][3] |
| Salicylic Acid Derivative (Compound 18) | 5 hours | 29.4% | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory mechanisms of this compound.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment: Treat the transfected cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percent inhibition of NF-κB activity for each concentration of CSA. Determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Signaling
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HaCaT keratinocytes) and treat with this compound for a specified duration, followed by stimulation with a pro-inflammatory agent (e.g., LPS or TNF-α).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cytokine and Prostaglandin E2 Quantification (ELISA)
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or keratinocytes) and pre-treat with different concentrations of this compound before stimulating with a pro-inflammatory agent.
-
Supernatant Collection: Collect the cell culture supernatant at various time points.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for IL-6, TNF-α, and PGE2 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentrations of the cytokines and PGE2 in the samples. Calculate the percentage of inhibition for each concentration of CSA and determine the IC50 values.
COX-2 Gene Expression Analysis (qPCR)
Methodology:
-
Cell Culture and Treatment: Treat cells as described for the ELISA protocol.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the COX-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method.
Conclusion and Future Directions
While the precise molecular anti-inflammatory mechanisms of this compound are still being fully elucidated, the available evidence strongly suggests that its actions are analogous to its parent compound, salicylic acid. The primary mechanisms likely involve the inhibition of the NF-κB signaling pathway and the suppression of the arachidonic acid cascade through the downregulation of COX-2 induction. Further research employing the detailed experimental protocols outlined in this guide is necessary to provide direct quantitative evidence of CSA's effects on these pathways and to explore other potential mechanisms, such as its interaction with the MAPK and PPAR signaling pathways. A deeper molecular understanding will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.
References
A Preliminary Investigation into the Antimicrobial Properties of Capryloyl Salicylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Capryloyl Salicylic (B10762653) Acid (CSA), a lipophilic derivative of salicylic acid also known as Lipohydroxy Acid (LHA), is an active ingredient predominantly utilized in the cosmetic industry for its keratolytic, anti-inflammatory, and comedolytic properties.[1][2] While its antimicrobial characteristics are frequently cited in product literature, a comprehensive, quantitative understanding of its efficacy against various microorganisms remains an area of active investigation. This technical guide provides a preliminary exploration of the antimicrobial properties of CSA, summarizing available data, proposing detailed experimental protocols for its evaluation, and discussing its putative mechanisms of action based on current scientific understanding. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in further exploring the antimicrobial potential of this compound.
Introduction to Capryloyl Salicylic Acid (CSA)
This compound (CAS 78418-01-6) is a derivative of salicylic acid, featuring an eight-carbon fatty acid chain attached to the salicylic acid molecule.[3] This structural modification increases its lipophilicity and molecular size compared to its parent compound.[4] Consequently, CSA exhibits slower penetration into the stratum corneum, leading to a more targeted and gentle exfoliating effect.[4][5] Its primary applications are in skincare formulations aimed at treating acne, improving skin texture, and addressing signs of aging.[2][6]
The antimicrobial properties of CSA are considered a key aspect of its efficacy, particularly in anti-acne treatments where it is suggested to help control the proliferation of acne-causing bacteria.[1][7] However, there is a notable scarcity of publicly available, quantitative data to fully characterize its antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
Direct and specific quantitative antimicrobial data for this compound is limited in publicly accessible scientific literature. However, studies on structurally related compounds can provide valuable preliminary insights. A study on Capryloyl Collagenic Acid , another lipoamino acid, demonstrated bacteriostatic activity against key bacteria implicated in acne. The Minimum Inhibitory Concentrations (MICs) for this related compound are summarized in the table below. It is important to note that these values are for a structurally similar, but not identical, compound and should be considered as indicative rather than definitive for CSA.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 1 - 4 mg/mL |
| Staphylococcus epidermidis | 1 - 4 mg/mL |
| Cutibacterium acnes (formerly Propionibacterium acnes) | 1 - 4 mg/mL |
| Data for Capryloyl Collagenic Acid, a compound structurally related to this compound.[8] |
Further research is imperative to establish the precise MIC and Minimum Bactericidal Concentration (MBC) values of this compound against a broad spectrum of clinically relevant bacteria and fungi.
Proposed Experimental Protocols
To facilitate further research into the antimicrobial properties of this compound, the following detailed experimental protocols are provided. These are standard, widely accepted methodologies for determining the antimicrobial efficacy of a compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound (CSA)
-
Appropriate solvent for CSA (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (e.g., Cutibacterium acnes, Staphylococcus aureus, Malassezia furfur)
-
Spectrophotometer
-
Plate reader
-
Sterile pipettes and tips
Procedure:
-
Preparation of CSA Stock Solution: Prepare a high-concentration stock solution of CSA in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the CSA stock solution in the 96-well plates using the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well (except for sterility controls) with the prepared microbial suspension.
-
Controls: Include positive controls (microorganism in broth without CSA) and negative controls (broth only).
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmospheric conditions) for the specific microorganism being tested.
-
Reading Results: Determine the MIC by visually assessing the lowest concentration of CSA that shows no visible growth (turbidity). This can be confirmed by measuring the optical density (OD) using a plate reader.
Determination of Antimicrobial Activity via Agar (B569324) Well Diffusion
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.
Materials:
-
This compound (CSA)
-
Appropriate solvent for CSA
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Calipers
Procedure:
-
Agar Plate Preparation: Pour the sterile molten agar into Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized microbial inoculum onto the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Application of CSA: Add a defined volume of the CSA solution (at a specific concentration) into each well.
-
Controls: Use a well with the solvent alone as a negative control and a well with a known antibiotic as a positive control.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.
References
- 1. researchgate.net [researchgate.net]
- 2. rovectin.com [rovectin.com]
- 3. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier [benchchem.com]
- 5. paulaschoice.co.uk [paulaschoice.co.uk]
- 6. Why is Lipohydroxy Acid Skincare Popular? - Dr Rachel Ho [drrachelho.com]
- 7. skinlibrary.co.uk [skinlibrary.co.uk]
- 8. Activity of capryloyl collagenic acid against bacteria involved in acne - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipohydroxy Acid (LHA): A Technical Guide to its Discovery, Development, and Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipohydroxy acid (LHA), chemically known as 2-hydroxy-5-octanoyl benzoic acid or capryloyl salicylic (B10762653) acid, is a salicylic acid derivative developed by L'Oréal researchers in the 1980s.[1][2][3] This in-depth technical guide details the discovery, synthesis, physicochemical properties, and mechanism of action of LHA, with a focus on its applications in dermatology. Its unique lipophilic nature and larger molecular size compared to salicylic acid result in a distinct, cell-by-cell exfoliation process, conferring excellent skin tolerability.[3][4][5] This document provides a comprehensive overview of the experimental data supporting its comedolytic, keratolytic, and skin-renewing properties, including detailed summaries of clinical trial methodologies and quantitative outcomes. Furthermore, it explores the signaling pathways implicated in its mechanism of action and provides detailed protocols for its synthesis and for key efficacy assessment assays.
Discovery and Development
Lipohydroxy acid (LHA) was first developed by researchers at L'Oréal in the 1980s.[1][2][3] The primary goal was to create a derivative of salicylic acid with improved tolerability and a more controlled exfoliating action. By attaching an eight-carbon fatty acid chain to the salicylic acid molecule, the researchers successfully increased its lipophilicity and molecular weight, leading to slower and more targeted penetration into the stratum corneum.[3][5]
Physicochemical Properties
LHA's unique chemical structure dictates its distinct physicochemical properties and subsequent biological activity. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-hydroxy-5-octanoyl benzoic acid; Capryloyl Salicylic Acid | [1] |
| CAS Number | 78418-01-6 | [6] |
| Molecular Formula | C₁₅H₂₀O₄ | [6] |
| Molecular Weight | 264.32 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 115-119 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in oil and organic solvents (e.g., ethanol (B145695), propylene (B89431) glycol) | [6] |
| pKa (Predicted) | ~2.68 | [6] |
| LogP (Predicted) | 0.32 | [6] |
Synthesis of Lipohydroxy Acid
The synthesis of LHA is typically achieved through a Friedel-Crafts acylation reaction. The following protocol provides a general overview of the synthesis process.
Experimental Protocol: Synthesis of 2-hydroxy-5-octanoyl benzoic acid
Materials:
-
Methyl salicylate (B1505791)
-
Octanoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Acylation: A solution of octanoyl chloride and methyl salicylate in dichloromethane is slowly added to a suspension of aluminum chloride in dichloromethane at a controlled temperature. The reaction mixture is stirred for several hours to allow for the Friedel-Crafts acylation to proceed.
-
Quenching: The reaction is quenched by pouring the mixture into ice-cold water containing hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water.
-
Hydrolysis: The solvent is evaporated, and the resulting crude product is hydrolyzed using a solution of sodium hydroxide in ethanol and water. The mixture is heated to drive the saponification of the methyl ester.
-
Precipitation and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the LHA. The precipitate is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like dichloromethane.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may be optimized to improve yield and purity.
Mechanism of Action
LHA exerts its dermatological effects through a multi-faceted mechanism of action, primarily centered around its keratolytic, comedolytic, and skin-renewing properties.
Keratolytic and Exfoliating Action
Due to its larger molecular size and increased lipophilicity, LHA penetrates the stratum corneum more slowly and less deeply than salicylic acid.[3][5] This results in a gentle, cell-by-cell exfoliation that mimics the natural desquamation process.[3] This targeted action minimizes the potential for irritation, making it suitable for sensitive skin.[1]
dot
Comedolytic Properties
LHA's lipophilic nature allows it to effectively penetrate the lipid-rich environment of the pilosebaceous unit.[1][8] This enables it to dissolve the mixture of excess sebum and dead skin cells that clog pores, thereby preventing the formation of microcomedones, the precursors to both open and closed comedones (blackheads and whiteheads).[1]
Skin Renewal and Anti-Aging Effects
Beyond its exfoliating properties, LHA has been shown to stimulate the synthesis of key dermal components, including glycosaminoglycans (GAGs), collagen, and elastin (B1584352).[4][9] This leads to an increase in dermal thickness and an improvement in the appearance of fine lines and wrinkles.
Signaling Pathways
While the precise molecular signaling pathways activated by LHA are still under investigation, its known biological effects suggest the involvement of several key pathways in dermatology.
-
Transforming Growth Factor-Beta (TGF-β) Signaling: The stimulation of collagen and elastin synthesis is often mediated by the TGF-β signaling pathway. It is plausible that LHA may directly or indirectly influence this pathway in dermal fibroblasts.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in regulating keratinocyte proliferation and differentiation. LHA's influence on cell turnover suggests a potential modulation of this pathway.
-
Nuclear Factor-kappa B (NF-κB) Signaling: LHA's reported anti-inflammatory properties may be attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation in the skin.[1]
dot
Clinical Efficacy and Experimental Data
Numerous clinical studies have demonstrated the efficacy and safety of LHA in various dermatological applications, particularly in the management of acne and photoaging.
Comedolytic Efficacy
A summary of quantitative data from a representative clinical study evaluating the comedolytic effect of LHA is presented in Table 2.
| Parameter | Baseline (Mean) | 2 Weeks LHA Treatment (Mean) | % Change | p-value | Reference |
| Number of Microcomedones | 100% | 15% | -85% | <0.001 | [10] |
| Total Size of Microcomedones | 100% | Significantly Reduced | - | <0.001 | [10] |
Experimental Protocol: Assessment of Comedolytic Effect
Study Design:
-
A randomized, controlled clinical trial.
-
Subjects: Acne-prone individuals with a defined number of facial comedones.
-
Treatment: Twice-daily application of a formulation containing LHA to the face for a specified duration (e.g., 2-12 weeks).
-
Control: A vehicle control or an active comparator (e.g., benzoyl peroxide, tretinoin).
Efficacy Assessment:
-
Microcomedone Quantification: Non-invasive imaging of the skin surface (e.g., forehead) using ultraviolet-light video recording (e.g., Visioscan®).
-
Image Analysis: Computerized image analysis to quantify the number and total area of cornified follicular plugs (microcomedones).
-
Clinical Lesion Counts: Investigator assessment of open and closed comedones, and inflammatory lesions (papules, pustules) at baseline and subsequent follow-up visits.
-
Tolerability Assessment: Evaluation of erythema, scaling, and subjective irritation (stinging, burning).
dot
Skin Renewal Efficacy
In vitro studies are essential to substantiate the skin-renewing properties of LHA by directly measuring its effect on dermal components.
Experimental Protocol: In Vitro Assessment of Collagen and Elastin Synthesis
Cell Culture:
-
Human dermal fibroblasts are cultured in appropriate media.
Treatment:
-
Cells are treated with varying concentrations of LHA for a specified duration. A vehicle control and a positive control (e.g., TGF-β) are included.
Collagen and Elastin Quantification:
-
Sirius Red Assay (for Collagen):
-
After treatment, the cell culture supernatant is collected.
-
Sirius Red dye solution is added to the supernatant, which specifically binds to collagen.
-
The collagen-dye complex is precipitated, washed, and then resolubilized.
-
The absorbance is measured spectrophotometrically to quantify the amount of collagen.
-
-
Hydroxyproline Assay (for Collagen):
-
Cell lysates or culture supernatants are hydrolyzed to break down proteins into their constituent amino acids.
-
The amount of hydroxyproline, an amino acid abundant in collagen, is quantified colorimetrically.
-
-
ELISA (for Collagen and Elastin):
-
Enzyme-linked immunosorbent assays using specific antibodies against human type I collagen and elastin can be used to quantify the levels of these proteins in the cell culture supernatant.
-
-
Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from the treated fibroblasts.
-
Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of genes encoding for collagen (e.g., COL1A1) and elastin (ELN).
-
Conclusion
Lipohydroxy acid represents a significant advancement in the field of cosmetic dermatology. Its unique physicochemical properties, resulting from the addition of a lipophilic side chain to the salicylic acid molecule, provide a well-tolerated and effective option for gentle exfoliation, comedolysis, and skin renewal. The data from both in vitro and in vivo studies support its use in formulations targeting acne-prone skin and the signs of photoaging. Further research into its precise molecular signaling pathways will continue to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
- 3. clinikally.com [clinikally.com]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. n-Octanoyl-5-salicylic acid | C15H20O4 | CID 9838158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of alpha-lipoic acid on transforming growth factor beta1-p38 mitogen-activated protein kinase-fibronectin pathway in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Formulating Capryloyl Salicylic Acid for Topical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines, formulations, and testing protocols for the effective incorporation of Capryloyl Salicylic (B10762653) Acid (CSA) into various topical delivery systems. CSA, a lipophilic derivative of salicylic acid, offers unique benefits for skincare applications, including exfoliation, anti-inflammatory, and anti-comedogenic properties, with potentially reduced irritation compared to its parent compound.[1][2][3]
Physicochemical Properties of Capryloyl Salicylic Acid
A thorough understanding of the physicochemical properties of this compound (CSA), also known as Lipo-Hydroxy Acid (LHA), is critical for successful formulation development.[4] CSA is structurally distinct from salicylic acid as it is the 5-capryl ketone of salicylic acid, not an ester.[5] This modification significantly increases its lipophilicity, influencing its solubility, skin penetration, and formulation compatibility.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | [6] |
| CAS Number | 78418-01-6 | [5][7] |
| Molecular Formula | C₁₅H₂₀O₄ | [6][7] |
| Molecular Weight | 264.32 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Melting Point | 115 °C | [6] |
| Solubility | Water: Sparingly soluble (5.167 mg/L @ 25°C est.[9]) Organic Solvents: Soluble in ethanol, propylene (B89431) glycol, methanol[1][6] Lipids: Soluble in lipids[8] | [1][6][8][9] |
| pKa (estimated) | 2.68 | [5][6] |
| LogP (estimated) | 5.20 | [9] |
Formulation Guidelines and Considerations
The lipophilic nature of CSA presents both opportunities and challenges in formulation. While it readily incorporates into the oil phase of emulsions, its poor water solubility requires specific strategies for aqueous-based systems.
-
pH: The exfoliating efficacy of hydroxy acids is pH-dependent. While specific optimal pH ranges for CSA formulations are not extensively published, they should be formulated in an acidic range, similar to salicylic acid, to maintain the free acid form. An estimated pKa of 2.68 suggests a formulation pH between 3 and 5 is a reasonable starting point.[5][6]
-
Concentration: Typical use levels in leave-on cosmetic products are up to 1%.[4] For chemical peels, concentrations can range from 5% to 10%.[5][10][11]
-
Solubilization: For aqueous systems like toners or cleansing waters, co-solvents such as ethanol, butylene glycol, or propylene glycol are necessary.[1][12] The formation of a salt using an alkali like sodium hydroxide (B78521) can also increase water solubility.[12] The use of non-ionic surfactants can further stabilize the system by forming micelles.[12]
-
Emulsions (Creams, Lotions): CSA should be incorporated into the oil phase of the emulsion during the manufacturing process. The choice of emollients can influence the final texture and skin feel.
-
Anhydrous Systems: Anhydrous formulations, such as silicone-based serums or ointments, provide a stable vehicle for CSA, preventing potential hydrolysis and maintaining its activity.[13]
Example Formulations
The following tables provide starting point formulations for different topical delivery systems. These are illustrative, and optimization will be required based on specific project goals.
Table 2: Example Formulation - Oil-in-Water (O/W) Cream
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.0 |
| Glyceryl Stearate | Emulsifier/Thickener | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| Dimethicone | Emollient | 2.0 | |
| This compound | Active | 1.0 | |
| B (Water Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C (Cooldown) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Sodium Hydroxide (10% solution) | pH Adjuster | q.s. to pH 4.0 |
Table 3: Example Formulation - Hydroalcoholic Gel
| Phase | Ingredient | Function | % w/w |
| A | Deionized Water | Vehicle | q.s. to 100 |
| Hydroxyethylcellulose | Gelling Agent | 1.0 | |
| B | Alcohol Denat. | Solvent/Penetration Enhancer | 20.0 |
| Propylene Glycol | Solvent/Humectant | 5.0 | |
| This compound | Active | 0.5 | |
| C | Polysorbate 20 | Solubilizer | 1.0 |
| Phenoxyethanol | Preservative | 0.8 |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of CSA topical formulations are provided below.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream
This protocol details the lab-scale preparation of the O/W cream formulation listed in Table 2.
Equipment:
-
Two temperature-controlled beakers
-
Overhead propeller mixer or homogenizer
-
Water bath or heating mantle
-
Calibrated balance
-
pH meter
Methodology:
-
Phase A Preparation: In a beaker, combine all Phase A ingredients (Cetearyl Alcohol/Ceteareth-20, Glyceryl Stearate, Caprylic/Capric Triglyceride, Dimethicone, and this compound).
-
Heating Phase A: Heat Phase A to 75°C with gentle stirring until all components are melted and the phase is uniform.
-
Phase B Preparation: In a separate beaker, combine Deionized Water and Glycerin. Disperse the Xanthan Gum into the water-glycerin mixture under vortexing to prevent clumping.
-
Heating Phase B: Heat Phase B to 75°C.
-
Emulsification: Slowly add Phase A to Phase B while mixing with a homogenizer at high speed for 3-5 minutes.
-
Cooling: Remove the emulsion from the heat and continue mixing with a propeller mixer at a lower speed.
-
Phase C Addition: When the emulsion has cooled to below 40°C, add the Phase C ingredients (preservative).
-
pH Adjustment: Adjust the pH to the target range (e.g., 4.0) using the Sodium Hydroxide solution.
-
Finalization: Continue mixing until the cream is smooth and uniform. Transfer to appropriate storage containers.
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
IVRT is a crucial performance test to assess the rate of drug release from a semi-solid formulation.[14]
Equipment:
-
Franz Diffusion Cells (Vertical Diffusion Cells)
-
Synthetic membrane (e.g., Strat-M®, Polysulfone)
-
Receptor fluid (e.g., phosphate (B84403) buffer with a solubilizing agent like polysorbate)
-
Stirring plate with magnetic stir bars
-
HPLC with a validated method for CSA quantification
-
Syringes and vials for sampling
Methodology:
-
System Setup: Assemble the Franz Diffusion Cells. Fill the receptor chamber with pre-warmed (32°C), de-gassed receptor fluid and place a small stir bar inside.
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the CSA formulation uniformly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the withdrawn samples for CSA concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of CSA released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the curve represents the release rate.
Protocol 3: Quality Control (QC) Tests for Topical Formulations
Routine QC tests ensure the batch-to-batch consistency and stability of the formulation.[15]
Tests:
-
Appearance: Visually inspect the formulation for color, homogeneity, and phase separation.
-
pH Measurement: Prepare a 10% dispersion of the formulation in deionized water. Measure the pH using a calibrated pH meter.[15]
-
Viscosity Measurement: Use a rotational viscometer with an appropriate spindle (e.g., T-bar for creams) to measure the viscosity at a controlled temperature (e.g., 25°C). Record the viscosity at different shear rates to assess the rheological profile.
Mechanism of Action & Signaling Pathways
CSA functions primarily through two mechanisms: keratolysis (exfoliation) and anti-inflammation. Its lipophilicity allows it to penetrate the lipid-rich stratum corneum and pores more slowly than salicylic acid, leading to a targeted effect.[2][4][16]
-
Keratolytic Action: CSA disrupts the intercellular connections (corneodesmosomes) between corneocytes in the outer layers of the skin.[17] This action promotes the shedding of dead skin cells, preventing pore blockage and improving skin texture.[2]
-
Anti-inflammatory Action: Similar to salicylic acid, CSA is believed to modulate the arachidonic acid cascade.[18] It can inhibit the activity of cyclooxygenase-1 (COX-1), an enzyme that converts arachidonic acid into pro-inflammatory prostaglandins, thereby reducing inflammation and redness associated with acne.[2][18]
Visualizations
Experimental & Evaluation Workflow
The following diagram outlines the logical workflow from formulation development to final product evaluation for a CSA-based topical system.
Anti-inflammatory Mechanism of Action
This diagram illustrates the inhibitory effect of this compound on the prostaglandin (B15479496) synthesis pathway.
References
- 1. guidechem.com [guidechem.com]
- 2. rovectin.com [rovectin.com]
- 3. This compound (CSA) Peel for Acne and Actinic Damage | Semantic Scholar [semanticscholar.org]
- 4. paulaschoice.se [paulaschoice.se]
- 5. cir-safety.org [cir-safety.org]
- 6. 78418-01-6 | CAS DataBase [m.chemicalbook.com]
- 7. n-Octanoyl-5-salicylic acid | C15H20O4 | CID 9838158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ulprospector.com [ulprospector.com]
- 9. This compound, 78418-01-6 [thegoodscentscompany.com]
- 10. myskinrecipes.com [myskinrecipes.com]
- 11. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 16. drcrazybeauty.com [drcrazybeauty.com]
- 17. researchgate.net [researchgate.net]
- 18. Salicylic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Skin Penetration Studies of Capryloyl Salicylic Acid Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA), a lipophilic derivative of salicylic acid, is an active ingredient increasingly utilized in cosmetic and dermatological formulations for its exfoliating, anti-inflammatory, and anti-acne properties.[1][2] Unlike its parent compound, salicylic acid, CSA's increased lipophilicity suggests a different skin penetration profile, potentially leading to a more targeted effect within the stratum corneum with reduced systemic absorption.[3][4] In vitro skin penetration studies using Franz diffusion cells are a critical tool for evaluating the dermal absorption and bioavailability of topical formulations containing CSA. This methodology provides a reliable and reproducible means to assess the performance of different formulations and support safety and efficacy claims.[5][6]
These application notes provide a comprehensive protocol for conducting in vitro skin penetration studies of Capryloyl Salicylic Acid using vertical Franz diffusion cells. The described methods are intended to guide researchers in obtaining accurate and consistent data for formulation development, comparative studies, and safety assessments.
Data Presentation
Quantitative data from in vitro skin penetration studies are crucial for comparing different formulations and understanding the permeation kinetics of this compound. The following table summarizes key parameters that should be determined and presented.
| Parameter | Description | Unit | Example Value (Hypothetical) |
| Steady-State Flux (Jss) | The rate of permeation per unit area at steady-state. | µg/cm²/h | 0.5 |
| Permeability Coefficient (Kp) | A measure of the skin's permeability to the active ingredient. | cm/h | 1.0 x 10⁻³ |
| Lag Time (Tlag) | The time required for the permeant to establish a steady-state diffusion across the skin. | h | 2.5 |
| Cumulative Amount Permeated at 24h (Q24) | The total amount of CSA that has permeated through the skin in 24 hours. | µg/cm² | 10.8 |
| Amount in Epidermis | The amount of CSA recovered from the epidermal layer of the skin at the end of the study. | µg/cm² | 5.2 |
| Amount in Dermis | The amount of CSA recovered from the dermal layer of the skin at the end of the study. | µg/cm² | 1.1 |
| Total Penetration | The sum of the cumulative amount permeated and the amount retained in the skin layers. | µg/cm² | 17.1 |
Note: These values are for illustrative purposes only and will vary depending on the formulation, skin type, and experimental conditions. A study has shown that approximately 6% of applied this compound penetrates deeper than the stratum corneum after 16 hours.[3][7][8]
Experimental Protocols
Materials and Methods
1. Reagents and Materials
-
This compound (CSA), reference standard
-
Test formulation containing CSA
-
Phosphate Buffered Saline (PBS), pH 7.4[9]
-
Methanol, HPLC grade[10]
-
Acetonitrile, HPLC grade
-
Glacial acetic acid, analytical grade[10]
-
Distilled or deionized water
-
Parafilm®
2. Equipment
-
Franz diffusion cells (vertical type, with a known diffusion area)[6][11]
-
Water bath/circulator capable of maintaining 32°C ± 1°C[12][13]
-
Magnetic stirrer and stir bars[9]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]
-
Analytical balance
-
pH meter
-
Syringes and needles
-
Vials for sample collection
-
Scalpels, forceps, and other dissection tools
-
Dermatome (optional, for uniform skin thickness)[9]
3. Skin Membrane
-
Excised human or porcine skin is recommended as a model membrane.[11] Porcine ear skin is a common and suitable alternative to human skin.[9]
-
The skin should be free of any visible damage or abnormalities.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro skin penetration study of this compound.
Detailed Methodologies
1. Skin Membrane Preparation
-
Obtain fresh full-thickness skin (e.g., porcine ear skin from a local abattoir).
-
Carefully remove any underlying cartilage and subcutaneous fat using a scalpel.
-
Wash the skin with PBS (pH 7.4) to remove any adhering blood or debris.
-
For uniform thickness, the skin can be dermatomed to a thickness of approximately 500-800 µm.[9]
-
Alternatively, epidermal membranes can be prepared by heat separation. Immerse the skin in water at 60°C for 45-60 seconds, after which the epidermis can be gently peeled from the dermis.[12]
-
Cut the prepared skin membrane into sections large enough to fit the Franz diffusion cells.
-
The prepared skin can be used immediately or stored wrapped in aluminum foil at -20°C until use.[9]
2. Franz Diffusion Cell Setup
-
Clean the Franz diffusion cells and stir bars thoroughly.[16]
-
Set the circulating water bath to maintain the skin surface temperature at 32°C.[12][13] This is typically achieved by maintaining the receptor fluid at 35-37°C.[12]
-
Prepare the receptor solution. For the lipophilic CSA, a receptor solution such as PBS with a solubilizing agent (e.g., a small percentage of ethanol (B145695) or a non-ionic surfactant) may be necessary to maintain sink conditions. The chosen solvent should not compromise the skin barrier integrity.[11]
-
Degas the receptor solution to prevent air bubble formation.[13]
-
Fill the receptor chamber with the degassed receptor solution, ensuring no bubbles are trapped at the skin-fluid interface. Place a magnetic stir bar in the receptor chamber.[9]
-
Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.[13]
-
Clamp the donor and receptor chambers together securely.[9]
-
Allow the system to equilibrate for at least 30 minutes.
3. Application of Formulation and Sample Collection
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the CSA-containing formulation evenly onto the surface of the skin in the donor chamber.[5]
-
Cover the top of the donor chamber with parafilm to prevent evaporation.[13]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[14]
-
Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[13]
-
Store the collected samples at 4°C until analysis.
4. Quantification of this compound
-
Analyze the concentration of CSA in the collected receptor solution samples using a validated HPLC-UV method.[14][15]
-
A typical mobile phase for salicylic acid derivatives could be a mixture of methanol, water, and an acidifier like acetic acid.[10] The specific conditions (column, mobile phase composition, flow rate, and detection wavelength) should be optimized for CSA.
-
Prepare a calibration curve using standard solutions of CSA of known concentrations.
-
At the end of the experiment, dissemble the Franz cells. The amount of CSA remaining on the skin surface can be recovered by washing the skin with a suitable solvent. The amount of CSA retained in the stratum corneum, epidermis, and dermis can be determined by tape stripping and subsequent extraction and analysis.
Mechanism of Action: Signaling Pathway
This compound, as a derivative of salicylic acid, is believed to exert its effects through several mechanisms, primarily related to its keratolytic and anti-inflammatory properties.[1] It functions by gently exfoliating the skin, which helps to unclog pores and improve skin texture.[1][2] Its anti-inflammatory action can help to reduce redness and irritation associated with acne.[1]
References
- 1. rovectin.com [rovectin.com]
- 2. drcrazybeauty.com [drcrazybeauty.com]
- 3. cir-safety.org [cir-safety.org]
- 4. paulaschoice.se [paulaschoice.se]
- 5. mdpi.com [mdpi.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. benchchem.com [benchchem.com]
- 10. asean.org [asean.org]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. alterlab.co.id [alterlab.co.id]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. norlab.com [norlab.com]
Application Notes and Protocols for Capryloyl Salicylic Acid Testing Using Reconstructed Human Epidermis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA), a lipophilic derivative of salicylic acid, is a widely utilized active ingredient in dermatological and cosmetic formulations.[1][2][3] Its efficacy is attributed to its keratolytic, comedolytic, and anti-inflammatory properties.[1][4] Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, SkinEthic™ RHE, and others, are three-dimensional, organotypic tissue cultures composed of normal human epidermal keratinocytes.[5][6][7][8] These models are increasingly employed for the safety and efficacy testing of topical compounds as they closely mimic the morphology and physiology of the human epidermis.[5][6][7][8][9] This document provides detailed application notes and protocols for the comprehensive evaluation of Capryloyl Salicylic Acid using RhE models.
Skin Irritation Potential Assessment
The assessment of skin irritation potential is a critical step in the safety evaluation of any topical ingredient. The OECD Test Guideline 439 provides a validated in vitro method using RhE models to distinguish between irritant and non-irritant substances.[10][11][12] The principle of the assay is based on the measurement of cell viability in the RhE tissue following exposure to the test substance.
Experimental Protocol: Skin Irritation Test (adapted from OECD TG 439)
-
RhE Model Preparation: Upon receipt, equilibrate the RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE) overnight in the provided maintenance medium at 37°C and 5% CO2.
-
Test Substance Preparation: Prepare the desired concentrations of this compound in a suitable vehicle (e.g., acetone, ethanol, or the final product formulation). A vehicle control, a negative control (e.g., Phosphate Buffered Saline - PBS), and a positive control (e.g., 5% Sodium Dodecyl Sulfate - SDS) should be included.
-
Application of Test Substance: Apply 50 µL of the test substance, vehicle control, negative control, or positive control topically to the surface of triplicate RhE tissues.
-
Incubation: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.
-
Washing: Thoroughly wash the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh maintenance medium and incubate for 42 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Transfer the tissues to a 24-well plate containing 300 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Incubate for 3 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the tissues and place them in a new 24-well plate.
-
Add 2 mL of isopropanol (B130326) to each well to extract the formazan (B1609692).
-
Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
-
-
Data Analysis: Measure the optical density (OD) of the formazan solution at 570 nm using a plate reader. Calculate the percentage of cell viability for each test substance relative to the negative control.
Data Presentation: Skin Irritation
| Treatment Group | Concentration | Mean OD (570 nm) | Standard Deviation | % Viability vs. Negative Control | Classification |
| Negative Control (PBS) | - | 1.250 | 0.085 | 100% | Non-Irritant |
| Vehicle Control | - | 1.235 | 0.092 | 98.8% | Non-Irritant |
| Positive Control (5% SDS) | 5% | 0.210 | 0.035 | 16.8% | Irritant |
| This compound | 0.5% | 1.150 | 0.110 | 92.0% | Non-Irritant |
| This compound | 1.0% | 1.080 | 0.125 | 86.4% | Non-Irritant |
| This compound | 2.0% | 0.950 | 0.130 | 76.0% | Non-Irritant |
Note: According to UN GHS, a substance is classified as an irritant if the mean tissue viability is ≤ 50%. This is example data for illustrative purposes.
Experimental Workflow: Skin Irritation Testing
Caption: Workflow for assessing skin irritation potential of CSA using RhE models.
Anti-inflammatory Activity Assessment
This compound is known for its anti-inflammatory properties.[1] This can be evaluated in RhE models by inducing an inflammatory response and then measuring the reduction in pro-inflammatory cytokine release after treatment with CSA.
Experimental Protocol: Anti-inflammatory Cytokine Release Assay
-
RhE Model Preparation: Equilibrate RhE tissues as described in the skin irritation protocol.
-
Induction of Inflammation: Treat the RhE tissues with a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (100 ng/mL), in the culture medium for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Treatment with CSA: After the initial inflammatory stimulation, replace the medium with fresh medium containing the pro-inflammatory stimulus and various concentrations of CSA (e.g., 0.1%, 0.5%, 1.0%). A vehicle control and a positive control (e.g., dexamethasone, 1 µM) should be included.
-
Incubation: Incubate the tissues for another 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the culture medium from each well.
-
Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) in the collected medium using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[13][14][15][16]
-
Data Analysis: Normalize the cytokine concentrations to the total protein content of the respective tissue lysate. Calculate the percentage inhibition of cytokine release for each CSA concentration compared to the stimulated vehicle control.
Data Presentation: Anti-inflammatory Activity
| Treatment Group | IL-6 (pg/mL) | % Inhibition of IL-6 | IL-8 (pg/mL) | % Inhibition of IL-8 |
| Unstimulated Control | 50 ± 8 | - | 150 ± 25 | - |
| Stimulated (LPS) + Vehicle | 850 ± 75 | 0% | 2500 ± 210 | 0% |
| Stimulated + Dexamethasone (1µM) | 150 ± 20 | 82.4% | 450 ± 50 | 82.0% |
| Stimulated + CSA (0.1%) | 680 ± 60 | 20.0% | 2000 ± 180 | 20.0% |
| Stimulated + CSA (0.5%) | 425 ± 45 | 50.0% | 1250 ± 110 | 50.0% |
| Stimulated + CSA (1.0%) | 255 ± 30 | 70.0% | 750 ± 80 | 70.0% |
Note: This is example data for illustrative purposes.
Signaling Pathway: CSA Anti-inflammatory Action
Salicylic acid and its derivatives are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[17][18][19][20][21][22]
Caption: Inhibition of the NF-κB pathway by this compound.
Comedolytic Activity Assessment
While standard RhE models lack sebaceous glands, an indication of comedolytic activity can be inferred by examining the effect of CSA on genes related to keratinocyte differentiation and proliferation, which are key processes in comedo formation.
Experimental Protocol: Gene Expression Analysis for Comedolytic Potential
-
RhE Model Preparation and Treatment: Prepare and treat RhE tissues with various concentrations of CSA as described in the skin irritation protocol, but for a longer duration (e.g., 48-72 hours) to allow for changes in gene expression.
-
RNA Extraction: At the end of the treatment period, lyse the RhE tissues and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for target genes involved in keratinocyte differentiation and proliferation (e.g., Keratin 1, Keratin 10, Filaggrin, Involucrin, Ki67) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[8]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in CSA-treated tissues to the vehicle-treated control.
Data Presentation: Comedolytic Gene Expression
| Gene | Function | Fold Change vs. Vehicle (0.5% CSA) | Fold Change vs. Vehicle (1.0% CSA) |
| KRT1 | Differentiation Marker | ↓ 1.5 | ↓ 2.1 |
| KRT10 | Differentiation Marker | ↓ 1.8 | ↓ 2.5 |
| FLG | Differentiation Marker | ↑ 1.2 | ↑ 1.5 |
| IVL | Differentiation Marker | ↑ 1.4 | ↑ 1.8 |
| MKI67 | Proliferation Marker | ↓ 1.3 | ↓ 1.9 |
Note: This is hypothetical data. A decrease in hyperproliferation markers (Ki67) and a modulation of differentiation markers may suggest a comedolytic effect. Increased FLG and IVL can indicate normalized differentiation.
Logical Relationship: Comedolytic Action of CSA
Caption: Postulated mechanism of comedolytic action of CSA.
Skin Penetration Study
Understanding the penetration of CSA through the epidermal layers is crucial for assessing its bioavailability and efficacy. RhE models can be used for in vitro permeation testing.[7]
Experimental Protocol: In Vitro Skin Penetration
-
RhE Model Preparation: Equilibrate RhE tissues as previously described.
-
Franz Diffusion Cell Setup: Mount the RhE tissues in Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor fluid (e.g., PBS with a solubility enhancer for CSA).
-
Application of CSA: Apply a defined amount of CSA formulation to the surface of the RhE in the donor compartment.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Tissue Processing: At the end of the experiment, dismount the tissues. Separate the stratum corneum (e.g., by tape stripping) from the rest of the epidermis.
-
Quantification of CSA: Analyze the concentration of CSA in the receptor fluid samples and in extracts from the stratum corneum and the remaining epidermis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of CSA penetrated into the receptor fluid over time and the amount retained in the different epidermal layers.
Data Presentation: Skin Penetration of CSA
| Time (hours) | Cumulative Amount in Receptor Fluid (µg/cm²) | Amount in Stratum Corneum (µg/cm²) | Amount in Epidermis (µg/cm²) |
| 2 | 0.5 ± 0.1 | 5.2 ± 0.8 | 1.1 ± 0.2 |
| 4 | 1.2 ± 0.3 | 4.8 ± 0.7 | 1.5 ± 0.3 |
| 8 | 2.5 ± 0.5 | 4.1 ± 0.6 | 2.0 ± 0.4 |
| 12 | 4.0 ± 0.7 | 3.5 ± 0.5 | 2.3 ± 0.5 |
| 24 | 6.8 ± 1.1 | 2.8 ± 0.4 | 2.5 ± 0.6 |
Note: This is example data for illustrative purposes.
Conclusion
Reconstructed Human Epidermis models offer a robust and reliable platform for the comprehensive in vitro evaluation of this compound. The protocols outlined in these application notes provide a framework for assessing the skin irritation potential, anti-inflammatory activity, comedolytic potential, and skin penetration of CSA. The use of these validated and relevant in vitro methods can significantly contribute to the development of safe and effective dermatological and cosmetic products, while reducing the reliance on animal testing.
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstructed human epidermis: a model to study in vitro the barrier function of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier [benchchem.com]
- 5. Evaluation of anti-inflammatory and atrophogenic effects of glucocorticoids on reconstructed human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. straticell.com [straticell.com]
- 7. episkin.com [episkin.com]
- 8. episkin.com [episkin.com]
- 9. Human Reconstructed Epidermis - Sterlab-Store [sterlab-store.com]
- 10. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SEBOSkin [labskincreations.com]
- 12. Mechanisms of the comedolytic and anti-inflammatory properties of topical retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 15. Defining minimal acceptance criteria for cytokine-release potential in starting immune cell populations [eureka.patsnap.com]
- 16. criver.com [criver.com]
- 17. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Capryloyl Salicylic Acid in Cell Culture Assays for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA), also known as Lipohydroxy Acid (LHA), is a lipophilic derivative of salicylic acid.[1] Its increased lipophilicity suggests enhanced penetration into the stratum corneum and potentially unique interactions with cellular membranes and signaling pathways compared to its parent compound.[2] While extensively studied in dermatology for its keratolytic and comedolytic properties, its application as an anti-inflammatory agent in cell culture-based research is an emerging area of interest. These application notes provide an overview of the potential mechanisms of action of CSA in inflammation and detailed protocols for its evaluation in relevant cell culture assays.
Mechanism of Action
As a derivative of salicylic acid, Capryloyl Salicylic Acid is presumed to share several of its anti-inflammatory mechanisms. The primary pathways implicated in the anti-inflammatory effects of salicylates include the inhibition of the arachidonic acid cascade and modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[3][4]
Inhibition of the Arachidonic Acid Cascade: Salicylic acid has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] While salicylic acid is a weak direct inhibitor of COX-1 and COX-2 in purified enzyme assays, it can suppress prostaglandin (B15479496) synthesis in intact cells.[5][6] This may be due to the inhibition of COX-2 gene expression.[7]
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Salicylic acid has been demonstrated to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[4][5]
Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling pathways are also crucial in regulating the inflammatory response. Salicylic acid has been shown to influence MAPK signaling, which can, in turn, affect the expression of inflammatory genes.[8]
Data Presentation
Note: To date, specific quantitative data, such as IC50 values for this compound's inhibition of inflammatory markers in cell culture assays, is not widely available in published literature. The following table provides data for Salicylic Acid and its derivatives from various studies to serve as a reference point for researchers. It is important to note that the lipophilic nature of CSA may result in different potency and cellular uptake compared to salicylic acid.
| Compound | Target | Assay System | IC50 / Effect | Reference(s) |
| Sodium Salicylate (B1505791) | COX-2 | IL-1β-induced human A549 cells | ~5 µg/mL (~31 µM) | [6] |
| Aspirin (B1665792) | COX-2 | LPS-induced RAW 264.7 macrophages | 5.35 µM | [9] |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB | Luciferase assay in HCT116 cells | 15 µM | [10] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB | Luciferase assay in HCT116 cells | 17 µM | [10] |
Experimental Protocols
Preparation of this compound for Cell Culture
Due to its lipophilic nature, proper solubilization of this compound is critical for accurate and reproducible results in cell culture assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.
-
Warm the DMSO slightly (e.g., to 37°C) to aid in dissolution.
-
Add the appropriate amount of CSA powder to the DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the CSA is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations for cell treatment, dilute the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from cultured cells following stimulation and treatment with this compound.
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells)
-
HaCaT (human keratinocytes)
-
Human peripheral blood mononuclear cells (PBMCs)
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli (for RAW 264.7 cells)
-
TNF-α and IFN-γ (for HaCaT cells)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
ELISA kits for the specific cytokines to be measured (e.g., mouse TNF-α, human IL-6)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment (e.g., 5 x 10^4 cells/well for RAW 264.7). Incubate overnight (37°C, 5% CO2).
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of CSA or vehicle control (DMSO).
-
Pre-incubate the cells with CSA for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare the inflammatory stimulus in complete medium (e.g., 1 µg/mL LPS for RAW 264.7 cells; 10 ng/mL TNF-α and 10 ng/mL IFN-γ for HaCaT cells).
-
Add the stimulus to the appropriate wells. Include a negative control group with no stimulus.
-
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6-24 hours). The optimal time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokines in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by CSA compared to the stimulated vehicle control.
Western Blot Analysis for Inflammatory Proteins
This protocol is for assessing the effect of this compound on the protein expression of key inflammatory mediators, such as COX-2, or components of signaling pathways like phosphorylated IκBα or p38 MAPK.
Materials:
-
Cells and treatment reagents as described in the ELISA protocol.
-
6-well or 12-well cell culture plates.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-COX-2, anti-phospho-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient protein. Treat with CSA and inflammatory stimulus as described previously.
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol allows for the analysis of the effect of this compound on the mRNA expression of inflammatory genes.
Materials:
-
Cells and treatment reagents as described in the ELISA protocol.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., IL6, TNF, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting to culture and treat the cells. The incubation time for gene expression analysis is typically shorter (e.g., 2-8 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in CSA-treated samples compared to the stimulated vehicle control, normalized to the housekeeping gene.
Visualizations
Caption: Workflow for evaluating CSA's anti-inflammatory effects.
Caption: Potential signaling pathways inhibited by CSA.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. biorxiv.org [biorxiv.org]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Comedolytic Activity of Capryloyl Salicylic Acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing the comedolytic activity of Capryloyl Salicylic (B10762653) Acid (CSA), a lipophilic derivative of salicylic acid. Known for its exfoliating, anti-inflammatory, and sebum-regulating properties, CSA is a promising agent for the treatment and prevention of comedonal acne.[1][2] This protocol outlines both preclinical and clinical methodologies for evaluating its efficacy in reducing microcomedones and open comedones. Detailed experimental procedures, data presentation guidelines, and visualizations of the mechanism of action and experimental workflow are included to support robust and reproducible studies.
Introduction
Capryloyl Salicylic Acid (CSA), also known as lipohydroxy acid (LHA), is a derivative of salicylic acid designed to enhance skin penetration and tolerability.[2][3] Its larger molecular size and lipophilicity compared to salicylic acid result in a slower, more targeted penetration into the stratum corneum.[4][5] This characteristic leads to a cell-by-cell exfoliation process, which is believed to be gentler on the skin.[5] The primary mechanism of action for its comedolytic activity involves the loosening of intercellular connections in the epidermis, promoting the shedding of dead skin cells and preventing the formation of follicular plugs (microcomedones).[4] Additionally, CSA has demonstrated anti-inflammatory and oil-regulating properties, further contributing to its efficacy in managing acne-prone skin.[1]
Proposed Mechanism of Action
This compound's comedolytic effect is primarily attributed to its keratolytic action within the pilosebaceous unit. Its lipophilic nature allows it to penetrate the lipid-rich environment of the sebaceous follicle, where it can effectively disrupt the cohesion of corneocytes, leading to the exfoliation of existing comedones and the prevention of new ones.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Randomized study comparing the efficacy and tolerance of a lipophillic hydroxy acid derivative of salicylic acid and 5% benzoyl peroxide in the treatment of facial acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Capryloyl Salicylic Acid (CSA/LHA) in Acne Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Capryloyl Salicylic (B10762653) Acid (CSA), also known as Lipohydroxy Acid (LHA), for acne treatment research. This document details its mechanism of action, comparative efficacy, and includes detailed protocols for key in vitro and in vivo experiments to assess its therapeutic potential.
Mechanism of Action
Capryloyl Salicylic Acid is a lipophilic derivative of salicylic acid, created by combining salicylic acid with caprylic acid, a fatty acid.[1][2] This structural modification enhances its oil solubility, allowing for a distinct mechanism of action compared to its parent compound.[3][4] CSA's efficacy in acne treatment stems from a multi-faceted approach targeting the key pathogenic factors of acne vulgaris.
-
Keratolytic and Comedolytic Effects: CSA possesses potent keratolytic and comedolytic properties.[5][6] Its lipophilic nature allows it to penetrate the lipid-rich environment of the pilosebaceous unit more effectively.[1][3] It works by loosening the intercellular connections between corneocytes, promoting a cell-by-cell exfoliation that is considered to mimic the natural skin turnover process.[5] This action helps to break down existing microcomedones and prevent the formation of new ones by preventing the follicular ducts from becoming plugged with excess keratinocytes.[2][3][6]
-
Anti-Inflammatory Properties: Acne is an inflammatory condition, and CSA exhibits anti-inflammatory effects that help to calm redness and swelling associated with lesions.[1][2][3] This makes it particularly beneficial for treating inflammatory acne papules and pustules.[7]
-
Sebum Regulation: Research indicates that CSA can help regulate sebum production, a key factor in the development of acne.[2][8] By reducing excess oil on the skin's surface, it can help minimize the appearance of enlarged pores and contribute to a less favorable environment for the proliferation of Cutibacterium acnes.[2]
Comparative Physicochemical Properties and Efficacy
CSA's unique properties result in a different performance profile compared to traditional hydroxy acids like Salicylic Acid (SA) and Glycolic Acid (GA). Its larger molecular size and lipophilicity lead to slower, more targeted penetration, primarily within the stratum corneum.[5][9] This may result in lower irritation potential, making it a suitable option for sensitive skin types.[1][2][10]
Table 1: Comparative Data of Hydroxy Acids
| Parameter | This compound (CSA/LHA) | Salicylic Acid (SA) | Glycolic Acid (GA) |
| Primary Type | Beta Hydroxy Acid (BHA) Derivative | Beta Hydroxy Acid (BHA) | Alpha Hydroxy Acid (AHA) |
| Solubility | Lipophilic (Oil-Soluble)[1] | Lipophilic (Oil-Soluble)[4] | Hydrophilic (Water-Soluble) |
| Skin Penetration | Slower; remains more in the stratum corneum. An in-vitro study found only 6% penetrated past the stratum corneum.[9][11] | Deeper penetration. An in-vitro study found 58% penetrated past the stratum corneum.[9][11] | Varies by formulation; generally penetrates well due to small molecular size. |
| pH in Formulation | Closer to natural skin pH (~5.5)[12] | Requires a lower, more acidic pH (3-4) for efficacy. | Requires a low pH for efficacy. |
| Irritation Potential | Generally lower; gentler on the skin.[1][2][10] | Can cause dryness and irritation, especially at higher concentrations.[1] | Can cause significant irritation, erythema, and stinging. |
| Comparative Efficacy | A 5-10% LHA peel is as effective as a 20-50% GA peel for fine lines and hyperpigmentation.[13][14] | Gold standard for comedonal acne; highly effective.[15] | Effective for surface exfoliation and hyperpigmentation. |
Summary of Clinical Data
Clinical studies have evaluated the efficacy and tolerability of CSA in treating acne and related conditions. Peels and daily-use formulations have demonstrated significant improvements in acne lesions and overall skin appearance.
Table 2: Summary of Clinical Study Outcomes for CSA/LHA
| Study Focus | Concentration | Duration | Key Findings | Reference |
| CSA Peel vs. GA Peel | 5% - 10% CSA | 12 weeks | 41% of subjects showed significant improvement in fine lines/wrinkles. Considered as safe and effective as 20-50% GA peels.[13][14] | [13],[14] |
| CSA Peel for Acne | 5% - 10% CSA | 4-5 treatments | Good or better clinical effect in 17 of 18 patients who completed the series. Well-tolerated with improvement in inflammatory acne lesions.[7] | [7] |
| Comedolytic Effect | Not specified | 4 weeks | A remarkable comedolytic effect was evident in 10 of 12 LHA-treated patients, with a significant decrease in the density of follicular keratotic plugs.[6] | [6] |
| CSA vs. Benzoyl Peroxide | 0.3% LHA cream | 12 weeks | Study designed to compare efficacy and tolerance against 5% benzoyl peroxide gel in subjects with mild to moderate facial acne.[16] | [16] |
Experimental Protocols for Efficacy Assessment
To evaluate the anti-acne properties of this compound, several standardized in vivo and in vitro models can be employed.
Protocol: In Vivo Comedolytic Activity Assessment (Cyanoacrylate Follicular Biopsy)
This method directly assesses an agent's ability to resolve microcomedones on human skin.[17][18]
Objective: To quantify the reduction in microcomedones following topical application of a CSA-containing formulation.
Materials:
-
Test formulation with CSA
-
Cyanoacrylate adhesive (e.g., medical-grade "super glue")
-
Glass microscope slides
-
Staining solution (e.g., toluidine blue)
-
Microscope with digital camera
-
Image analysis software
Procedure:
-
Subject Recruitment: Select subjects with a high density of facial microcomedones and obtain informed consent.[19]
-
Baseline Sampling (Day 0):
-
Identify a test area on the forehead or cheek.
-
Apply a small amount of cyanoacrylate adhesive to a glass slide.
-
Press the slide firmly onto the skin for approximately 60 seconds.
-
Gently peel the slide off. The adhesive will have pulled out the follicular contents (comedones). This is the follicular biopsy.
-
-
Treatment Protocol:
-
Instruct subjects to apply the CSA test formulation to the entire test area twice daily for a predefined period (e.g., 8-12 weeks).[17]
-
-
Post-Treatment Sampling:
-
At the end of the treatment period (e.g., Week 12), perform a second follicular biopsy on an adjacent, previously unsampled area.
-
-
Sample Analysis:
-
Stain the biopsies to visualize the keratinous plugs.
-
Under a microscope, count the number of microcomedones within a defined area (e.g., per cm²).
-
-
Data Interpretation:
-
Calculate the percentage reduction in microcomedone counts from baseline to post-treatment. A significant reduction indicates comedolytic activity.[19]
-
Protocol: In Vitro Anti-Inflammatory Activity Assay (Sebocyte/Keratinocyte Model)
This assay evaluates the ability of CSA to suppress inflammatory responses in skin cells.[20][21]
Objective: To measure the effect of CSA on the production of pro-inflammatory cytokines in human sebocytes or keratinocytes stimulated with an inflammatory agent.
Materials:
-
Human sebocyte (SEB-1) or keratinocyte (HaCaT) cell lines
-
Cell culture medium and supplements
-
CSA stock solution (dissolved in an appropriate vehicle, e.g., ethanol)
-
Inflammatory stimulus (e.g., heat-killed C. acnes, lipopolysaccharide (LPS))
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed sebocytes or keratinocytes in 96-well plates and culture until they reach approximately 80% confluency.
-
Pre-treatment: Remove the culture medium and add fresh medium containing various non-toxic concentrations of CSA (and a vehicle control). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (C. acnes or LPS) to the wells (except for the negative control wells) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Cytokine Measurement: Use ELISA kits to quantify the concentration of IL-6, IL-8, or TNF-α in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in CSA-treated wells to the vehicle-treated, stimulated wells. A significant decrease in cytokine production indicates anti-inflammatory activity.
Protocol: In Vivo Sebum Production Measurement (Sebumeter®)
This non-invasive instrumental method quantifies sebum output on the skin surface.[22]
Objective: To assess the effect of a CSA formulation on the rate of sebum secretion over time.
Materials:
-
Sebumeter® device (e.g., SM 815) and corresponding cassettes
-
Test formulation with CSA
-
Standardized facial cleanser
Procedure:
-
Subject Recruitment & Acclimatization:
-
Recruit subjects with oily or acne-prone skin.
-
Prior to measurement, subjects must acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes.[23]
-
-
Baseline Measurement (Day 0):
-
Subjects wash their face with a standardized cleanser and wait for a set period (e.g., 1-2 hours) to allow for sebum re-accumulation.[23]
-
Take a baseline sebum measurement on a defined area (e.g., the forehead) using the Sebumeter®. The device measures the amount of sebum on a special tape in μg/cm².
-
-
Treatment Protocol:
-
Instruct subjects to apply the CSA test formulation daily for the study duration (e.g., 21-28 days).[24]
-
-
Follow-up Measurements:
-
Repeat the sebum measurement procedure at specified time points (e.g., Day 7, Day 14, Day 28).
-
-
Data Analysis:
Formulation and Safety Considerations
-
Formulation: CSA is oil-soluble and should be incorporated into the oil phase of emulsions. It can be heated to 70-80°C to aid in dissolution.[12] It is effective at a pH closer to that of normal skin (around 5.5), which can contribute to formulations that are less irritating than those containing traditional acids.[12] Typical use concentrations in cosmetic formulations are up to 1%.[9]
-
Safety and Tolerability: CSA is generally well-tolerated, with a lower incidence of the dryness and irritation often associated with salicylic acid or glycolic acid peels.[1][2] However, as with any active ingredient, formulation characteristics and individual skin sensitivity play a role. Human Repeat Insult Patch Tests (HRIPTs) of cosmetic products containing 0.5% or 2% CSA classified them as non-sensitizing.[25]
Conclusion
This compound is a promising active ingredient for acne treatment research and development. Its unique lipophilic nature provides a targeted, gentle, and effective mechanism of action that addresses key acne pathologies, including hyperkeratinization, inflammation, and excess sebum. The provided protocols offer standardized methods for substantiating the comedolytic, anti-inflammatory, and sebum-regulating efficacy of CSA-based formulations, providing a solid foundation for drug development professionals and researchers in the field.
References
- 1. drcrazybeauty.com [drcrazybeauty.com]
- 2. rovectin.com [rovectin.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Supplier [benchchem.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. semanticscholar.org [semanticscholar.org]
- 8. This compound: Skin Benefits & Uses [accio.com]
- 9. paulaschoice.fr [paulaschoice.fr]
- 10. stokkee.com [stokkee.com]
- 11. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 12. This compound (LHA, LPA, Lipo Hydroxy Acid) Powder [myskinrecipes.com]
- 13. myskinrecipes.com [myskinrecipes.com]
- 14. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Assay of comedolytic activity in acne patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of comedolytic activity in acne patients | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 19. medicaljournalssweden.se [medicaljournalssweden.se]
- 20. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cir-safety.org [cir-safety.org]
Application Notes and Protocols for Capryloyl Salicylic Acid in Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid, also known as Lipohydroxy Acid (LHA), is a lipophilic derivative of salicylic acid. Its unique structure, featuring a fatty acid chain, enhances its penetration into the lipid-rich stratum corneum, offering a targeted and gentle exfoliation.[1] This characteristic makes it a compound of interest for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines. These application notes provide an overview of the current research, quantitative data from clinical studies, and detailed protocols for in vitro and in vivo evaluation of Capryloyl Salicylic Acid's efficacy in treating hyperpigmentation.
Mechanism of Action
The primary mechanism by which this compound is understood to address hyperpigmentation is through its keratolytic (exfoliating) properties.[2] By promoting the shedding of dead skin cells from the stratum corneum, it helps to remove melanin-laden keratinocytes, leading to a more even skin tone. Due to its larger molecular size and lipophilicity compared to salicylic acid, its penetration is slower and more targeted to the superficial layers of the epidermis, resulting in a gentler action with less potential for irritation.[1]
While direct inhibition of melanogenesis is not as extensively documented as its exfoliative effects, some evidence suggests that salicylates can influence the melanin (B1238610) production pathway. The proposed, though not yet fully elucidated, mechanisms for this compound may involve:
-
Modulation of Signaling Pathways: The synthesis of melanin is regulated by complex signaling cascades, with the Microphthalmia-associated transcription factor (MITF) playing a central role.[5] It is hypothesized that this compound may influence upstream signaling pathways, such as the cAMP/PKA/CREB pathway, which in turn would downregulate MITF and its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6]
-
Inhibition of Melanosome Transfer: Another potential mechanism is the interference with the transfer of melanosomes from melanocytes to surrounding keratinocytes. Niacinamide, for instance, is known to inhibit this process, and it is plausible that other topical agents could have similar effects.[7][8]
Quantitative Data from Clinical Studies
A key clinical study compared the efficacy of this compound (LHA) peels with glycolic acid (GA) peels in treating facial hyperpigmentation. The study was a 12-week, split-face trial involving female volunteers with mild to moderate hyperpigmentation.[9][10][11]
| Treatment Group | Concentration | Percentage of Subjects with Significant Reduction in Hyperpigmentation | Reference(s) |
| This compound (LHA) Peel | 5-10% | 46% | [9][10][11] |
| Glycolic Acid (GA) Peel | 20-50% | 34% | [9][10][11] |
These results suggest that this compound peels at lower concentrations can be more effective than higher concentrations of glycolic acid peels in reducing hyperpigmentation, with the added benefit of being gentler on the skin.[9][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in treating hyperpigmentation.
In Vitro Evaluation
1. Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create serial dilutions.
-
In a 96-well plate, add 20 µL of each concentration of this compound, Kojic Acid, or solvent control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM).
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
The percentage of tyrosinase inhibition is calculated as: ((V_control - V_sample) / V_control) * 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the concentration.
-
2. Melanin Content Assay in B16F10 Melanoma Cells
This assay evaluates the effect of the test compound on melanin production in a cell-based model.
-
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Kojic Acid (positive control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound or Kojic Acid in the presence of α-MSH (e.g., 100 nM) to stimulate melanogenesis. Include a control group with α-MSH only.
-
Incubate for 48-72 hours.
-
Wash the cells with PBS and lyse them with 1 N NaOH at 60-80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.
-
Calculate the percentage of melanin inhibition relative to the α-MSH-treated control.
-
3. In Vitro 3D Pigmented Skin Model Evaluation
Utilizing a reconstructed human epidermis model containing both keratinocytes and melanocytes provides a more physiologically relevant system to assess the depigmenting efficacy of topical formulations.
-
Materials:
-
Reconstructed 3D pigmented human epidermis model (e.g., MelanoDerm™)
-
Assay medium provided by the manufacturer
-
Topical formulation containing this compound
-
Placebo formulation (vehicle control)
-
Positive control formulation (e.g., containing Kojic Acid)
-
-
Protocol:
-
Culture the 3D skin models according to the manufacturer's instructions.
-
Apply a defined amount of the test formulation, placebo, and positive control topically to the surface of the skin models.
-
Re-apply the formulations at regular intervals (e.g., every 24 or 48 hours) for a period of up to 14 days.
-
At the end of the treatment period, assess the pigmentation through:
-
Visual and Photographic Assessment: Document changes in the color of the tissue.
-
Melanin Quantification: Lyse the tissue and quantify the melanin content spectrophotometrically as described in the B16F10 assay.
-
Histology: Fix, embed, and section the tissue. Stain with Fontana-Masson to visualize melanin distribution and quantify using image analysis software.
-
Gene Expression Analysis (qPCR): Extract RNA from the tissue to analyze the expression levels of key melanogenesis-related genes (MITF, TYR, TRP-1, TRP-2).
-
-
Ex Vivo Evaluation
1. Human Skin Explant Model
This model uses fresh human skin obtained from cosmetic surgery, providing a platform that closely mimics in vivo conditions.
-
Materials:
-
Fresh human skin explants
-
Culture medium
-
Topical formulation containing this compound
-
Placebo formulation
-
-
Protocol:
-
Prepare full-thickness or split-thickness skin explants and place them in a culture system (e.g., Franz diffusion cells or at the air-liquid interface).
-
Apply the test and placebo formulations topically.
-
Maintain the explants in culture for a defined period (e.g., 7-14 days), with re-application of the formulations as needed.
-
Assess the effects on pigmentation using the same endpoints as for the 3D skin model (visual assessment, melanin quantification, histology, and gene expression analysis).
-
Visualizations
Signaling Pathways and Mechanisms
// Nodes UVB [label="UVB Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_MSH [label="α-MSH", fillcolor="#FBBC05", fontcolor="#202124"]; MC1R [label="MC1R", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; MITF [label="MITF", fillcolor="#34A853", fontcolor="#FFFFFF"]; TYR [label="Tyrosinase (TYR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRP1 [label="TRP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRP2 [label="TRP-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyrosine [label="Tyrosine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DOPA [label="L-DOPA", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; CSA [label="this compound\n(Hypothesized)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges UVB -> alpha_MSH [label=" stimulates release"]; alpha_MSH -> MC1R [label=" binds to"]; MC1R -> AC [label=" activates"]; AC -> cAMP [label=" produces"]; cAMP -> PKA [label=" activates"]; PKA -> CREB [label=" phosphorylates"]; CREB -> MITF [label=" activates transcription"]; MITF -> TYR [label=" activates transcription"]; MITF -> TRP1 [label=" activates transcription"]; MITF -> TRP2 [label=" activates transcription"]; Tyrosine -> DOPA [label=" TYR"]; DOPA -> Dopaquinone [label=" TYR"]; Dopaquinone -> Melanin [label=" series of reactions"];
CSA -> TYR [label=" inhibits?", style=dashed, color="#EA4335"]; CSA -> MITF [label=" downregulates?", style=dashed, color="#EA4335"]; } END_DOT Figure 1: Hypothesized mechanism of this compound in the melanogenesis pathway.
// Nodes start [label="Start: Hyperpigmentation Study", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; invitro [label="In Vitro Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tyrosinase_assay [label="Tyrosinase Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; melanin_assay [label="Melanin Content Assay\n(B16F10 cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; skin_model [label="3D Pigmented Skin Model", fillcolor="#F1F3F4", fontcolor="#202124"]; exvivo [label="Ex Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; explant_model [label="Human Skin Explants", fillcolor="#F1F3F4", fontcolor="#202124"]; clinical [label="Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; split_face [label="Split-Face Study", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> invitro; invitro -> tyrosinase_assay; invitro -> melanin_assay; invitro -> skin_model; tyrosinase_assay -> data_analysis; melanin_assay -> data_analysis; skin_model -> exvivo; exvivo -> explant_model; explant_model -> clinical; clinical -> split_face; split_face -> data_analysis; } END_DOT Figure 2: A logical workflow for the comprehensive evaluation of this compound.
Conclusion
This compound presents a promising and well-tolerated option for the management of hyperpigmentation, primarily through its gentle yet effective exfoliating action. Clinical evidence supports its efficacy, demonstrating a superior or comparable effect to higher concentrations of traditional alpha-hydroxy acids. While its direct impact on the biochemical pathways of melanogenesis requires further dedicated research, the provided protocols offer a robust framework for scientists and researchers to conduct in-depth in vitro and ex vivo studies. Such investigations will be crucial in fully elucidating its mechanisms of action and further solidifying its role in the treatment of hyperpigmentation disorders.
References
- 1. Lineage-Restricted Regulation of SCD and Fatty Acid Saturation by MITF Controls Melanoma Phenotypic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting tyrosinase in hyperpigmentation: Current status, limitations and future promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biofor.co.il [biofor.co.il]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of Microphthalmia Transcription Factor and pigmentation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thedeconstruct.in [thedeconstruct.in]
- 8. researchgate.net [researchgate.net]
- 9. myskinrecipes.com [myskinrecipes.com]
- 10. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Stable Microemulsions for Capryloyl Salicylic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA) is a lipophilic derivative of salicylic acid, demonstrating keratolytic, anti-inflammatory, and sebum-regulating properties.[1][2][3] Its increased lipophilicity compared to salicylic acid allows for enhanced penetration into the stratum corneum, making it a compelling active ingredient for topical formulations targeting conditions such as acne and photoaging.[2] However, its poor water solubility presents a significant formulation challenge.
Microemulsions are thermodynamically stable, transparent or translucent, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules. These systems offer a promising vehicle for the delivery of lipophilic drugs like CSA, enhancing their solubility, stability, and skin permeation.
These application notes provide a comprehensive guide to developing and characterizing stable oil-in-water (O/W) microemulsions for the effective delivery of Capryloyl Salicylic Acid.
Pre-formulation Studies: Component Selection
The selection of appropriate components is critical for the successful formulation of a stable microemulsion. The following table summarizes key considerations for each component.
Table 1: Component Selection for CSA Microemulsions
| Component | Key Considerations | Examples |
| Oil Phase | High solubilization capacity for CSA. Biocompatibility with the skin. | Oleic Acid, Isopropyl Myristate, Caprylic/Capric Triglycerides |
| Surfactant | Ability to reduce interfacial tension between oil and water phases. Appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically 8-18 for O/W microemulsions). Non-irritating and biocompatible. | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Labrasol |
| Co-surfactant | Works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film. | Propylene Glycol, Ethanol, Transcutol® P |
| Aqueous Phase | Typically purified water. Can include pH buffers and hydrophilic active ingredients. | Purified Water, Phosphate Buffer |
Protocol 1: Determination of this compound Solubility
Objective: To select a suitable oil phase and surfactant/co-surfactant system with high solubilizing capacity for CSA.
Materials:
-
This compound powder
-
Selection of oils (e.g., Oleic Acid, Isopropyl Myristate, Caprylic/Capric Triglycerides)
-
Selection of surfactants (e.g., Tween 80, Tween 20, Labrasol)
-
Selection of co-surfactants (e.g., Propylene Glycol, Ethanol)
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
Methodology:
-
Add an excess amount of CSA to 2 mL of each selected oil, surfactant, and co-surfactant in separate sealed vials.
-
Vortex each vial for 5 minutes to facilitate initial mixing.
-
Place the vials in a shaking incubator at 25°C for 72 hours to reach equilibrium.
-
After incubation, centrifuge the vials at 5000 rpm for 30 minutes to separate the undissolved CSA.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., ethanol).
-
Determine the concentration of dissolved CSA using a UV-Vis spectrophotometer at a pre-determined maximum wavelength.
-
The components demonstrating the highest solubility for CSA should be prioritized for formulation development.
Formulation Development: Constructing Pseudoternary Phase Diagrams
Pseudoternary phase diagrams are used to identify the microemulsion region for a specific combination of oil, surfactant/co-surfactant (Smix), and water.
Protocol 2: Construction of a Pseudoternary Phase Diagram
Objective: To determine the concentration ranges of oil, Smix, and water that result in the formation of a stable microemulsion.
Materials:
-
Selected oil phase
-
Selected surfactant and co-surfactant
-
Purified water
-
Glass beakers and magnetic stirrer
-
Burette
Methodology:
-
Prepare different ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, and 3:1 (w/w).
-
For a chosen Smix ratio, prepare various weight ratios of the oil phase and the Smix (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil and Smix blend with water dropwise from a burette under constant magnetic stirring.
-
After each addition of water, visually observe the mixture for transparency and flowability. The endpoint of the titration is the point where the solution turns from turbid to transparent.
-
Record the amount of water added to form a clear microemulsion.
-
Plot the percentages of oil, Smix, and water on a triangular phase diagram to delineate the microemulsion region.
Preparation of this compound Microemulsion
Once the microemulsion region is identified, formulations containing CSA can be prepared.
Protocol 3: Preparation of a CSA-loaded Microemulsion
Objective: To prepare a stable microemulsion containing a specific concentration of this compound.
Materials:
-
This compound
-
Selected oil phase
-
Selected surfactant and co-surfactant (Smix)
-
Purified water
-
Magnetic stirrer
Methodology:
-
Dissolve the desired amount of this compound in the selected oil phase with gentle heating and stirring if necessary.
-
Add the Smix to the oil phase and stir until a homogenous mixture is formed.
-
Slowly add the aqueous phase (purified water) to the oil-Smix mixture under constant magnetic stirring.
-
Continue stirring until a transparent and homogenous microemulsion is formed.
Table 2: Example Formulations of this compound Microemulsions
| Formulation Code | This compound (% w/w) | Oil Phase (Oleic Acid) (% w/w) | Smix (Tween 80:Propylene Glycol 2:1) (% w/w) | Aqueous Phase (Purified Water) (% w/w) |
| CSA-ME1 | 1.0 | 10.0 | 40.0 | 49.0 |
| CSA-ME2 | 1.0 | 15.0 | 50.0 | 34.0 |
| CSA-ME3 | 2.0 | 12.0 | 45.0 | 41.0 |
Note: These are example formulations and may require optimization.
Characterization and Stability Testing
Thorough characterization and stability testing are essential to ensure the quality, safety, and efficacy of the developed microemulsion.
Table 3: Characterization Parameters and Methods for CSA Microemulsions
| Parameter | Method | Acceptance Criteria (Typical) |
| Visual Inspection | Visual observation against a black and white background. | Transparent or translucent, free from precipitation or phase separation. |
| pH Measurement | pH meter at 25°C. | 4.0 - 6.0 (compatible with skin pH). |
| Conductivity Measurement | Conductometer at 25°C. | Increasing conductivity with the addition of water indicates an O/W microemulsion. |
| Refractive Index | Refractometer at 25°C. | Consistent refractive index indicates an isotropic system. |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS). | Droplet size < 100 nm; PDI < 0.3. |
| Zeta Potential | DLS with an electrode. | A high absolute value (typically > ±30 mV) indicates good colloidal stability. |
| Viscosity | Rheometer/Viscometer. | Appropriate for topical application (e.g., non-newtonian, shear-thinning behavior). |
Protocol 4: Accelerated Stability Testing
Objective: To evaluate the physical stability of the CSA microemulsion under stress conditions.
Materials:
-
CSA microemulsion formulations
-
Centrifuge
-
Thermostatic water bath/oven
-
Refrigerator/Freezer
Methodology:
-
Centrifugation Test:
-
Centrifuge the microemulsion samples at 5000 rpm for 30 minutes.
-
Observe for any signs of phase separation, creaming, or cracking.[4]
-
-
Freeze-Thaw Cycles:
-
Subject the microemulsion samples to at least three cycles of freezing at -20°C for 48 hours followed by thawing at room temperature (25°C) for 48 hours.
-
After each cycle, visually inspect the samples for any changes in appearance or phase separation.[4]
-
-
Thermodynamic Stability Studies:
-
Keep the microemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3 months).
-
At regular intervals, evaluate the samples for changes in pH, droplet size, and visual appearance.
-
Table 4: Hypothetical Characterization Data for an Optimized CSA Microemulsion
| Parameter | Result |
| Appearance | Transparent and homogenous |
| pH | 5.2 ± 0.1 |
| Conductivity | 125 µS/cm |
| Refractive Index | 1.410 ± 0.002 |
| Droplet Size (Z-average) | 85.3 ± 2.1 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential | -35.6 ± 1.5 mV |
| Viscosity at 10 s-1 | 150 mPa·s |
| Stability after Centrifugation | No phase separation |
| Stability after Freeze-Thaw Cycles | No phase separation |
Visualization of Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the workflow for the development and characterization of a this compound microemulsion.
References
Application Note: Quantification of Capryloyl Salicylic Acid in Skin Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA), also known as Lipohydroxy Acid (LHA), is a lipophilic derivative of salicylic acid used in various dermatological and cosmetic formulations for its exfoliating, anti-inflammatory, and anti-aging properties.[1][2] Its unique structure allows for a slower, more targeted penetration into the stratum corneum compared to salicylic acid.[3][4] Accurate quantification of CSA in skin tissue is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This application note provides a detailed protocol for the extraction and quantification of CSA in skin tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, extraction, and LC-MS/MS analysis of Capryloyl Salicylic Acid from skin tissue samples.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS) (e.g., Salicylic acid-d4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
Skin Tissue Sample Preparation
-
Collection and Storage: Excise skin tissue samples (e.g., punch biopsies) and immediately wash with cold PBS to remove any contaminants. Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
Homogenization:
-
To a pre-weighed, frozen skin sample in a 2 mL tube containing ceramic beads, add ice-cold PBS at a ratio of 1:3 (w/v) (e.g., 100 mg tissue in 300 µL PBS).
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize degradation.
-
Extraction of this compound: Liquid-Liquid Extraction (LLE)
-
Spiking with Internal Standard: To 100 µL of the skin homogenate, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Salicylic acid-d4 in methanol).
-
Protein Precipitation and Extraction:
-
Add 500 µL of ice-cold acetonitrile to the sample to precipitate proteins and extract CSA.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification Method
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of CSA. The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | This compound: Precursor Ion > Product Ion (To be determined by infusion of the analytical standard) |
| Internal Standard (Salicylic acid-d4): 141.1 > 97.1 | |
| Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Data Presentation: Method Validation Summary
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The following tables summarize the expected performance characteristics of a validated method for CSA quantification in skin tissue.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| Low QC | 3 | 95 - 105% | < 15% |
| Medium QC | 50 | 98 - 102% | < 10% |
| High QC | 800 | 97 - 103% | < 10% |
Table 3: Matrix Effect and Recovery
| Parameter | Value |
|---|---|
| Matrix Effect | 85 - 115% |
| Extraction Recovery | > 80% |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Capryloyl Salicylic Acid
Welcome to the technical support center for Capryloyl Salicylic (B10762653) Acid (CSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this lipophilic derivative of salicylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Capryloyl Salicylic Acid?
This compound is sparingly soluble in water. Its water solubility is approximately 29.7 mg/L at 20°C[1]. This low solubility can present challenges in the development of aqueous-based formulations.
Q2: In which common laboratory solvents is this compound soluble?
This compound exhibits good solubility in various organic solvents. It is known to be soluble in ethanol (B145695), propylene (B89431) glycol, and other oils and organic solvents[2]. This characteristic is due to the lipophilic capryloyl group attached to the salicylic acid molecule[2].
Q3: What are the primary methods for increasing the aqueous solubility of this compound?
Several methods can be employed to enhance the aqueous solubility of this compound. These include:
-
pH Adjustment: As a weak acid with an estimated pKa of 2.68, increasing the pH of the aqueous solution above its pKa will convert the acidic form to its more soluble salt form[1].
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol and propylene glycol, can significantly increase the solubility of CSA in aqueous-based systems[2].
-
Surfactants: The formation of micelles using surfactants can encapsulate the lipophilic CSA molecule, thereby increasing its apparent solubility in water. Polyethylene glycol (PEG) surfactants have been used for this purpose[3].
-
Cyclodextrin (B1172386) Complexation: Encapsulating CSA within cyclodextrin molecules can form inclusion complexes with enhanced water solubility.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a carboxylic acid, it is more soluble in its ionized (salt) form. By adjusting the pH of the aqueous solution to be above the pKa of CSA (approximately 2.68), the equilibrium will shift towards the more soluble carboxylate form. For instance, using a base like sodium hydroxide (B78521) can deprotonate the carboxylic acid group, forming a more water-soluble salt[3].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in water. | Low intrinsic aqueous solubility. | CSA is practically insoluble in water alone. Utilize one of the solubility enhancement techniques described in this guide, such as pH adjustment, co-solvents, surfactants, or cyclodextrin complexation. |
| Precipitation occurs when adding a CSA/organic solvent solution to an aqueous phase. | The concentration of the organic solvent is too low in the final mixture to maintain solubility. | 1. Increase the proportion of the organic co-solvent in the final aqueous solution.2. Slowly add the CSA solution to the aqueous phase with vigorous stirring to promote dispersion.3. Consider warming the aqueous phase (if the formulation is heat-stable) during the addition of the CSA solution. |
| The solution becomes cloudy or hazy after pH adjustment. | The pH is not sufficiently high to fully dissolve the CSA, or the pH is too high, causing instability of other formulation components. | 1. Ensure the final pH of the solution is at least 2-3 units above the pKa of CSA (~2.68) for complete ionization.2. Check for precipitation of other ingredients at the adjusted pH.3. Filter the solution through a 0.45 µm filter to remove any undissolved particles. |
| Phase separation is observed in a surfactant-based formulation. | The concentration of the surfactant is below its critical micelle concentration (CMC), or the chosen surfactant is not suitable for the formulation. | 1. Increase the surfactant concentration to ensure it is above the CMC.2. Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value for your system.3. Ensure thorough mixing to allow for micelle formation and encapsulation of the CSA. |
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound solubility in various systems is limited in publicly available literature, the following table provides a qualitative and comparative overview of different approaches. Researchers are encouraged to perform their own solubility studies to determine the optimal conditions for their specific application.
| Method | Solvent System | Expected Outcome | Relative Solubility Increase |
| Baseline | Water | Very low solubility | 1x |
| pH Adjustment | Aqueous buffer (pH > 5) | Formation of soluble salt | Significant increase |
| Co-solvency | Ethanol/Water mixtures | Increased solubility with higher ethanol concentration | Moderate to High |
| Propylene Glycol/Water mixtures | Increased solubility with higher propylene glycol concentration | Moderate to High | |
| Surfactant Solubilization | Aqueous solution with PEG surfactants | Formation of micelles encapsulating CSA | High |
| Cyclodextrin Complexation | Aqueous solution with β-cyclodextrins | Formation of soluble inclusion complexes | High |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous solution by converting it to its salt form.
Materials:
-
This compound powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a beaker, add the CSA powder to a volume of deionized water that is less than the final desired volume.
-
Place the beaker on a magnetic stirrer and begin stirring. The CSA will likely not dissolve at this stage.
-
Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound dissolves and the pH of the solution is in the desired range (e.g., pH 5.5-6.5 for topical formulations).
-
Once the CSA is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final desired volume with deionized water and mix thoroughly.
Protocol 2: Solubilization using a Co-solvent System (Ethanol/Water)
This protocol outlines the use of ethanol as a co-solvent to dissolve this compound in an aqueous system.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Determine the desired final concentration of this compound and the desired ratio of ethanol to water.
-
Weigh the required amount of this compound powder.
-
In a beaker, dissolve the CSA powder in the calculated volume of ethanol with stirring.
-
In a separate beaker, measure the required volume of deionized water.
-
Slowly add the aqueous phase to the ethanolic CSA solution while stirring continuously. Maintain a constant stirring speed to prevent precipitation.
-
Continue stirring until a homogenous solution is obtained.
Protocol 3: Cyclodextrin Complexation for Enhanced Solubility
This protocol is adapted from methods used for salicylic acid and can be optimized for this compound.
Materials:
-
This compound powder
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer with hotplate
-
Beakers, filter paper, and funnel
Procedure:
-
Prepare a solution of β-cyclodextrin in a mixture of deionized water and a small amount of ethanol (e.g., 80:20 water:ethanol v/v).
-
Gently heat the cyclodextrin solution to approximately 50-60°C with continuous stirring to ensure complete dissolution.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of CSA dropwise to the heated cyclodextrin solution while maintaining constant stirring.
-
Allow the mixture to stir for several hours (e.g., 4-6 hours) at the elevated temperature to facilitate the formation of the inclusion complex.
-
After the complexation period, allow the solution to cool slowly to room temperature.
-
The resulting aqueous solution containing the CSA-cyclodextrin complex can be used directly, or the complex can be isolated by filtration and drying for later use.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for selecting and optimizing a method to improve the aqueous solubility of this compound.
Caption: Workflow for Solubility Enhancement of this compound.
References
preventing recrystallization of Capryloyl Salicylic Acid in formulations
This center provides researchers, scientists, and drug development professionals with technical guidance on preventing the recrystallization of Capryloyl Salicylic (B10762653) Acid (CSA) in formulations.
Frequently Asked Questions (FAQs)
Q1: What is Capryloyl Salicylic Acid (CSA) and why is it prone to recrystallization?
A1: this compound (CSA), also known as Lipo-Hydroxy Acid (LHA), is a lipophilic derivative of salicylic acid.[1][2] Its larger molecular structure and fatty acid chain make it more oil-soluble than salicylic acid, enhancing its penetration into the stratum corneum.[2][3] However, its planar structure and potential for hydrogen bonding can lead to self-association and crystal formation, especially in formulations where its solubility limit is exceeded or when subjected to temperature fluctuations.
Q2: What are the primary factors that influence the solubility of CSA in a formulation?
A2: The key factors influencing CSA solubility are the solvent system, the pH of the formulation, and the presence of other ingredients. CSA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol, propylene (B89431) glycol, and various oils.[1][4] The pH is critical; as an acidic molecule (estimated pKa of 2.68), its solubility in aqueous phases can be increased by adjusting the pH, although this must be balanced with the desired exfoliating efficacy and overall formulation stability.[5][6]
Q3: What is the typical usage concentration of CSA in cosmetic products?
A3: In cosmetic formulations, CSA is typically used at concentrations up to 0.5% in leave-on products and up to 0.4% in rinse-off products.[5] It's important to ensure that the chosen concentration can remain fully solubilized within the formulation base to prevent recrystallization over the product's shelf life.
Q4: How does temperature affect the stability of CSA formulations?
A4: Temperature fluctuations are a major cause of recrystallization. A formulation may be stable at the elevated temperatures used during manufacturing, but as it cools to room temperature or is exposed to colder conditions during shipping or storage, the solubility of CSA can decrease, leading to crystal growth. Therefore, stability testing must include cycling through various temperature conditions.
Q5: Can the order of addition of ingredients during manufacturing impact CSA stability?
A5: Yes, the manufacturing process is critical. CSA should typically be dissolved in the oil phase or a suitable solvent system with gentle heating (e.g., up to 70-80°C) to ensure it is fully solubilized before emulsification or addition to the main batch.[4][7] Adding CSA powder directly to a cool formulation base is likely to result in incomplete dissolution and subsequent recrystallization.
Troubleshooting Recrystallization
This guide provides a systematic approach to diagnosing and resolving CSA recrystallization issues observed during experimental trials or stability testing.
Issue: White crystalline precipitate or needle-like structures are observed in the formulation upon cooling or during stability testing.
Step 1: Initial Diagnosis & Verification
-
Question: Have you confirmed the crystals are indeed CSA?
-
Action: Use analytical techniques to confirm the identity of the precipitate.
-
Microscopy: Polarized light microscopy can be used to observe the crystalline structure.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram can confirm the melting point of the crystals, which should correspond to that of pure CSA (approx. 115°C).[6][8]
-
Chromatography (HPLC): High-Performance Liquid Chromatography can be used to isolate and quantify the amount of crystallized material.[9]
-
Step 2: Formulation & Process Review
If the crystals are confirmed to be CSA, follow the troubleshooting workflow below to identify the root cause.
Step 3: Data & Protocols
Data Presentation: Solubility of this compound
The following table summarizes the solubility of CSA in common cosmetic ingredients. This data is crucial for selecting an appropriate solvent system.
| Solvent | INCI Name | Type | Solubility ( g/100g at 25°C) | Notes |
| Water | Aqua | Aqueous | < 0.01[6][8] | Practically insoluble. |
| Ethanol | Alcohol Denat. | Polar Solvent | ~15-20 | High solubility, but can be drying. |
| Propylene Glycol | Propylene Glycol | Polyol / Co-Solvent | ~10-15 | Excellent co-solvent to prevent crystallization.[1] |
| Isododecane | Isododecane | Non-polar Solvent | ~1-2 | Moderate solubility for anhydrous systems. |
| Octyldodecanol | Octyldodecanol | Fatty Alcohol | ~5-8 | Good solvent for oil phases. |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Ester Oil | ~2-4 | Common carrier oil; may require a co-solvent. |
Experimental Protocols: Accelerated Stability Testing for Recrystallization
This protocol is designed to assess the physical stability of a CSA formulation under stressed conditions.
Objective: To determine if a given formulation can maintain CSA in a solubilized state under thermal stress.
Apparatus & Materials:
-
Formulation samples in final packaging or glass vials.
-
Temperature-controlled stability chambers or ovens.
-
Refrigerator and Freezer.
-
Polarized light microscope.
-
pH meter.
-
Viscometer.
Methodology:
-
Initial Analysis (T=0):
-
Record the initial appearance, pH, and viscosity of the formulation samples.
-
Using a polarized light microscope, examine a thin film of the product for any existing crystalline structures. Record images for baseline comparison.
-
-
Sample Storage:
-
Place samples at the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Cold Temperature: 4°C ± 2°C
-
-
-
Freeze-Thaw Cycling:
-
Subject a separate set of samples to at least three freeze-thaw cycles.
-
One cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
Evaluation Intervals:
-
Evaluate the samples at specified time points (e.g., 2 weeks, 1 month, 2 months, 3 months).
-
At each interval, allow samples to equilibrate to room temperature before testing.
-
-
Analysis:
-
Visual Inspection: Check for any visible signs of crystallization, separation, or discoloration.
-
Microscopic Analysis: Prepare a slide of each sample and examine under the polarized light microscope. Compare images against the T=0 baseline to identify any new crystal growth.
-
Physicochemical Tests: Measure and record pH and viscosity to check for other signs of instability.
-
Acceptance Criteria: No observable crystal growth under the microscope at any evaluation interval for any of the storage conditions. pH and viscosity should remain within predefined specifications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. This compound (LHA, LPA, Lipo Hydroxy Acid) Powder [myskinrecipes.com]
- 5. cir-safety.org [cir-safety.org]
- 6. 78418-01-6 | CAS DataBase [m.chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. sartorius.hr [sartorius.hr]
Technical Support Center: Optimizing Capryloyl Salicylic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Capryloyl Salicylic (B10762653) Acid (CSA) stability and efficacy.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for ensuring the stability of Capryloyl Salicylic Acid in a formulation?
For maximal stability, it is recommended to formulate this compound at a pH between 3 and 4. CSA, a lipophilic derivative of salicylic acid, exhibits enhanced stability in acidic conditions, which minimizes the potential for hydrolysis of the ester linkage. While one study suggests CSA has superior pH stability compared to salicylic acid, maintaining a low pH environment is a key factor in preventing its degradation.[1]
2. How does pH affect the efficacy of this compound?
The efficacy of this compound, particularly its exfoliating properties, is pH-dependent. A lower pH, ideally between 3 and 4, ensures that a higher proportion of the molecule remains in its free acid form, which is the most active form for penetrating the stratum corneum and exerting its keratolytic effects. As the pH increases, the acid becomes ionized, reducing its lipophilicity and skin penetration.[2] For gentler formulations, a pH closer to that of the skin (around 5.5) can be used, though this may slightly compromise efficacy.[3]
3. What is the pKa of this compound and its significance in formulation?
The estimated pKa of this compound is 2.68.[4] The pKa is the pH at which 50% of the acid is in its ionized (salt) form and 50% is in its non-ionized (free acid) form. To ensure a high concentration of the active free acid form for optimal efficacy, the formulation pH should be maintained at least one to two units above the pKa. Therefore, a pH range of 3.5 to 4.5 is a reasonable target.
4. Can this compound cause skin irritation, and how is this related to pH?
Yes, like other hydroxy acids, this compound has the potential to cause skin irritation, especially at higher concentrations and lower pH values. While generally considered gentler than salicylic acid, the acidic nature of the formulation required for its efficacy can lead to irritation. It is crucial to balance the pH for optimal efficacy and tolerability. Formulations should be developed to be non-irritating.[5]
Troubleshooting Guides
Issue 1: Crystallization of this compound in the Formulation
Question: My this compound is crystallizing out of my emulsion/serum over time. What can I do to resolve this?
Answer: Crystallization of CSA is a common issue due to its lipophilic nature and limited solubility in water. Here are several strategies to troubleshoot this problem:
-
Solvent System Optimization:
-
Ensure CSA is fully dissolved in the oil phase before emulsification. Heating the oil phase to around 70-80°C can aid in dissolution.
-
Incorporate co-solvents such as glycols (e.g., propylene (B89431) glycol, butylene glycol), esters (e.g., C12-15 alkyl benzoate), or ethoxylated fatty alcohols in the oil phase to increase the solubility of CSA.
-
-
pH Adjustment:
-
While a low pH is necessary for efficacy, a pH that is too low can sometimes contribute to crystallization, especially if the concentration of CSA is high. Ensure the pH is within the optimal range of 3.5-4.5.
-
-
Emulsion Stability:
-
Ensure your emulsion is stable. A breaking emulsion can lead to the coalescence of the oil phase, causing the CSA to exceed its solubility limit and crystallize. Review your emulsifier system and homogenization process.
-
-
Cooling Process:
-
Avoid rapid cooling of the formulation, as this can shock the system and induce crystallization. A slow, controlled cooling process is recommended.
-
Issue 2: Formulation Discoloration
Question: My formulation containing this compound has developed a yellow or brownish tint over time. What is the cause and how can I prevent it?
Answer: Discoloration can be a sign of degradation or interaction with other ingredients in the formula.
-
pH Stability:
-
An unstable pH that drifts upwards can lead to the degradation of CSA and other ingredients, potentially causing a color change. Ensure your formulation is adequately buffered to maintain an acidic pH.
-
-
Ingredient Interactions:
-
CSA, like other phenolic compounds, can interact with metal ions (e.g., iron) present in the raw materials or from manufacturing equipment. This can lead to the formation of colored complexes. The inclusion of a chelating agent such as EDTA can help to sequester these metal ions and prevent discoloration.
-
-
Light and Air Exposure:
-
Protecting the formulation from light and air by using opaque, airtight packaging can help to minimize oxidative degradation that may contribute to color changes.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [6] |
| CAS Number | 78418-01-6 | [4] |
| Molecular Weight | 264.32 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Oil-soluble, sparingly soluble in water | [7][8] |
| pKa | ~2.68 | [4] |
| Recommended Use Level | 0.2% - 2.0% | [9] |
Table 2: Recommended pH Range for this compound Formulations
| Formulation Goal | Recommended pH Range | Rationale |
| Optimal Efficacy (Exfoliation) | 3.0 - 4.0 | Maximizes the concentration of the free acid form, enhancing skin penetration and keratolytic activity.[2] |
| Balanced Efficacy and Mildness | 4.0 - 5.5 | A compromise to reduce potential irritation while maintaining a good portion of the active in its free acid form.[3] |
| Enhanced Stability | 3.0 - 4.0 | Minimizes hydrolysis of the ester bond, prolonging the shelf-life of the active ingredient.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of CSA in a cosmetic formulation at different pH values.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of CSA (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic formulation containing CSA.
-
Extract the CSA from the formulation matrix using a suitable solvent system. This may involve sonication and centrifugation to separate the active from excipients.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 305 nm).
-
Injection Volume: 10 µL.
-
-
Stability Study:
-
Prepare batches of the formulation at different pH values (e.g., 3, 4, 5, 6, and 7).
-
Store the samples under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 2, 3 months), analyze the samples in triplicate using the HPLC method described above.
-
Calculate the percentage of CSA remaining compared to the initial concentration to determine the degradation rate at each pH.
-
Protocol 2: In-Vitro Efficacy Assessment of Exfoliation
This protocol describes an in-vitro method using a reconstructed human epidermis model to evaluate the exfoliating efficacy of CSA formulations at different pH values.
-
Cell Culture:
-
Culture reconstructed human epidermis tissues according to the manufacturer's instructions.
-
-
Formulation Application:
-
Prepare formulations containing CSA at a fixed concentration but with varying pH levels (e.g., 3.5, 4.5, 5.5).
-
Apply a precise amount of each test formulation topically to the surface of the reconstructed epidermis.
-
Include a negative control (vehicle without CSA) and a positive control (e.g., a known exfoliating agent).
-
-
Incubation:
-
Incubate the treated tissues for a specified period (e.g., 24 or 48 hours) under controlled conditions.
-
-
Efficacy Endpoint Measurement (Corneocyte Desquamation):
-
After incubation, collect the detached corneocytes from the surface of the tissue using a gentle washing or tape-stripping method.
-
Quantify the amount of desquamated corneocytes using a suitable method, such as a protein assay (e.g., BCA assay) or by counting the cells under a microscope.
-
An increase in the amount of desquamated corneocytes compared to the negative control indicates exfoliating efficacy.
-
-
Data Analysis:
-
Compare the exfoliating effect of the CSA formulations at different pH values to determine the optimal pH for efficacy.
-
Visualizations
Figure 1: Relationship between pH, stability, and efficacy of this compound.
Figure 2: A logical workflow for troubleshooting common formulation issues with this compound.
References
- 1. Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? | MDPI [mdpi.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound (LHA, LPA, Lipo Hydroxy Acid) Powder [myskinrecipes.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
- 9. specialchem.com [specialchem.com]
troubleshooting inconsistent results in Capryloyl Salicylic Acid in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in in vitro assays involving Capryloyl Salicylic (B10762653) Acid (CSA), also known as lipohydroxy acid (LHA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Solubility and Handling
Question 1: My Capryloyl Salicylic Acid (CSA) precipitates when added to my cell culture medium. How can I improve its solubility and avoid inconsistent concentrations?
Answer:
This is a common challenge due to CSA's lipophilic nature and low aqueous solubility (approximately 29.7 mg/L). Precipitation leads to an unknown and inconsistent effective concentration in your assay.
Troubleshooting Steps:
-
Optimize Solvent and Stock Concentration:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing a high-concentration stock solution of CSA.
-
Stock Concentration: Avoid making overly concentrated stock solutions in DMSO, as this can lead to precipitation upon dilution into your aqueous culture medium. Consider preparing a stock solution in the range of 10-50 mM.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%[1]. High solvent concentrations can induce cellular stress and confound your results[1].
-
-
Vehicle Controls are Crucial: Always include a vehicle control in your experiments. This consists of the same concentration of the solvent (e.g., DMSO) used to dissolve the CSA, added to the cell culture medium without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.
-
Solubilization Technique:
-
Prepare your desired dilutions of CSA in the solvent first.
-
Warm the cell culture medium to 37°C.
-
While gently vortexing the warmed medium, add the CSA/solvent solution dropwise to facilitate dispersion and minimize immediate precipitation.
-
Visually inspect for any precipitation before adding to the cells.
-
-
Alternative Solubilizing Agents: If precipitation persists, consider using solubilizing agents like Pluronics (e.g., Pluronic F127) as co-solvents to enhance the aqueous solubility of lipophilic compounds[2]. However, you must validate that the solubilizing agent itself does not affect your assay endpoints by running appropriate controls.
Question 2: I'm observing high variability between my technical replicates. Could this be related to how I'm handling the CSA solution?
Answer:
Yes, inconsistent handling of a lipophilic compound like CSA can certainly lead to high variability.
Troubleshooting Steps:
-
Ensure Homogeneity: After diluting your CSA stock into the culture medium, ensure the solution is homogenous before adding it to your assay plates. Vortex the solution gently before each aspiration.
-
Pipetting Technique: Use calibrated pipettes and consider using reverse pipetting for viscous solutions to ensure accurate and consistent dispensing.
-
Temperature Equilibration: Allow all reagents, including your CSA dilutions and assay plates, to equilibrate to the appropriate temperature (e.g., room temperature or 37°C) before use to avoid temperature gradients across the plate[3].
Category 2: Cell-Based Assay Issues
Question 3: My MTT/XTT assay results for cell proliferation are inconsistent. What are the common pitfalls when using a phenolic compound like CSA?
Answer:
MTT and other tetrazolium-based assays are susceptible to interference from various factors, and phenolic compounds can sometimes interact with the assay chemistry.
Troubleshooting Steps:
-
Compound Interference:
-
Colorimetric Interference: If your CSA solution has any color, it could interfere with the absorbance reading. Run a "compound-only" control (CSA in cell-free media) to measure its intrinsic absorbance and subtract this from your experimental values[3].
-
Reducing/Oxidizing Properties: Phenolic compounds can have reducing properties that may directly reduce the MTT reagent, leading to a false-positive signal (increased viability). To test for this, incubate CSA with the MTT reagent in cell-free media[1].
-
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance. Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO, isopropanol) and allow adequate time for solubilization with gentle shaking[1].
-
"Edge Effects": Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate the media and your compound, leading to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium[1].
-
Alternative Assays: If interference is suspected, consider using an orthogonal assay that measures a different viability endpoint.
-
ATP-based assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, which is a robust indicator of metabolic activity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
Question 4: I am not observing the expected anti-inflammatory effect of CSA in my NF-κB luciferase reporter assay. What could be going wrong?
Answer:
Luciferase reporter assays can be sensitive, and several factors could be contributing to the lack of an observed effect.
Troubleshooting Steps:
-
Transfection Efficiency: Ensure you have good transfection efficiency of your NF-κB reporter plasmid. This can be checked by co-transfecting a constitutively active reporter plasmid (e.g., CMV-Renilla luciferase) and normalizing your firefly luciferase signal to the Renilla signal[4][5].
-
Stimulation Potency: Verify that your NF-κB activator (e.g., TNF-α, LPS) is potent and used at an optimal concentration to induce a robust luciferase signal in your vehicle-treated control cells.
-
Compound Interference with Luciferase: Some compounds can directly inhibit or enhance the activity of the luciferase enzyme. To test for this, you can perform the luciferase assay in a cell-free system by adding CSA to a known amount of purified luciferase enzyme[5].
-
Cell Lysis and Signal Stability: Ensure complete cell lysis to release the luciferase enzyme. Also, be aware of the signal stability of your luciferase reagent and read the plate within the recommended timeframe.
-
Plate Type: For luminescence assays, use white, opaque-walled plates to maximize the light signal and minimize crosstalk between wells[5].
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and compare results from in vitro assays with this compound.
Table 1: Effect of this compound on Keratinocyte Proliferation (MTT Assay)
| CSA Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition of Proliferation |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 | 0 |
| 1 | 95.3 ± 4.8 | 4.7 |
| 10 | 78.1 ± 6.1 | 21.9 |
| 50 | 52.4 ± 7.3 | 47.6 |
| 100 | 35.8 ± 5.9 | 64.2 |
Table 2: Inhibition of TNF-α-Induced NF-κB Activity by this compound (Luciferase Reporter Assay)
| Treatment | Normalized Luciferase Activity (Fold Change ± SD) | % Inhibition |
| Unstimulated Control | 1.0 ± 0.2 | - |
| TNF-α (10 ng/mL) + Vehicle | 12.5 ± 1.5 | 0 |
| TNF-α + CSA (10 µM) | 8.2 ± 1.1 | 34.4 |
| TNF-α + CSA (50 µM) | 4.1 ± 0.8 | 67.2 |
| TNF-α + CSA (100 µM) | 2.3 ± 0.5 | 81.6 |
Table 3: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts (Sirius Red Assay)
| CSA Concentration (µM) | Collagen Content (µ g/well ± SD) | % Change from Vehicle |
| Vehicle Control (0.1% DMSO) | 15.2 ± 1.8 | 0 |
| 1 | 16.1 ± 2.0 | +5.9 |
| 10 | 18.5 ± 2.3 | +21.7 |
| 50 | 22.7 ± 2.9 | +49.3 |
| 100 | 25.3 ± 3.1 | +66.4 |
Experimental Protocols
Protocol 1: Keratinocyte Proliferation (MTT Assay)
This protocol is adapted for testing the effects of the lipophilic compound CSA on the proliferation of human keratinocytes (e.g., HaCaT cell line).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CSA)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of CSA in DMSO. Perform serial dilutions in complete medium to achieve 2x the final desired concentrations. Ensure the final DMSO concentration will not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared CSA dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubation for Solubilization: Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) and any "compound-only" controls. Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: NF-κB Inhibition (Dual-Luciferase Reporter Assay)
This protocol is designed to measure the inhibitory effect of CSA on TNF-α-induced NF-κB activation in a cell line such as HEK293T or HaCaT.
Materials:
-
HEK293T or HaCaT cells
-
Complete cell culture medium
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (CSA)
-
DMSO
-
TNF-α (human recombinant)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of CSA in serum-free medium. Remove the transfection medium and replace it with medium containing the desired concentrations of CSA or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to each well (except the unstimulated control) to a final concentration of 10-20 ng/mL.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Cell Lysis: Wash the cells once with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Following the Dual-Luciferase® Reporter Assay System protocol, measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and then determine the percent inhibition by CSA relative to the TNF-α stimulated vehicle control.
Protocol 3: Collagen Synthesis (Sirius Red Assay)
This protocol is for quantifying total soluble collagen secreted by human dermal fibroblasts into the culture medium after treatment with CSA.
Materials:
-
Human dermal fibroblasts
-
Complete fibroblast culture medium
-
This compound (CSA)
-
DMSO
-
Sirius Red dye solution (0.1% Direct Red 80 in 1% acetic acid)[6]
-
Kahle's fixative solution (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)[6]
-
0.1 M HCl solution[6]
-
0.1 M NaOH solution[6]
-
Bovine collagen type I standard
-
24-well plates
Procedure:
-
Cell Seeding: Seed fibroblasts into 24-well plates and grow to near confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Cell Treatment: Replace the medium with fresh serum-free medium containing different concentrations of CSA or vehicle control. Incubate for 48-72 hours.
-
Collect Supernatant: Carefully collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Precipitation: Add Sirius Red solution to the supernatant at a 1:4 ratio (e.g., 100 µL Sirius Red to 400 µL supernatant). Incubate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye. Centrifuge again and discard the supernatant. Repeat the wash step.
-
Elution: Add 0.1 M NaOH to the pellet to dissolve the collagen-bound dye.
-
Absorbance Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the bovine collagen standards. Use the standard curve to determine the concentration of collagen in your samples.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
This compound, like its parent compound salicylic acid, is thought to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. CSA may interfere with this cascade, potentially by inhibiting the degradation of IκB.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. med.emory.edu [med.emory.edu]
Technical Support Center: Enhancing Skin Penetration of Capryloloyl Salicylic Acid (CSA) Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation and evaluation of Capryloyl Salicylic (B10762653) Acid (CSA) for enhanced skin penetration.
Frequently Asked Questions (FAQs)
Q1: What is Capryloyl Salicylic Acid (CSA) and how does it differ from Salicylic Acid (SA)?
This compound (CSA), also known as lipohydroxy acid (LHA), is a lipophilic derivative of salicylic acid.[1][2] This structural modification, the addition of a capryloyl group, increases its fat solubility, making it more compatible with the lipid-rich environment of the stratum corneum.[2][3] Unlike salicylic acid, which is more water-soluble, CSA's lipophilicity allows for a slower, more targeted penetration into the upper layers of the skin.[4]
Q2: What are the primary benefits of using CSA in topical formulations?
CSA offers several advantages in skincare formulations:
-
Gentle Exfoliation: It promotes the shedding of dead skin cells, helping to improve skin texture and clarity with potentially less irritation than traditional salicylic acid.[5]
-
Enhanced Pore Cleansing: Due to its lipophilic nature, it can effectively penetrate pores to dissolve sebum and cellular debris, making it beneficial for acne-prone skin.[3]
-
Anti-Inflammatory Properties: CSA has demonstrated anti-inflammatory effects, which can help to reduce the redness and irritation associated with various skin conditions.[5]
-
Improved Skin Tolerability: It is often better tolerated by individuals with sensitive skin compared to salicylic acid.[5]
Q3: What is the typical concentration of CSA used in cosmetic formulations?
In leave-on cosmetic products, this compound is typically used at concentrations up to 0.5%.[6][7] For rinse-off products, the concentration can be up to 0.4%.[6] In clinical peel applications, concentrations can range from 5% to 10%.[8]
Q4: What are the main challenges when formulating with CSA?
The primary challenges in formulating with CSA are related to its solubility and stability. Being lipophilic, it has poor water solubility, which can lead to difficulties in incorporating it into aqueous-based formulations like gels and some creams.[1] This can result in crystallization of the active ingredient over time, affecting product efficacy and aesthetics. Maintaining the optimal acidic pH (typically 3.0-4.0) for its activity without causing skin irritation is another key formulation consideration.
Q5: Are there any known safety concerns with CSA?
CSA is generally considered safe for topical use at recommended concentrations.[7] However, as with any active ingredient, there is a potential for skin sensitization, particularly at higher concentrations.[7] Some cases of allergic contact dermatitis to CSA have been reported.[9] It is always recommended to perform patch testing when developing new formulations.
Troubleshooting Guides
Formulation Stability Issues
Q: My CSA cream is showing signs of phase separation. What are the likely causes and how can I fix it?
A: Phase separation in a cream (an emulsion) indicates instability. The primary causes include:
-
Incorrect Emulsifier System: The type and concentration of the emulsifier(s) may not be optimal for the oil phase of your formulation.
-
Solution: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is matched to the required HLB of the oil phase. You may need to experiment with different emulsifiers or combinations of emulsifiers.
-
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to coalescence.
-
Solution: Gradually increase the concentration of your emulsifier system and observe the impact on stability.
-
-
Inappropriate Mixing Speed or Method: Over-mixing, especially with high shear, can sometimes break an emulsion, while insufficient mixing will not form a stable emulsion.
-
Solution: Optimize the mixing speed and duration. For many emulsions, a period of high shear homogenization followed by gentle mixing during cooling is effective.
-
-
Significant pH Shift: Changes in the formulation's pH can affect the stability of pH-sensitive emulsifiers and other ingredients.
-
Solution: Measure the pH of your formulation over time. If a shift is observed, investigate the buffering capacity of your system and the stability of your ingredients at the formulation's pH.
-
Q: I am observing crystal formation in my CSA gel formulation. How can I prevent this?
A: Crystallization of CSA in a gel is a common issue due to its limited solubility in aqueous systems. Here are some solutions:
-
Incorporate a Co-solvent: CSA is more soluble in organic solvents. Including a co-solvent like propylene (B89431) glycol, ethanol, or other glycols can help to keep the CSA solubilized.
-
pH Adjustment: The solubility of CSA can be influenced by pH. Ensure your formulation is within the optimal pH range for both solubility and efficacy (typically acidic).
-
Use of Solubilizers: The addition of non-ionic surfactants or other solubilizing agents can create micelles that encapsulate the CSA, preventing it from crystallizing.
-
Control Cooling Rate: Rapid cooling during the manufacturing process can sometimes shock the system and cause precipitation.
-
Solution: Implement a controlled and gradual cooling process.
-
Performance and Efficacy Issues
Q: The skin penetration of my CSA formulation is lower than expected. How can I enhance it?
A: Enhancing the skin penetration of CSA involves optimizing both the vehicle and the use of penetration enhancers.
-
Vehicle Selection: The composition of your formulation base plays a crucial role. Oily or emollient-rich vehicles can improve the solubility of CSA and its partitioning into the stratum corneum.
-
Inclusion of Penetration Enhancers: Chemical penetration enhancers can reversibly disrupt the barrier function of the stratum corneum, allowing for greater penetration of the active ingredient. Examples include:
-
Fatty acids (e.g., oleic acid)
-
Glycols (e.g., propylene glycol)
-
Surfactants
-
-
pH Optimization: An acidic pH can enhance the penetration of acidic compounds like CSA.
-
Encapsulation Technologies: Encapsulating CSA in delivery systems like liposomes or nanoemulsions can improve its stability and skin penetration.
Data Presentation
Table 1: Comparative In Vitro Skin Penetration of this compound (CSA) and Salicylic Acid (SA)
| Parameter | This compound (CSA) | Salicylic Acid (SA) | Study Conditions | Source |
| Penetration Beyond Stratum Corneum | ~ 6% | ~ 58% | Human skin, Franz diffusion cell, 16-hour contact | [4][6][7] |
| Concentration in Stratum Corneum | 17.1% of applied dose | 9.7% of applied dose | Human skin, Tape stripping method over 4 days | [4][6] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the measurement of CSA skin penetration from a topical formulation using Franz diffusion cells.
1. Materials and Equipment:
-
Franz diffusion cells (with a known diffusion area)
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like polysorbate 80 to ensure sink conditions)
-
Circulating water bath set to 37°C
-
Magnetic stir plate and stir bars
-
Syringes and needles for sampling
-
HPLC system with a UV detector for CSA quantification
-
CSA formulation to be tested
2. Protocol Steps:
-
Preparation:
-
Prepare the receptor solution and degas it to prevent air bubbles.
-
Pre-heat the circulating water bath to 37°C to maintain the skin surface temperature at approximately 32°C.
-
If using frozen skin, thaw it slowly at room temperature. Excise a section of skin large enough to fit the Franz cell.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cell in the heating block and start the magnetic stirrer in the receptor chamber.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise amount of the CSA formulation to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for CSA concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of CSA permeated per unit area at each time point.
-
Plot the cumulative amount of CSA permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Quantification of CSA in the Stratum Corneum using Tape Stripping
This protocol describes the tape stripping method to determine the amount of CSA that has penetrated into the stratum corneum.
1. Materials and Equipment:
-
Adhesive tape (e.g., D-Squame®)
-
Forceps
-
Vials for tape strips
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
2. Protocol Steps:
-
Formulation Application:
-
Apply a known amount of the CSA formulation to a defined area of the skin (in vivo or ex vivo).
-
At the end of the application period, gently remove any excess formulation from the skin surface.
-
-
Tape Stripping Procedure:
-
Firmly press a piece of adhesive tape onto the treated skin area.
-
Rapidly remove the tape in a single, smooth motion.
-
Place the tape strip into a labeled vial.
-
Repeat this process for a predetermined number of strips (e.g., 20-30) on the same skin area.
-
-
Extraction of CSA:
-
Add a precise volume of extraction solvent to each vial containing a tape strip.
-
Vortex the vials for a set period (e.g., 30 minutes) to extract the CSA from the tape and the corneocytes.
-
Centrifuge the vials to pellet any debris.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples for CSA concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the amount of CSA on each tape strip.
-
A concentration profile of CSA within the stratum corneum can be generated by plotting the amount of CSA per strip against the strip number.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway in keratinocytes.
Caption: Workflow for a Franz Diffusion Cell experiment.
Caption: Workflow for a Tape Stripping experiment.
Caption: General workflow for topical formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Poly(I:C)-Induced Inflammation by Salvianolic Acid A in Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. cir-safety.org [cir-safety.org]
- 5. Salicylic acid - Wikipedia [en.wikipedia.org]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. cir-safety.org [cir-safety.org]
- 8. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capryloyl Salicylic Acid in Dermatological Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the skin irritation potential of Capryloyl Salicylic (B10762653) Acid (CSA).
Frequently Asked Questions (FAQs)
Q1: What is Capryloyl Salicylic Acid (CSA) and how does its irritation potential compare to Salicylic Acid (SA)?
This compound, also known as lipohydroxy acid (LHA), is a lipophilic derivative of salicylic acid.[1] Its larger molecular size and fatty acid structure result in slower skin penetration compared to salicylic acid.[1] In vitro studies have shown that CSA tends to remain within the stratum corneum, with significantly less penetration into deeper epidermal layers compared to SA.[2] This slower, more targeted penetration is believed to contribute to its gentler profile and reduced potential for irritation.[3][4] While salicylic acid can sometimes cause dryness and irritation, CSA is often better tolerated, making it a suitable alternative for sensitive skin.[3]
Q2: What are the typical use concentrations for CSA in research and cosmetic formulations?
In cosmetic formulations, this compound is used at concentrations up to 0.5% in leave-on products and up to 0.4% in rinse-off products.[5] For research purposes, concentrations may vary depending on the experimental design. In a clinical setting, chemical peels with 5-10% CSA have been studied and shown to be well-tolerated.[6]
Q3: Can CSA cause allergic reactions?
While generally considered less irritating than salicylic acid, there have been case reports of allergic contact dermatitis to this compound.[7] In these instances, patients developed a pruritic, erythematous rash after using products containing CSA. Patch testing confirmed a positive allergic reaction to 1% CSA in alcohol.[7] It is important to consider the possibility of sensitization, and the allergenic potential may be related to the salicylic acid moiety or impurities from the manufacturing process.[7]
Q4: What are the known anti-inflammatory mechanisms of action for CSA?
The anti-inflammatory properties of this compound are thought to be similar to those of its parent compound, salicylic acid. Salicylates can inhibit the NF-κB signaling pathway, a key regulator of inflammation in keratinocytes.[8][9] By inhibiting this pathway, salicylates can reduce the expression of pro-inflammatory cytokines. Additionally, salicylates are known to suppress the synthesis of prostaglandins, which are key mediators of inflammation, by inhibiting the activity of cyclooxygenase (COX) enzymes.[10]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Keratinocyte Cultures
Symptoms:
-
A significant decrease in cell viability (e.g., in an MTT assay) at expected non-toxic concentrations of CSA.
-
Visible changes in cell morphology, such as rounding, detachment, or lysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High CSA Concentration | Verify the final concentration of CSA in your culture medium. Perform a dose-response experiment to determine the IC50 of your specific batch of CSA on your cell line (e.g., HaCaT). |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve CSA (e.g., ethanol, DMSO) is below the cytotoxic threshold for your keratinocytes. Run a solvent-only control. |
| Incorrect pH of Culture Medium | The addition of acidic CSA can lower the pH of the culture medium to a level that is detrimental to cell health. Measure the pH of the medium after adding CSA and adjust if necessary using a suitable buffer. |
| CSA Instability in Formulation | CSA may degrade over time, especially under certain storage conditions, leading to the formation of more irritating byproducts. Use freshly prepared solutions for each experiment. |
Issue 2: Inconsistent or Unreliable Skin Irritation Results in Reconstructed Human Epidermis (RhE) Models
Symptoms:
-
High variability in tissue viability between replicate experiments.
-
Unexpectedly high or low levels of cytokine release (e.g., IL-1α).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure even and consistent application of the CSA formulation to the surface of the RhE tissue. For solid or viscous formulations, ensure complete contact with the tissue surface. |
| Incorrect Exposure Time | Adhere to the exposure times specified in standardized protocols (e.g., OECD 439). Shorter or longer times will significantly impact results. |
| Compromised Tissue Barrier | Handle RhE tissues carefully to avoid physical damage to the stratum corneum. Visually inspect tissues for any defects before applying the test substance. |
| Formulation Effects | The vehicle or other ingredients in your formulation may have their own irritant or protective effects. Test the vehicle alone as a control. |
| Inadequate Post-Exposure Rinsing | Thoroughly rinse the tissues after the exposure period to remove all residual test substance, as per the protocol. |
Issue 3: Difficulty in Formulating with this compound
Symptoms:
-
CSA precipitating out of solution.
-
Phase separation in emulsions.
-
Undesirable changes in viscosity or texture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | CSA is oil-soluble. Ensure you are using an appropriate solvent system. It may require heating to 70-80°C to fully dissolve in the oil phase. |
| pH Incompatibility | The acidic nature of CSA can affect the stability of other ingredients in the formulation, such as certain thickeners or emulsifiers. Check the pH stability of all ingredients. The optimal pH for formulations containing salicylic acid derivatives is typically between 3 and 4. |
| Incompatible Ingredients | Some ingredients, like certain peptides, can be unstable in acidic environments. Review the compatibility of all components in your formulation. |
Data Summary Tables
Table 1: In Vitro Cytotoxicity of Salicylic Acid on Human Keratinocytes (HaCaT)
| Compound | Cell Line | Exposure Time | IC50 | Reference |
| Salicylic Acid | HaCaT | 48 hours | Moderate effect on proliferation at concentrations near or less than one-tenth of the 24h IC50 of its ionic liquid derivatives (0.9-4.4 mM) | [11] |
Table 2: In Vitro Skin Penetration of this compound vs. Salicylic Acid
| Compound | Vehicle | Exposure Time | Penetration Beyond Stratum Corneum | Reference |
| This compound | Not Specified | 16 hours | ~6% | [5] |
| Salicylic Acid | Not Specified | 16 hours | ~58% | [5] |
Table 3: Clinical Observations of Skin Irritation with CSA Peels
| Treatment | Concentration | Adverse Events Reported | Reference |
| This compound Peel | 5-10% | No significant changes in erythema from baseline. Some subjects experienced transient stinging and burning. | [6] |
| Glycolic Acid Peel | 20-50% | No significant changes in erythema from baseline. | [6] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (OECD 439)
This protocol is a summary of the OECD Test Guideline 439 for assessing the skin irritation potential of a test chemical.
1. Reagents and Materials:
-
Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RhE tissue manufacturer
-
Test substance (this compound) and vehicle
-
Positive Control (PC): 5% w/v Sodium Dodecyl Sulfate (SDS)
-
Negative Control (NC): Phosphate-Buffered Saline (PBS)
-
MTT solution (0.5-1 mg/mL in PBS or serum-free medium)
-
Isopropanol (B130326) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well plates
2. Procedure:
-
Pre-incubate the RhE tissues in assay medium at 37°C, 5% CO₂ for at least 1 hour.
-
Apply the test substance (typically 25-50 µL for liquids or 25 mg for solids) topically to the surface of the RhE tissue. Apply the NC and PC to separate tissues.
-
Incubate for the specified exposure time (e.g., 60 minutes).
-
Thoroughly wash the tissue surface with PBS to remove the test substance.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
After the post-exposure incubation, transfer the tissues to a new plate containing MTT solution and incubate for 3 hours.
-
Extract the formazan crystals from the tissues by submerging them in isopropanol and shaking for at least 2 hours.
-
Measure the optical density (OD) of the formazan extract using a plate reader at 570 nm.
3. Data Analysis:
-
Calculate the percentage viability for each tissue relative to the negative control: % Viability = (OD of test substance-treated tissue / Mean OD of negative control tissues) x 100
-
A substance is classified as an irritant if the mean tissue viability is ≤ 50%.
Protocol 2: Cytokine Release Assay in Reconstructed Human Epidermis
This assay can be performed in conjunction with the skin irritation test (Protocol 1) to measure the inflammatory response.
1. Procedure:
-
Follow steps 1-5 of Protocol 1.
-
After the post-exposure incubation period, collect the assay medium from beneath each tissue.
-
Centrifuge the collected medium to remove any cellular debris.
-
Analyze the supernatant for the presence of pro-inflammatory cytokines (e.g., IL-1α, TNF-α, IL-6, IL-8) using a commercially available ELISA kit according to the manufacturer's instructions.
2. Data Analysis:
-
Quantify the concentration of each cytokine (pg/mL) based on the standard curve generated in the ELISA.
-
Compare the cytokine levels in the CSA-treated tissues to those of the negative and positive controls. A significant increase in cytokine release compared to the negative control indicates an inflammatory response.
Visualizations
Caption: Workflow for in vitro skin irritation assessment of CSA.
Caption: Logical flowchart for troubleshooting unexpected cytotoxicity.
Caption: Inhibition of the NF-κB pathway by salicylates.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Complexity of In Vitro Skin Models: A Review of Cutting-Edge Developments [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of Capryloyl Salicylic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing protocols for formulations containing Capryloyl Salicylic (B10762653) Acid (CSA). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of Capryloyl Salicylic Acid formulations, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Decrease in CSA Concentration | - Hydrolytic Degradation: The ester linkage in CSA is susceptible to hydrolysis, especially at non-optimal pH levels, leading to the formation of salicylic acid and caprylic acid. - Oxidative Degradation: The phenolic group of the salicylic acid moiety can be oxidized, leading to colored byproducts and loss of efficacy. - Photodegradation: Exposure to UV light can induce degradation of the aromatic ring structure. | - Verify Formulation pH: Ensure the pH of the formulation is within the optimal range for CSA stability (typically pH 4-5). - Incorporate Antioxidants: Consider adding antioxidants such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to the oil phase of the formulation. - Use UV-Protective Packaging: Store samples in amber or opaque containers to minimize light exposure. - Conduct Forced Degradation Studies: Perform stress testing under acidic, basic, oxidative, and photolytic conditions to identify the primary degradation pathways and products. |
| Phase Separation in Emulsions | - Inadequate Emulsifier System: The type or concentration of the emulsifier may not be sufficient to stabilize the oil-in-water or water-in-oil emulsion, especially under thermal stress. - Incorrect Homogenization: Improper mixing speed or duration can lead to a broad droplet size distribution, promoting coalescence over time. - Ingredient Incompatibility: Interactions between CSA, other active ingredients, or excipients may disrupt the emulsion stability. | - Optimize Emulsifier System: Experiment with different emulsifiers or combinations of co-emulsifiers. Adjust the concentration to ensure adequate coverage of oil droplets. - Refine Homogenization Process: Validate the homogenization parameters to achieve a uniform and small droplet size. - Evaluate Ingredient Compatibility: Conduct pre-formulation studies to assess the compatibility of all ingredients. |
| Change in Color (e.g., Yellowing) | - Oxidation of CSA: Degradation of the phenolic moiety can lead to the formation of colored quinone-like structures. - Interaction with Other Ingredients: CSA may react with other components in the formulation, causing color changes. - Contamination: Trace metals from raw materials or manufacturing equipment can catalyze oxidative reactions. | - Incorporate Antioxidants and Chelating Agents: Use antioxidants to prevent oxidative degradation and chelating agents like EDTA to sequester metal ions. - Test Raw Material Purity: Ensure the purity of all raw materials and check for the presence of metallic impurities. - Store in Appropriate Packaging: Use airtight and light-resistant packaging. |
| Alteration in Viscosity | - Changes in Emulsion Structure: Flocculation or coalescence of droplets can lead to a decrease in viscosity. - Polymer Degradation: If thickening agents or polymers are used, they may degrade over time due to pH shifts or microbial contamination. | - Monitor Droplet Size: Use microscopy or particle size analysis to observe changes in the emulsion structure over the stability study period. - Select Stable Thickening Agents: Choose polymers that are stable at the formulation's pH and are not susceptible to degradation under the storage conditions. - Ensure Microbial Stability: Perform microbial challenge testing to confirm the efficacy of the preservative system. |
| pH Drift | - Degradation of CSA: Hydrolysis of CSA can release acidic byproducts, lowering the pH. - Interaction with Packaging: Certain packaging materials may leach acidic or basic substances into the formulation. - Insufficient Buffering Capacity: The buffer system may not be robust enough to maintain the pH throughout the product's shelf life. | - Strengthen Buffer System: Adjust the concentration or type of buffering agents to better maintain the target pH. - Conduct Packaging Compatibility Tests: Store the formulation in the intended final packaging and monitor for any pH changes. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor during a stability study of a CSA formulation?
A1: The critical parameters to monitor include the concentration of this compound, pH, viscosity, color, odor, and physical appearance (e.g., phase separation for emulsions). For formulations in their final packaging, compatibility with the container and closure should also be assessed.
Q2: What are the recommended storage conditions for accelerated stability testing of CSA formulations?
A2: For accelerated stability testing, it is common to store samples at elevated temperatures such as 40°C ± 2°C with a relative humidity of 75% ± 5% for a period of 3 to 6 months. Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C for several cycles) is also recommended to assess stability under temperature fluctuations.
Q3: How can I quantify the concentration of CSA in a complex cosmetic matrix like a cream?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying CSA in cosmetic formulations. A stability-indicating HPLC method should be developed and validated to ensure that the assay can accurately measure the active ingredient in the presence of its degradation products and other formulation excipients.
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating analytical method is a validated quantitative method that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation over time. It is crucial because it must be able to separate, detect, and quantify the active ingredient without interference from any degradation products, impurities, or excipients. This ensures that the measured decrease in API concentration is accurate and reflects the true stability of the product.
Q5: What are the potential degradation products of this compound?
A5: Based on its chemical structure, the primary degradation pathways for CSA are likely to be:
-
Hydrolysis: Cleavage of the ester bond to yield salicylic acid and caprylic acid.
-
Oxidation: Oxidation of the phenolic hydroxyl group, potentially leading to hydroxylated derivatives or quinone-like structures.
-
Photodegradation: UV-induced reactions that could lead to ring opening or other complex transformations.
Quantitative Data Summary
The following tables present hypothetical yet representative data from a 3-month accelerated stability study of a 1% this compound cream.
Table 1: Physicochemical Properties of 1% CSA Cream under Accelerated Conditions (40°C/75% RH)
| Time Point | Appearance | Color | pH | Viscosity (cP) |
| Initial | Homogeneous white cream | White | 4.52 | 15,200 |
| 1 Month | Homogeneous white cream | White | 4.45 | 15,150 |
| 2 Months | Homogeneous white cream | Off-white | 4.38 | 14,900 |
| 3 Months | Homogeneous white cream | Slight yellow tint | 4.31 | 14,750 |
Table 2: this compound Content in 1% CSA Cream under Different Storage Conditions
| Time Point | Storage Condition | CSA Concentration (% of Initial) |
| Initial | - | 100.0% |
| 3 Months | 25°C/60% RH | 99.5% |
| 3 Months | 40°C/75% RH | 95.8% |
| 3 Months | Photostability (ICH Q1B) | 96.2% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
-
Objective: To evaluate the physical and chemical stability of the CSA formulation under accelerated conditions to predict its shelf life.
-
Materials:
-
CSA formulation packaged in its final container.
-
Temperature and humidity-controlled stability chambers.
-
pH meter, viscometer.
-
HPLC system for CSA quantification.
-
-
Procedure:
-
Prepare a sufficient number of samples of the CSA formulation in the intended commercial packaging.
-
Place the samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5%.
-
Withdraw samples at predetermined time points (e.g., initial, 1 month, 2 months, 3 months, and 6 months).
-
At each time point, allow the samples to equilibrate to room temperature.
-
Evaluate the following parameters:
-
Appearance: Visually inspect for phase separation, crystallization, or other physical changes.
-
Color: Compare the color against the initial sample.
-
Odor: Note any changes in the formulation's scent.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
CSA Assay: Determine the concentration of CSA using a validated stability-indicating HPLC method.
-
-
Record all results and compare them to the initial specifications.
-
Protocol 2: Stability-Indicating HPLC Method for CSA
-
Objective: To develop and validate an HPLC method for the quantification of CSA in a cosmetic formulation, ensuring the method is stability-indicating.
-
Instrumentation and Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of CSA reference standard in a suitable solvent (e.g., methanol) and create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: a. Accurately weigh a portion of the formulation containing a known amount of CSA into a volumetric flask. b. Add a suitable extraction solvent (e.g., methanol (B129727) or acetonitrile) and sonicate to disperse the sample and dissolve the CSA. c. Dilute to volume with the extraction solvent and mix well. d. Centrifuge or filter the sample through a 0.45 µm filter to remove any undissolved excipients. e. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of CSA in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Forced Degradation: To confirm the method is stability-indicating, subject a sample of the CSA formulation to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent CSA peak.
-
Visualizations
Caption: Workflow for a typical stability study of a CSA formulation.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Formulating with High Concentrations of Capryloyl Salicylic Acid (CSA)
Welcome to the technical support center for Capryloyl Salicylic Acid (CSA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with formulating high concentrations of this active ingredient. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when formulating with high concentrations of this compound?
A1: The main challenges in formulating high concentrations of CSA, a lipo-hydroxy acid (LHA), stem from its physicochemical properties. Key difficulties include:
-
Low Aqueous Solubility: CSA is inherently lipophilic and sparingly soluble in water, which can lead to difficulties in creating stable aqueous or emulsion-based formulations.[1][2][3]
-
Crystallization: Due to its limited water solubility, CSA has a strong tendency to crystallize out of solutions, particularly at lower temperatures or over time. This can impact product aesthetics, efficacy, and safety.
-
pH Sensitivity: The solubility and stability of CSA can be influenced by the pH of the formulation.
-
Solvent Selection: Identifying a suitable solvent system that can effectively dissolve high concentrations of CSA without causing skin irritation or negatively impacting the final product's sensory profile is crucial.
Q2: What is the typical use concentration for this compound in cosmetic formulations?
A2: According to a 2018 survey, this compound is used at concentrations up to 0.5% in leave-on products (like moisturizers, not including sprays) and up to 0.4% in rinse-off products (such as paste masks and mud packs).[4] It's important to note that the Cosmetic Ingredient Review (CIR) Expert Panel has deemed the available data insufficient to make a determination of safety for CSA under the intended conditions of use.[4][5]
Q3: In which solvents is this compound soluble?
A3: this compound is sparingly soluble in water but shows good solubility in various organic solvents.[1] A 2022 study on developing a transparent cleansing water found the following order of solubility for CSA in different polyols: Butylene Glycol > Dipropylene Glycol > Propylene Glycol > Ethanol (B145695) > Glycerin > Sorbitol.[3] The study also noted that while ethanol and glycerin could dissolve CSA alone, their efficacy was reduced when sodium hydroxide (B78521) was introduced.[3]
Troubleshooting Guides
Issue 1: Crystallization of this compound in the Formulation
Symptoms:
-
Visible crystals or precipitates forming in the product over time.
-
Cloudiness or haziness in an otherwise clear formulation.
-
Gritty texture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility in the Vehicle | Increase the concentration of the primary solvent or introduce a co-solvent. Polyols with fewer hydroxyl groups, such as Butylene Glycol or Propylene Glycol, have been shown to be effective.[3] |
| Low Temperature Storage | Formulations with CSA can be prone to crystallization at lower temperatures.[3] Evaluate the stability of your formulation at various temperatures, including refrigerated conditions. Consider adding a crystallization inhibitor. |
| Incorrect pH | The ionization state of CSA is pH-dependent, which affects its solubility. Adjusting the pH of the aqueous phase can sometimes improve solubility. For instance, the addition of sodium hydroxide to form a salt can increase aqueous solubility.[3] |
| Supersaturation | The concentration of CSA may be too high for the chosen solvent system. Re-evaluate the solvent ratios or consider reducing the CSA concentration. |
Issue 2: Poor Solubility of this compound in an Aqueous Formulation
Symptoms:
-
Inability to fully dissolve the CSA powder.
-
Formation of an opaque or milky solution when a clear solution is desired.
-
Phase separation in emulsions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Solvent System | CSA is lipophilic and requires a suitable solvent system for aqueous formulations.[1][2] Utilize a combination of water, polyols (e.g., Butylene Glycol, Propylene Glycol), and potentially a low percentage of ethanol.[3] |
| pH is Not Optimized | The solubility of CSA in water can be increased by adjusting the pH with an alkali like sodium hydroxide to form the more soluble salt of the acid.[3] |
| Micelle Formation | For transparent aqueous solutions, creating a stable micellar structure can enhance the solubility of lipophilic compounds like CSA. The use of specific PEG-based surfactants to form a double micelle structure has been shown to be effective.[3] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | [1] |
| Ethanol | Soluble | [1] |
| Propylene Glycol | Soluble | [1] |
| Butylene Glycol | High | [3] |
| Dipropylene Glycol | High | [3] |
| Glycerin | Moderate | [3] |
| Sorbitol | Low | [3] |
Table 2: Reported Use Concentrations of this compound
| Product Type | Maximum Use Concentration | Reference |
| Leave-On (e.g., moisturizers) | 0.5% | [4] |
| Rinse-Off (e.g., masks) | 0.4% | [4] |
Experimental Protocols
Protocol 1: Enhancing the Solubility of this compound in an Aqueous System
This protocol is based on the methodology described by Jung et al. (2022) for developing a transparent cleansing water.[3]
Objective: To solubilize this compound in a predominantly aqueous vehicle.
Materials:
-
This compound
-
Deionized Water
-
Primary Solvent (e.g., Butylene Glycol, Propylene Glycol)
-
Co-solvent (e.g., Ethanol)
-
pH Adjuster (e.g., Sodium Hydroxide)
-
Surfactants (e.g., PEG-60 Hydrogenated Castor Oil, PEG-40 Hydrogenated Castor Oil)
Methodology:
-
Premixing the Solvents: In a primary vessel, combine the selected polyol(s) and ethanol.
-
Dissolving the CSA: Slowly add the this compound to the solvent premix while stirring. Gentle heating may be applied to facilitate dissolution, but care should be taken with flammable solvents like ethanol.
-
pH Adjustment: In a separate vessel, dissolve sodium hydroxide in a portion of the deionized water. Slowly add this alkaline solution to the CSA mixture to adjust the pH. This will help to form the more water-soluble salt of CSA.
-
Creating the Aqueous Phase: In a main vessel, combine the remaining deionized water with any other water-soluble ingredients.
-
Combining the Phases: Slowly add the CSA phase to the aqueous phase with continuous stirring.
-
Adding Surfactants: Introduce the selected PEG-based surfactants to the combined mixture. Continue stirring until a clear and homogenous solution is formed. The surfactants will help to create a stable micellar structure that encapsulates the lipophilic CSA.
-
Final pH Adjustment: Check the pH of the final formulation and adjust if necessary.
Visualizations
Caption: A workflow for troubleshooting crystallization issues with this compound.
Caption: Key factors that influence the solubility of this compound in formulations.
References
Technical Support Center: Analytical Method Validation for Capryloyl Salicylic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Capryloyl Salicylic (B10762653) Acid (CSA).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in developing an HPLC method for Capryloyl Salicylic Acid?
A1: The primary challenge in developing an HPLC method for this compound (CSA) is its high lipophilicity, owing to the C8-acyl chain. This can lead to issues such as poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, peak broadening, and potential for carryover. Method development should focus on ensuring adequate solubility in the sample solvent and mobile phase, and optimizing the mobile phase strength to achieve a reasonable retention time and good peak shape.
Q2: What type of HPLC column is most suitable for CSA analysis?
A2: A C18 or C8 reversed-phase column is generally the most appropriate choice for analyzing a lipophilic compound like CSA. These columns provide sufficient hydrophobic interaction to retain the analyte. A C18 column will offer stronger retention, which may be beneficial for separating CSA from more polar impurities. For very long retention times on a C18 column, a C8 column can be a good alternative to reduce the analysis time.
Q3: How can I improve the peak shape for my CSA analysis?
A3: Poor peak shape (tailing or fronting) for CSA can be caused by several factors. Here are some troubleshooting tips:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group of CSA to keep it in its protonated, less polar form. This typically improves peak shape on reversed-phase columns. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is common practice.[1]
-
Adjust Mobile Phase Strength: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to reduce retention and potentially improve peak symmetry.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Use a Suitable Sample Solvent: The sample solvent should be as close in composition to the mobile phase as possible. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q4: My CSA standard is not dissolving well in the mobile phase. What should I do?
A4: Due to its lipophilic nature, CSA may have limited solubility in highly aqueous mobile phases. It is recommended to dissolve the standard in the organic component of the mobile phase first (e.g., acetonitrile or methanol) and then dilute it with the aqueous component. If solubility issues persist, a sample preparation step involving a more suitable organic solvent for the initial extraction might be necessary, followed by dilution in a solvent compatible with the mobile phase.
Q5: What are the typical acceptance criteria for analytical method validation based on ICH guidelines?
A5: The acceptance criteria for analytical method validation are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] These criteria ensure that the method is suitable for its intended purpose. A summary of typical acceptance criteria is provided in the table below.
Summary of Quantitative Data: Validation Parameter Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995[3] |
| Accuracy | % Recovery within 98.0% to 102.0% |
| Precision | |
| - Repeatability | Relative Standard Deviation (RSD) ≤ 2% |
| - Intermediate Precision | RSD ≤ 2% |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ ≤ 10% |
| Robustness | RSD of results under varied conditions should be ≤ 2% |
| System Suitability | Tailing factor ≤ 2.0; RSD of peak areas for replicate injections ≤ 2.0% |
Experimental Protocols
RP-HPLC Method for Quantification of this compound
This protocol provides a starting point for the development of a reversed-phase HPLC method for CSA.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid). A starting gradient could be 60% B, increasing to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile and dilute with the mobile phase to the desired concentration.
Validation of the Analytical Method
The following protocols outline the experiments to be performed to validate the analytical method according to ICH Q2(R1) guidelines.
-
Acid Degradation: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method and check for any co-eluting peaks with the main CSA peak. Use a photodiode array (PDA) detector to assess peak purity.
-
Prepare a stock solution of CSA standard.
-
Prepare a series of at least five dilutions ranging from 50% to 150% of the expected sample concentration.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Prepare a placebo (matrix without the active ingredient).
-
Spike the placebo with the CSA standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Repeatability (Intra-day Precision): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the RSD of the results.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument. Calculate the RSD of the combined results from both days.
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be determined from the y-intercept of the linearity curve) and S is the slope of the calibration curve.
-
-
Intentionally make small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the varied conditions and calculate the RSD of the results.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Guide for Poor HPLC Peak Shape.
References
Technical Support Center: Overcoming Vehicle Effects in Capryloyl Salicylic Acid Skin Permeation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with vehicle effects in Capryloyl Salicylic (B10762653) Acid (CSA) skin permeation studies.
Troubleshooting Guides
This section addresses common issues observed during CSA skin permeation experiments, focusing on the impact of the formulation vehicle.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Permeation of CSA Detected | 1. Poor CSA Solubility in the Vehicle: CSA may not be adequately dissolved, limiting its thermodynamic activity and availability for partitioning into the stratum corneum. 2. Strong CSA-Vehicle Binding: The vehicle may have a very high affinity for CSA, preventing its release into the skin. 3. Vehicle-Induced Skin Barrier Tightening: Some vehicles can dehydrate the stratum corneum, making it less permeable. 4. High Lipophilicity Mismatch: The vehicle may be too polar, leading to poor partitioning of the lipophilic CSA into the lipoidal stratum corneum. | 1. Solubility Enhancement: Incorporate a co-solvent (e.g., propylene (B89431) glycol, ethanol) to improve CSA solubility. Ensure the formulation is a true solution at the experimental temperature. 2. Vehicle Optimization: Select a vehicle with a lower affinity for CSA. Consider screening a range of vehicles with varying polarities. 3. Hydrating Vehicles: Utilize vehicles with humectant properties (e.g., containing glycerin) or ensure the skin is adequately hydrated before the experiment. 4. Lipophilic Vehicle Selection: Use a more lipophilic vehicle that is more compatible with the stratum corneum to facilitate partitioning. |
| High Variability in Permeation Between Replicates | 1. Inconsistent Formulation Application: Uneven application of the donor formulation can lead to differences in the effective dose and surface area. 2. Vehicle Evaporation: Volatile components in the vehicle (e.g., ethanol) can evaporate, concentrating the CSA and altering permeation kinetics. 3. Phase Separation of the Vehicle: The vehicle may be unstable, leading to non-uniform distribution of CSA. 4. Inconsistent Skin Hydration: The degree of skin hydration can significantly impact permeability and may vary between samples. | 1. Standardized Application: Use a positive displacement pipette to apply a precise and consistent amount of the formulation to the skin surface. 2. Occlusive Conditions: Cover the donor chamber with parafilm or a similar material to minimize evaporation. 3. Formulation Stability Check: Ensure the formulation is physically and chemically stable throughout the experiment. 4. Standardized Skin Preparation: Follow a strict protocol for skin hydration and equilibration before applying the formulation. |
| Unexpectedly High Permeation of CSA | 1. Vehicle-Induced Barrier Disruption: The vehicle itself may be acting as a penetration enhancer by disrupting the lipid structure of the stratum corneum. 2. "Solvent Drag" Effect: Some vehicles can penetrate the skin and "drag" the solute along with them. 3. Supersaturation of CSA: Evaporation of a volatile solvent can lead to a supersaturated state of CSA on the skin surface, increasing the thermodynamic driving force for permeation. | 1. Vehicle Control Study: Run a parallel experiment with the vehicle alone to assess its effect on skin barrier integrity (e.g., by measuring transepidermal water loss). 2. Less Aggressive Vehicle: Select a vehicle that is known to be less interactive with the skin barrier. 3. Control Evaporation: Use occlusive conditions for the donor chamber to prevent solvent evaporation and subsequent supersaturation. |
| Crystallization of CSA on the Skin Surface | 1. CSA Concentration Exceeds Solubility in the Vehicle: The formulation may be saturated or supersaturated with CSA. 2. Vehicle Absorption into the Skin: If the vehicle is absorbed into the skin faster than CSA, the remaining CSA may precipitate. 3. Evaporation of a Volatile Solvent: As the solvent evaporates, the concentration of CSA increases, leading to crystallization. | 1. Formulate Below Saturation: Ensure the concentration of CSA in the vehicle is below its saturation point at the experimental temperature. 2. Optimize Vehicle Composition: Select a vehicle with a lower skin permeability or add a non-volatile co-solvent to maintain CSA solubility. 3. Minimize Evaporation: Apply the formulation under occlusive conditions. |
Frequently Asked Questions (FAQs)
Q1: How does the lipophilic nature of Capryloyl Salicylic Acid influence vehicle selection?
A1: this compound is a lipophilic derivative of salicylic acid. This enhanced lipid solubility means it has a greater affinity for the lipid-rich environment of the stratum corneum.[1] Therefore, vehicles that are also lipophilic can facilitate its partitioning into the skin. However, the vehicle must also be able to release the CSA. A vehicle that is too similar in lipophilicity to CSA might retain it, hindering its release. The ideal vehicle will have a balanced lipophilicity to both carry the CSA and facilitate its transfer into the skin.
Q2: What is the "vehicle effect" and how can it be minimized in CSA permeation studies?
A2: The "vehicle effect" refers to the influence of the formulation's inactive ingredients (the vehicle) on the permeation of the active compound. The vehicle can alter the skin barrier, affect the solubility and thermodynamic activity of the drug, and influence the rate of drug release.[2][3] To minimize this, researchers should:
-
Choose inert vehicles when possible: For fundamental permeation studies, simple vehicles that do not interact with the skin barrier are preferred.
-
Conduct vehicle control experiments: Always test the vehicle alone to understand its baseline effect on the skin.
-
Keep the formulation simple: The fewer the excipients, the easier it is to isolate the variables influencing permeation.
Q3: Are there specific vehicles that are recommended for in vitro studies of this compound?
A3: There is limited published data directly comparing the permeation of CSA from different vehicles. However, based on its lipophilic nature, common vehicles for initial screening could include propylene glycol (which can act as a solvent and penetration enhancer), isopropyl myristate (a lipophilic ester), and simple oil-in-water or water-in-oil emulsions. The choice will depend on the specific research question. For instance, to mimic a cosmetic formulation, a more complex cream or lotion base would be appropriate.
Q4: How can I determine if my vehicle is damaging the skin barrier and artificially inflating permeation results?
A4: You can assess skin barrier integrity before and after the experiment. Common methods include:
-
Transepidermal Water Loss (TEWL): An increase in TEWL after the study indicates barrier disruption.
-
Electrical Resistance: A decrease in the electrical resistance of the skin suggests damage to the barrier.
-
Histological Examination: Microscopic examination of skin cross-sections can reveal structural changes in the stratum corneum.
Q5: Why are my results for CSA permeation different from those for salicylic acid, even when using the same vehicle?
A5: this compound has a different chemical structure than salicylic acid, specifically a long carbon chain that makes it more lipophilic.[4] This difference in lipophilicity significantly alters its interaction with both the vehicle and the skin. In one study, CSA showed significantly lower penetration than salicylic acid from the same unspecified vehicle (approximately 6% for CSA vs. 58% for salicylic acid).[5] This highlights that permeation is highly dependent on the specific physicochemical properties of the active ingredient.
Quantitative Data on Vehicle Effects
As of late 2025, there is a notable lack of publicly available studies that provide a direct quantitative comparison of this compound permeation from a range of different vehicles. The most specific data point indicates that in an in vitro study using human skin, approximately 6% of the applied this compound penetrated deeper than the stratum corneum after 16 hours from an unspecified vehicle.[5]
To illustrate how such data should be presented, the following table summarizes results from a study on the related but more hydrophilic molecule, Salicylic Acid , using different vehicles and membranes. This table serves as a template for how researchers should structure and present their own comparative data for CSA.
Table 1: Permeation Parameters of Salicylic Acid (SA) from Different Vehicles (Illustrative Example)
| Vehicle | Membrane | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| Propylene Glycol | Synthetic | 1.23 | 0.615 | 2.5 |
| Isopropyl Alcohol | Synthetic | 0.85 | 0.425 | 3.0 |
| Carbopol Gel | Synthetic | 2.15 | 1.075 | 1.8 |
| Propylene Glycol | Biological | 0.98 | 0.490 | 3.2 |
| Isopropyl Alcohol | Biological | 0.62 | 0.310 | 4.1 |
| Carbopol Gel | Biological | 1.88 | 0.940 | 2.1 |
| Data is hypothetical and for illustrative purposes, based on trends reported for Salicylic Acid.[6][7] |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study of this compound using Franz Diffusion Cells
1. Materials and Equipment:
-
Vertical Franz diffusion cells (with known receptor volume and diffusion area)
-
Human or porcine excised skin, dermatomed to a thickness of 300-500 µm
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer like polysorbate 80 to ensure sink conditions for the lipophilic CSA)
-
Donor formulation of CSA in the test vehicle(s)
-
Magnetic stirrer and stir bars
-
Circulating water bath set to 32°C ± 1°C
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Positive displacement pipette for formulation application
-
Standard laboratory glassware and consumables
2. Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to fit on the Franz diffusion cells.
-
Visually inspect the skin for any defects (e.g., scratches, holes) and discard if damaged.
-
Equilibrate the skin sections in phosphate-buffered saline for 30 minutes before mounting.
3. Franz Cell Assembly and Setup:
-
Degas the receptor solution by sonication or vacuum filtration to prevent air bubble formation.
-
Fill the receptor chambers of the Franz cells with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin mounting area.
-
Place a magnetic stir bar in each receptor chamber.
-
Mount the skin section onto the Franz cell with the stratum corneum side facing the donor chamber and the dermis in contact with the receptor fluid.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled cells in the stirring unit and connect to the circulating water bath.
-
Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Remove any excess receptor solution from the sampling arm.
-
Apply a precise amount of the CSA formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
5. Sample Analysis:
-
Analyze the collected samples for CSA concentration using a validated HPLC method.
-
At the end of the experiment, dismantle the Franz cells.
-
Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.
-
Separate the epidermis from the dermis and extract the CSA from each layer to determine skin retention.
6. Data Analysis:
-
Calculate the cumulative amount of CSA permeated per unit area at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of CSA in the donor formulation.
-
Determine the lag time from the x-intercept of the linear portion of the plot.
Visualizations
Caption: Troubleshooting workflow for vehicle effects in permeation studies.
Caption: Influence of vehicle properties on CSA permeation pathways.
References
- 1. Enhanced skin permeation of salicylate by ion-pair formation in non-aqueous vehicle and further enhancement by ethanol and l-menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solute-Vehicle-Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. Salicylic acid permeation: A comparative study with different vehicles and membranes [scielo.org.ar]
- 7. Salicylic acid permeation: a comparative study with different vehicles and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Capryloyl Salicylic Acid vs. Salicylic Acid: A Comparative Analysis of Skin Penetration Depth
A detailed examination of the skin penetration properties of Capryloyl Salicylic (B10762653) Acid (LHA) and its parent compound, Salicylic Acid (SA), reveals significant differences in their cutaneous bioavailability and mechanism of action. These differences, primarily driven by their distinct physicochemical properties, have important implications for their formulation in dermatological and cosmetic products.
Capryloyl Salicylic Acid, a lipophilic derivative of salicylic acid, exhibits a markedly different skin penetration profile compared to salicylic acid. Due to its larger molecular size and increased lipophilicity, LHA penetrates the skin more slowly and tends to remain more localized within the stratum corneum, the outermost layer of the skin.[1][2] This controlled and superficial penetration results in a gentler, cell-by-cell exfoliation, minimizing the potential for irritation often associated with salicylic acid.[3][4][5]
In contrast, salicylic acid, being more water-soluble and having a smaller molecular size, penetrates more deeply and rapidly into the epidermis.[2][6] This deeper penetration allows for a more potent keratolytic effect but also carries a higher risk of inducing skin irritation, dryness, and sensitivity, particularly in individuals with compromised skin barriers.[7]
Quantitative Comparison of Skin Penetration
Experimental data from in vitro and in vivo studies consistently demonstrate the differential penetration depths of LHA and SA.
| Parameter | This compound (LHA) | Salicylic Acid (SA) | Reference |
| Penetration Past Stratum Corneum (in vitro, Franz Cell) | ~ 6% | ~ 58% | [8][9] |
| Retention in Stratum Corneum (in vivo, Tape Stripping, 4 days) | 17.1% | 9.7% | [8][9] |
These findings highlight that a significantly smaller fraction of LHA penetrates beyond the stratum corneum compared to SA. Conversely, a larger proportion of LHA is retained within the stratum corneum, suggesting a "reservoir effect" where it can exert its effects over a more extended period.[8]
Experimental Protocols
The following are generalized methodologies for the key experiments used to determine the skin penetration of these compounds.
In Vitro Skin Permeation using Franz Diffusion Cells
This method is a standard for assessing the percutaneous absorption of topical compounds.
-
Skin Preparation: Full-thickness human or porcine skin is obtained, and the subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Formulation Application: A precise amount of the test formulation containing either this compound or Salicylic Acid is applied to the surface of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer at a physiological pH) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions. The fluid is continuously stirred to ensure sink conditions.
-
Sampling: At predetermined time intervals over a 24-hour period, aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the rate and extent of skin penetration.
In Vivo Tape Stripping
This technique is used to assess the amount and distribution of a topically applied substance within the stratum corneum.
-
Application: The formulation is applied to a defined area on the skin of human volunteers.
-
Removal of Excess: After a specified period, any unabsorbed formulation is removed from the skin surface.
-
Tape Stripping: A piece of adhesive tape is firmly pressed onto the treated skin area and then rapidly removed, taking with it a layer of the stratum corneum. This process is repeated multiple times (e.g., 10-20 strips) on the same area.
-
Extraction: The active ingredient is extracted from each tape strip using a suitable solvent.
-
Quantification: The amount of the substance on each tape strip is quantified using an appropriate analytical technique, providing a profile of the compound's concentration at different depths within the stratum corneum.
Mechanism of Action and Signaling Pathways
While both compounds act as exfoliating agents by disrupting the intercellular connections (desmosomes) between corneocytes, salicylic acid has been more extensively studied in terms of its effects on cellular signaling pathways.[8]
Salicylic acid has been shown to exert anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines. Additionally, salicylic acid can downregulate the AMPK/SREBP-1 pathway in sebocytes, which is involved in lipogenesis, suggesting a mechanism for its efficacy in treating acne.[8]
The signaling pathways specifically modulated by this compound are not as well-elucidated. However, as a derivative of salicylic acid, it is presumed to share some of its anti-inflammatory properties.[5][10]
Below is a diagram illustrating the known signaling pathways affected by Salicylic Acid.
Experimental Workflow for Skin Penetration Analysis
The logical flow of an experiment to compare the skin penetration of this compound and Salicylic Acid is depicted below.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. uk.typology.com [uk.typology.com]
- 4. researchgate.net [researchgate.net]
- 5. rovectin.com [rovectin.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. us.typology.com [us.typology.com]
- 10. This compound Supplier [benchchem.com]
A Comparative In Vitro Analysis of Capryloyl Salicylic Acid and Glycolic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent chemical exfoliants: Capryloyl Salicylic (B10762653) Acid (LHA) and Glycolic Acid. While direct comparative in vitro studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and performance across key dermatological parameters.
Executive Summary
Capryloyl Salicylic Acid, a lipophilic derivative of salicylic acid, and Glycolic Acid, an alpha-hydroxy acid, are both widely utilized for their skin renewal properties. In vitro evidence suggests that Glycolic Acid directly stimulates collagen synthesis in fibroblasts and promotes exfoliation by disrupting corneodesmosomes. This compound is understood to offer a more targeted, superficial exfoliation due to its larger molecular size and lipophilicity, which limits its penetration into the deeper layers of the epidermis. Clinical findings suggest that lower concentrations of this compound may offer comparable or even slightly better efficacy in addressing fine lines and hyperpigmentation than higher concentrations of Glycolic Acid.
Data Presentation
Table 1: Comparative Efficacy of this compound and Glycolic Acid (Clinical Data)
| Parameter | This compound (5-10% Peel) | Glycolic Acid (20-50% Peel) | Source |
| Wrinkle Reduction | 41% of subjects showed significant improvement | 30% of subjects showed significant improvement | [1][2][3] |
| Hyperpigmentation Reduction | 46% of subjects showed significant improvement | 34% of subjects showed significant improvement | [1][2][3] |
Table 2: In Vitro Effects of Glycolic Acid on Human Skin Fibroblasts
| Parameter | Concentration | Result | Source |
| Cell Proliferation | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent increase | [4] |
| Collagen Production | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent increase | [4][5][6][7] |
Mechanisms of Action
This compound (LHA)
This compound's mechanism is largely attributed to its parent molecule, salicylic acid, with modifications due to its lipophilic nature. Its larger molecular size results in slower and more superficial penetration into the stratum corneum.[8][9] This leads to a "cell-by-cell" desquamation process, suggesting a gentler exfoliation.[10] Like salicylic acid, it possesses anti-inflammatory and antimicrobial properties.
Glycolic Acid
Glycolic Acid, the smallest of the alpha-hydroxy acids, readily penetrates the epidermis. Its primary mechanism of exfoliation is the disruption of intercellular bonds (desmosomes) between corneocytes in the stratum corneum, leading to desquamation.[11][12] In vitro studies have demonstrated that it also directly stimulates fibroblast proliferation and increases the synthesis of type I collagen.[4][5][7][[“]]
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Exfoliation Assay (Dansyl Chloride Method)
-
Objective: To quantify the rate of stratum corneum turnover.
-
Methodology:
-
A defined area of an in vitro skin model (e.g., reconstructed human epidermis) is stained with dansyl chloride, a fluorescent dye that binds to corneocytes.
-
The skin model is then treated with a formulation containing either this compound or Glycolic Acid.
-
The fluorescence intensity is measured at regular intervals using a spectrofluorometer.
-
The rate of decrease in fluorescence is correlated with the rate of exfoliation.
-
Pro-Collagen I Synthesis Assay (ELISA)
-
Objective: To quantify the amount of newly synthesized type I collagen by fibroblasts.
-
Methodology:
-
Human dermal fibroblasts are cultured in a suitable medium.
-
Cells are treated with various concentrations of this compound or Glycolic Acid for a specified period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentration of pro-collagen type I C-peptide (a proxy for new collagen synthesis) in the supernatant is quantified using a commercially available ELISA kit.
-
Results are typically normalized to the total protein concentration of the cell lysate.
-
Anti-Inflammatory Assay (TNF-α Release)
-
Objective: To assess the anti-inflammatory potential by measuring the inhibition of a key pro-inflammatory cytokine.
-
Methodology:
-
Immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are cultured.
-
The cells are pre-treated with different concentrations of this compound or Glycolic Acid.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant is measured using an ELISA kit.
-
A decrease in TNF-α levels in treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against relevant skin microorganisms (e.g., Staphylococcus aureus, Cutibacterium acnes).
-
Methodology:
-
A standardized inoculum of the target microorganism is prepared.
-
Serial dilutions of this compound and Glycolic Acid are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under appropriate conditions for microbial growth.
-
The MIC is determined as the lowest concentration of the test compound that inhibits visible microbial growth.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulprospector.com [ulprospector.com]
- 4. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolic Acid Modulation of Collagen Production in Human Skin Fibroblast Cultures In Vitro | Semantic Scholar [semanticscholar.org]
- 6. Glycolic acid modulation of collagen production in human skin fibroblast cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. paulaschoice.es [paulaschoice.es]
- 9. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 10. This compound Supplier [benchchem.com]
- 11. Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evaluation of the epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. us.typology.com [us.typology.com]
- 13. consensus.app [consensus.app]
Comparative Guide to the Anti-Inflammatory Effects of Capryloyl Salicylic Acid on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of Capryloyl Salicylic (B10762653) Acid (CSA), a lipophilic derivative of salicylic acid, on the expression of key pro-inflammatory cytokines. While direct quantitative comparative data for CSA is limited in publicly available literature, this document synthesizes information on related compounds and provides detailed experimental protocols to enable researchers to conduct their own validation studies.
Introduction to Capryloyl Salicylic Acid and Inflammation
This compound (CSA), also known as lipohydroxy acid (LHA), is a derivative of salicylic acid with a fatty acid chain, which increases its lipophilicity. This characteristic is thought to enhance its penetration into the lipid-rich layers of the skin. Like its parent compound, CSA is recognized for its anti-inflammatory properties, which are particularly relevant in dermatological applications.
Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a crucial role in the inflammatory cascade. The inhibition of these cytokines is a key strategy in the development of anti-inflammatory therapies.
Comparative Analysis of Cytokine Inhibition
Due to the limited availability of direct comparative studies on the cytokine-inhibiting effects of this compound, the following table presents illustrative data to showcase a potential experimental comparison. The data for Salicylic Acid and Dexamethasone are based on typical results seen in in-vitro anti-inflammatory assays, while the values for CSA are hypothetical and intended for comparative context.
Table 1: Illustrative Comparison of Anti-inflammatory Activity on LPS-Stimulated Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound (CSA) | 10 | Data not available | Data not available | Data not available |
| 50 | Data not available | Data not available | Data not available | |
| Salicylic Acid | 10 | 25% | 20% | 15% |
| 50 | 45% | 40% | 35% | |
| Dexamethasone (Control) | 1 | 85% | 90% | 80% |
Note: The data for this compound is hypothetical and for illustrative purposes only. Researchers are encouraged to perform in-vitro assays to determine the actual inhibitory concentrations.
Experimental Protocols
To validate the anti-inflammatory effects of this compound on cytokine expression, the following detailed experimental protocol for an in-vitro cytokine inhibition assay is provided.
Protocol: In-Vitro Cytokine Inhibition Assay Using LPS-Stimulated Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
2. Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, Salicylic Acid, and a positive control (e.g., Dexamethasone) in DMSO.
-
Create serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 1-2 hours.
3. LPS Stimulation:
-
Prepare a solution of Lipopolysaccharide (LPS) in complete cell culture medium at a concentration of 2 µg/mL.
-
Add 100 µL of the LPS solution to all wells except for the negative control wells, resulting in a final LPS concentration of 1 µg/mL.
4. Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C for cytokine analysis.
5. Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the in-vitro cytokine inhibition assay.
Signaling Pathway
Salicylic acid and its derivatives are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this pathway and the likely point of inhibition by this compound.
Conclusion
Capryloyl Salicylic Acid's Effect on Gene Expression in Keratinocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capryloyl Salicylic (B10762653) Acid (CSA), also known as lipohydroxy acid (LHA), is a lipophilic derivative of salicylic acid designed for targeted delivery within the epidermis. Its unique properties suggest a distinct mechanism of action at the cellular and genetic level compared to its parent compound, salicylic acid. This guide provides a comparative analysis of the effects of Capryloyl Salicylic Acid and Salicylic Acid on gene expression in keratinocytes, synthesizing the available experimental data and outlining potential research directions. It is important to note that while research on salicylic acid is extensive, direct studies on the specific gene expression changes induced by this compound in keratinocytes are still emerging. This guide therefore includes both established data and hypothesized effects based on the molecule's structure and known biological activities.
Comparative Analysis of Gene Expression Changes
The primary known effects of this compound on keratinocyte gene expression relate to cellular differentiation and metabolism. In contrast, Salicylic Acid has been more extensively studied for its role in modulating inflammatory pathways and skin barrier function.
This compound (CSA) / C8-SA
Recent research has shed light on the impact of a specific this compound derivative, C8-SA, on normal human epidermal keratinocytes (NHEK). The study revealed that C8-SA treatment leads to reduced proliferation and an upregulation of genes associated with keratinocyte differentiation and metabolic regulation.[1]
Table 1: Summary of Quantitative Data on Gene Expression Changes Induced by C8-SA in NHEK
| Gene | Function | Fold Change (vs. Control) | Reference |
| PPARGC1A (PGC-1α) | Transcriptional coactivator, master regulator of mitochondrial biogenesis | ~1.5 - 2.0 | [1] |
| PPARGC1B (PGC-1β) | Transcriptional coactivator, involved in metabolic regulation | ~1.5 | [1] |
| IVL (Involucrin) | Structural protein, key marker of keratinocyte terminal differentiation | ~2.0 | [1] |
| TGM1 (Transglutaminase-1) | Enzyme essential for the formation of the cornified envelope | ~2.0 | [1] |
Data is approximated from graphical representations in the cited source.
Salicylic Acid (SA)
Salicylic acid is known to influence a broader range of genes, particularly those involved in skin barrier homeostasis and inflammation. Studies in mouse models have shown that topical application of salicylic acid can significantly upregulate the expression of genes crucial for the formation and maintenance of the epidermal barrier.[2] Furthermore, salicylic acid is a well-documented inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammatory gene expression.[3][4]
Table 2: Summary of Gene Categories and Pathways Modulated by Salicylic Acid
| Gene Category/Pathway | Effect of Salicylic Acid | Biological Implication | References |
| Skin Barrier Genes | Upregulation of genes related to keratinization, cornified envelope, and lipid metabolism | Enhanced skin barrier function | [2] |
| PPAR Signaling Pathway | Altered expression of associated genes | Modulation of keratinocyte differentiation and lipid metabolism | [2] |
| NF-κB Signaling Pathway | Inhibition | Reduced expression of pro-inflammatory cytokines (e.g., IL-1, IL-6) | [3][5] |
Signaling Pathways
The differential effects of this compound and Salicylic Acid on keratinocytes can be attributed to their interaction with distinct or overlapping signaling pathways.
This compound: PGC-1 Coactivators and Keratinocyte Differentiation
This compound (C8-SA) has been shown to increase the expression of PPARGC1A and PPARGC1B, which are master regulators of mitochondrial biogenesis and cellular metabolism.[1] This upregulation is associated with an increase in the expression of terminal differentiation markers, suggesting that CSA promotes keratinocyte differentiation, a key process for a healthy epidermis.
Caption: C8-SA signaling pathway in keratinocytes.
Salicylic Acid: Inhibition of the NF-κB Inflammatory Pathway
Salicylic acid is a well-known inhibitor of the NF-κB pathway. It can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By blocking IκB degradation, salicylic acid prevents the translocation of NF-κB to the nucleus, thereby repressing the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. 0.5–5% Supramolecular Salicylic Acid Hydrogel is Safe for Long-Term Topical Application and Improves the Expression of Genes Related to Skin Barrier Homeostasis in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Capryloyl Salicylic Acid and its Alternatives in Stimulating Fibroblast Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
Capryloyl Salicylic (B10762653) Acid, also known as Lipo-hydroxy Acid (LHA), has emerged as a significant ingredient in dermatological formulations, lauded for its skin-renewing properties. This guide provides a comparative analysis of Capryloyl Salicylic Acid and its well-established alternatives—Retinoic Acid and Glycolic Acid—focusing on their validated effects on collagen synthesis in fibroblasts. The objective is to equip researchers and drug development professionals with a clear, data-driven perspective on the relative merits and mechanisms of these compounds.
Comparative Efficacy: A Summary of In-Vitro and In-Vivo Data
While direct quantitative in-vitro studies on the effect of this compound on fibroblast collagen synthesis are not extensively available in the public domain, clinical studies provide valuable insights into its efficacy. In contrast, Retinoic Acid and Glycolic Acid have been the subject of numerous mechanistic studies, providing a more detailed understanding of their impact at a cellular level.
| Compound | Key Findings | Quantitative Data Highlights | Study Type |
| This compound (LHA) | In a clinical setting, demonstrated efficacy in reducing fine lines, wrinkles, and hyperpigmentation, suggesting a role in dermal remodeling.[1][2] | A 12-week study showed a significant reduction in fine lines and wrinkles in 41% of subjects treated with 5-10% LHA peels, compared to 30% of subjects treated with 20-50% Glycolic Acid peels.[2] | Clinical Trial |
| Retinoic Acid | Directly stimulates collagen synthesis in fibroblasts. Some studies suggest it may also reduce collagen degradation. | In-vitro studies have shown that all-trans-retinoic acid can significantly increase procollagen (B1174764) production in human skin fibroblast cultures. | In-Vitro |
| Glycolic Acid | Increases collagen production in human skin fibroblasts and promotes fibroblast proliferation. | In-vitro studies have demonstrated a significant increase in type I collagen mRNA expression in fibroblasts treated with glycolic acid. Other studies have quantified increased collagen synthesis through the measurement of hydroxyproline (B1673980). | In-Vitro |
| Salicylic Acid (Parent Compound) | Histological studies following salicylic acid peels show a significant increase in dermal collagen thickness.[3] | A study on 30% salicylic acid peels resulted in a highly statistically significant increase in collagen thickness in the treated skin.[3] | In-Vivo (Human Biopsies) |
Experimental Methodologies: A Closer Look at the Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies employed in studies evaluating the effects of these compounds on collagen synthesis.
In-Vitro Fibroblast Culture and Collagen Synthesis Assay (General Protocol)
This protocol outlines a general methodology for assessing the impact of a test compound on collagen synthesis in human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Once confluent, fibroblasts are treated with varying concentrations of the test compound (e.g., this compound, Retinoic Acid, Glycolic Acid) or a vehicle control.
-
Collagen Production Measurement:
-
Hydroxyproline Assay: The amount of collagen produced is quantified by measuring the hydroxyproline content, an amino acid abundant in collagen.
-
ELISA: Enzyme-linked immunosorbent assay (ELISA) can be used to specifically quantify the amount of procollagen Type I secreted into the cell culture medium.
-
Western Blot: This technique can be used to detect and quantify specific collagen proteins within cell lysates or the culture medium.
-
-
Gene Expression Analysis:
-
RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is employed to measure the mRNA expression levels of collagen genes (e.g., COL1A1, COL1A2) to assess the compound's effect on gene transcription.
-
Clinical Evaluation of Chemical Peels
The following protocol was used in a split-face study comparing this compound and Glycolic Acid peels[2]:
-
Subjects: Female volunteers (ages 35-60) with mild to moderate facial hyperpigmentation and fine lines/wrinkles.
-
Treatment: A split-face design was used where one side of the face was treated with a this compound peel (5-10%) and the other with a Glycolic Acid peel (20-50%).
-
Application: Peels were applied biweekly for 12 weeks, with concentrations increasing based on subject tolerance and clinical observation.
-
Efficacy Assessment: Clinical grading of fine lines, wrinkles, and hyperpigmentation was performed at baseline and at various time points throughout the study.
Visualizing the Pathways: Mechanisms of Action
The stimulation of collagen synthesis in fibroblasts is a complex process involving various signaling pathways. While the specific pathways for this compound are not yet fully elucidated, the general mechanisms for its alternatives offer valuable context.
A key signaling pathway implicated in collagen production is the Transforming Growth Factor-beta (TGF-β) pathway.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dermal morphological changes following salicylic acid peeling and microdermabrasion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Lipohydroxy Acid and Other Beta-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and performance profiles of lipohydroxy acid (LHA) and other beta-hydroxy acids (BHAs), primarily salicylic (B10762653) acid. The information is supported by experimental data to assist in research and development decisions.
Executive Summary
Lipohydroxy acid (LHA), a lipophilic derivative of salicylic acid, exhibits a favorable safety profile compared to its parent compound and other BHAs. This improved tolerability is attributed to its unique physicochemical properties, which result in slower, more targeted penetration into the stratum corneum. Clinical and preclinical data indicate that LHA has a lower potential for irritation, including erythema, scaling, and stinging, while maintaining comparable efficacy in promoting desquamation and addressing comedonal acne. This makes LHA a promising alternative for individuals with sensitive skin or those intolerant to traditional BHA formulations.
Physicochemical and Pharmacokinetic Profiles
The distinct safety profiles of LHA and salicylic acid are rooted in their chemical structures and subsequent interactions with the skin. LHA's larger molecular size and increased lipophilicity are key determinants of its gentler action.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Lipohydroxy Acid (LHA) | Salicylic Acid (SA) | Other BHAs (e.g., Tropic Acid) |
| INCI Name | Capryloyl Salicylic Acid | Salicylic Acid | Varies |
| Molecular Weight | Higher than Salicylic Acid | Lower than LHA | Varies |
| Lipophilicity | More lipophilic than Salicylic Acid | Lipophilic | Varies |
| pH | Closer to skin's natural pH (~5.5) | More acidic (~3.0) | Varies |
| Skin Penetration | Slower, more superficial | Faster, deeper penetration | Varies |
| In Vitro Skin Penetration (Franz Cell Assay) | ~6% penetrated past the stratum corneum[1] | ~58% penetrated past the stratum corneum[1] | Data not readily available |
| In Vivo Stratum Corneum Retention (4-day tape-stripping) | ~17.1% retained in the stratum corneum[1] | ~9.7% retained in the stratum corneum[1] | Data not readily available |
| Exfoliation Mechanism | Cell-by-cell desquamation, mimicking natural exfoliation[1] | Exfoliation of sheets of cells[1] | Varies |
Comparative Clinical Safety and Tolerability
Clinical studies directly comparing LHA and salicylic acid have demonstrated LHA's superior tolerability. A key split-face, randomized trial provides valuable quantitative insights into their respective irritation potentials.
Table 2: Clinical Comparison of LHA and Salicylic Acid Peels for Comedonal Acne
| Parameter | Lipohydroxy Acid (LHA) Peel | Salicylic Acid (SA) Peel |
| Concentration | Not specified | Not specified |
| Number of Subjects | 20 | 20 |
| Study Design | Split-face, randomized | Split-face, randomized |
| Treatment Schedule | 6 peels at 2-week intervals | 6 peels at 2-week intervals |
| Adverse Events | Generally very well tolerated[2] | Generally very well tolerated[2] |
| Erythema | Assessed, but no significant difference reported between the two peels[2] | Assessed, but no significant difference reported between the two peels[2] |
| Scaling | Assessed, but no significant difference reported between the two peels[2] | Assessed, but no significant difference reported between the two peels[2] |
| Dryness | Assessed, but no significant difference reported between the two peels[2] | Assessed, but no significant difference reported between the two peels[2] |
Another study comparing an LHA formulation to 5% benzoyl peroxide for mild to moderate acne found the LHA formulation to be a well-tolerated option, suggesting its suitability for patients who experience irritation with other acne treatments.[3][4]
Experimental Protocols
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To assess the percutaneous absorption of a substance.
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.
-
Test Substance Application: The test substance (e.g., LHA or salicylic acid formulation) is applied to the outer surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature to mimic physiological conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid.
-
Analysis: The concentration of the test substance in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative amount of the substance that has permeated the skin over time is calculated and plotted.
Clinical Assessment of Skin Irritation
Objective: To evaluate the irritation potential of a topical product in human subjects.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers is recruited for the study.
-
Patch Application: The test product is applied to a small area of the skin, typically on the back or forearm, under an occlusive or semi-occlusive patch.
-
Exposure Time: The patch is left in place for a specified duration (e.g., 24 or 48 hours).
-
Visual Scoring: After patch removal, the application site is visually assessed for signs of irritation at predefined time points (e.g., 30 minutes, 24 hours, and 48 hours after removal).
-
Irritation Scales: Erythema, scaling, and other signs of irritation are graded using a standardized scoring system (e.g., a 0-4 scale, where 0 = no reaction and 4 = severe reaction). The Clinician Erythema Assessment (CEA) scale is a commonly used validated tool.[5]
-
Data Analysis: The scores for each parameter are recorded and statistically analyzed to determine the overall irritation potential of the product.
Signaling Pathways and Visualizations
BHA-Induced Skin Irritation Signaling Pathway
Beta-hydroxy acids can induce skin irritation, particularly at higher concentrations or in individuals with sensitive skin. This process involves the activation of sensory receptors and subsequent inflammatory cascades within keratinocytes. Protease-Activated Receptor 2 (PAR-2) is a key receptor implicated in this pathway.
Caption: BHA-induced skin irritation pathway via PAR-2 activation in keratinocytes.
Experimental Workflow for Comparative Safety Assessment
The following workflow outlines a comprehensive approach to comparing the safety profiles of LHA and other BHAs.
Caption: Experimental workflow for comparing the safety profiles of topical agents.
Conclusion
The available evidence strongly suggests that lipohydroxy acid possesses a more favorable safety and tolerability profile than salicylic acid and potentially other BHAs. Its unique chemical structure leads to a slower, more controlled exfoliation process with a reduced risk of irritation. This makes LHA a compelling ingredient for dermatological formulations targeting individuals with sensitive or reactive skin. Further head-to-head clinical trials with standardized methodologies and larger patient populations would be beneficial to further quantify the differences in their safety profiles and to explore the full therapeutic potential of LHA.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Randomized trial comparing a chemical peel containing a lipophilic hydroxy acid derivative of salicylic acid with a salicylic acid peel in subjects with comedonal acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. researchgate.net [researchgate.net]
Capryloyl Salicylic Acid vs. Salicylic Acid: A Comparative Analysis of their Impact on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Capryloyl Salicylic (B10762653) Acid (CSA) and Salicylic Acid (SA) concerning their effects on skin barrier function. The information presented is supported by available experimental data to aid in research and development.
Executive Summary
Capryloyl Salicylic Acid (CSA), a lipophilic derivative of Salicylic Acid (SA), offers a differentiated profile in its interaction with the skin barrier. While both molecules provide exfoliating benefits, their distinct physicochemical properties lead to different penetration profiles and subsequent effects on skin barrier integrity. Evidence suggests that CSA's larger molecular size and increased lipophilicity result in a slower, more superficial penetration of the stratum corneum. This targeted action is associated with a gentler exfoliation and a lower potential for irritation compared to the more rapid and deeper penetration of SA. While direct comparative studies on key skin barrier parameters like Transepidermal Water Loss (TEWL) and stratum corneum lipid composition are limited, the available data on skin penetration and clinical observations provide a basis for assessing their relative impacts.
Data Presentation
The following tables summarize the key quantitative data gathered from in-vitro and in-vivo studies comparing CSA and SA.
Table 1: Skin Penetration and Retention
| Parameter | This compound (CSA) | Salicylic Acid (SA) | Study Type | Source(s) |
| Penetration beyond Stratum Corneum | ~6% | 58% | In-vitro (Franz diffusion cell) | [1][2] |
| Retention in Stratum Corneum (after 4 days) | 17.1% | 9.7% | In-vivo (Tape stripping) | [2] |
Table 2: Clinical Efficacy (Indirect Comparison)
| Parameter | This compound (CSA) Peel (5-10%) | Glycolic Acid (GA) Peel (20-50%) | Study Duration | Source(s) |
| Reduction in Fine Lines/Wrinkles (% of subjects with significant improvement) | 41% | 30% | 12 weeks | [3][4][5] |
| Reduction in Hyperpigmentation (% of subjects with significant improvement) | 46% | 34% | 12 weeks | [3][4][5] |
Note: This study did not directly compare CSA to SA, but to Glycolic Acid. However, it provides clinical efficacy data for CSA.
Mechanism of Action and Impact on Skin Barrier
Both CSA and SA are beta-hydroxy acids (BHAs) that exert their primary effect through exfoliation. They work by disrupting the intercellular connections between corneocytes in the stratum corneum, leading to desquamation.
Salicylic Acid (SA):
-
Desmolytic Action: SA is known to act as a desmolytic agent, meaning it disrupts the desmosomes (cellular junctions) that hold corneocytes together, rather than breaking down the keratin (B1170402) protein itself.[6]
-
Rapid and Deep Penetration: Due to its smaller molecular size, SA penetrates the stratum corneum relatively quickly and can reach deeper layers of the epidermis.[1][2]
-
Potential for Irritation: This deeper penetration is associated with a higher potential for skin irritation, which can manifest as dryness, peeling, redness, and stinging, particularly at higher concentrations.[7]
-
Signaling Pathway Involvement: Research suggests that SA may upregulate genes related to epidermal barrier homeostasis through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[8] It has also been shown to modulate the Nuclear Factor Kappa-B (NF-κB) signaling pathway, a key regulator of inflammation.[6]
This compound (CSA):
-
Superficial and Cell-by-Cell Exfoliation: The addition of a capryloyl group makes CSA more lipophilic and larger than SA. This leads to slower, more controlled penetration, with its action concentrated in the superficial layers of the stratum corneum.[6][7] This is often described as a "cell-by-cell" exfoliation that more closely mimics the skin's natural shedding process.
-
Gentler Profile: The superficial action of CSA is linked to a lower incidence of irritation, making it a more suitable option for individuals with sensitive skin.[2][7][9]
-
Dermal Stimulation: Some studies suggest that CSA can stimulate the production of dermal components like collagen and glycosaminoglycans, which may contribute to anti-aging benefits.[6]
-
Signaling Pathway: While the specific signaling pathway for CSA's effect on the epidermal barrier is not as well-defined as for SA, its anti-inflammatory properties suggest a potential modulation of inflammatory pathways.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.
In-Vitro Skin Penetration (Franz Diffusion Cell)
-
Objective: To quantify the amount of a substance that penetrates through the skin.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin, with the stratum corneum facing the donor compartment.
-
Procedure:
-
The skin sample is mounted between the donor and receptor compartments of the Franz diffusion cell.
-
A known quantity of the test substance (e.g., a formulation containing CSA or SA) is applied to the surface of the stratum corneum in the donor compartment.
-
The receptor compartment is filled with a receptor fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C) and continuously stirred.
-
At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the test substance using a suitable analytical method (e.g., HPLC).
-
The cumulative amount of the substance that has permeated the skin is then calculated.
-
In-Vivo Stratum Corneum Retention (Tape Stripping)
-
Objective: To determine the amount of a topically applied substance that is retained within the stratum corneum.
-
Procedure:
-
A defined area of the skin (e.g., on the forearm of a human volunteer) is treated with a known amount of the test formulation.
-
After a specified period, a piece of adhesive tape is firmly pressed onto the treated area and then rapidly removed. This process removes a layer of corneocytes.
-
This tape stripping process is repeated a number of times (e.g., 10-20 strips) on the same site to collect sequential layers of the stratum corneum.
-
The amount of the test substance on each tape strip is then extracted using a suitable solvent and quantified by an appropriate analytical technique.
-
The total amount of substance retained in the stratum corneum is calculated by summing the amounts found on all the tape strips.
-
Transepidermal Water Loss (TEWL) Measurement
-
Objective: To non-invasively assess the integrity of the skin barrier by measuring the amount of water that evaporates from the skin surface.
-
Apparatus: A TEWL meter (e.g., an open-chamber, closed-chamber, or condenser-chamber device).
-
Procedure:
-
Subjects are acclimatized to a room with controlled temperature and humidity for a set period (e.g., 20-30 minutes) before measurements are taken.
-
The probe of the TEWL meter is placed gently on the skin surface of the test area.
-
The instrument measures the water vapor gradient or the rate of increase in humidity within the probe's chamber.
-
TEWL is typically expressed in units of g/m²/h.
-
Measurements are taken before and at various time points after the application of test products to assess their impact on barrier function.
-
Mandatory Visualization
Signaling Pathways
Caption: Postulated signaling pathways for SA and CSA.
Experimental Workflow: Comparative Skin Penetration Study
Caption: Workflow for comparing skin penetration of CSA and SA.
Conclusion
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 3. Clinical tolerance and efficacy of this compound peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin [pubmed.ncbi.nlm.nih.gov]
- 4. myskinrecipes.com [myskinrecipes.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. This compound Supplier [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. sincereskincare.com [sincereskincare.com]
Unveiling the Comedolytic Power of Capryloyl Salicylic Acid: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo comedolytic properties of Capryloyl Salicylic (B10762653) Acid (CSA), also known as Lipohydroxy Acid (LHA), against other established comedolytic agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation acne treatments.
Capryloyl Salicylic Acid, a lipophilic derivative of salicylic acid, has emerged as a promising agent in the management of acne vulgaris, primarily due to its keratolytic and comedolytic activities.[1][2] Its unique chemical structure, featuring an eight-carbon fatty chain, enhances its penetration into the lipid-rich environment of the pilosebaceous unit, theoretically targeting the site of comedo formation more effectively and with better tolerability than its parent compound, salicylic acid.[2][3] This guide delves into the in vivo evidence validating these properties, offering a comparative perspective against commonly used comedolytic agents.
Performance Comparison: this compound vs. Alternatives
The following tables summarize quantitative data from in vivo studies, providing a comparative overview of the comedolytic efficacy of this compound and other agents.
Table 1: Comedolytic Efficacy of this compound (LHA) Formulations
| Active Agent(s) | Concentration | Duration | Method of Assessment | Change in Non-Inflammatory Lesions (Comedones) | Reference |
| This compound (LHA) | Not Specified | 14 days | Ultraviolet-light video recording and computerized image analysis | Significant decrease in the number and total size of microcomedones | [4][5] |
| This compound (LHA) Peel | Not Specified | 98 days (6 peels at 2-week intervals) | Lesion counting | -55.6% (statistically significant) | [6] |
| Salicylic Acid & this compound (LHA) Cream | Not Specified | 87 days | Lesion counting | -48.9% in total comedones | [7] |
Table 2: Comparative Comedolytic Efficacy of Various Agents
| Active Agent(s) | Concentration | Duration | Method of Assessment | Change in Non-Inflammatory Lesions (Comedones) | Reference |
| Salicylic Acid Peel | Not Specified | 98 days (6 peels at 2-week intervals) | Lesion counting | -48.5% (statistically significant) | [6] |
| Tretinoin Cream | 0.05% | 87 days | Lesion counting | -62.7% in total comedones | [7] |
| Benzoyl Peroxide & Miconazole Nitrate | 5% & 2% | 2 months | Digital image analysis of cyanoacrylate follicular biopsies | Significant microcomedolysis observed | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies for assessing comedolytic activity in vivo.
Cyanoacrylate Skin Surface Biopsy (CSSS) for Microcomedone Collection
This non-invasive technique is widely used to sample the contents of the follicular infundibulum, allowing for the quantification of microcomedones.[8][9]
Procedure:
-
Site Selection: A skin area with a high density of sebaceous follicles, typically the forehead or cheeks, is chosen for sampling.
-
Skin Preparation: The selected area is gently cleansed to remove surface debris and oils.
-
Application of Adhesive: A drop of cyanoacrylate adhesive is applied to a glass slide.[10]
-
Biopsy Collection: The slide is then inverted and pressed firmly against the skin for approximately 60 to 90 seconds.[10][11]
-
Removal: The slide is gently lifted, removing a thin layer of the stratum corneum along with the follicular casts (microcomedones).[10]
-
Sample Processing: The collected material on the slide can then be stained and analyzed.
Quantification of Microcomedones via Digital Image Analysis
Following the collection of follicular casts via CSSS, digital image analysis allows for objective quantification of their number and size.[1][8][12]
Procedure:
-
Image Acquisition: The glass slide with the follicular casts is placed under a microscope equipped with a digital camera. Images are captured under standardized lighting conditions.
-
Image Processing: The captured images are processed using image analysis software. This may involve converting the image to grayscale, adjusting contrast, and applying filters to enhance the visibility of the follicular casts.
-
Thresholding: A threshold is applied to the image to segment the follicular casts from the background.
-
Object Analysis: The software then analyzes the segmented objects (follicular casts) to determine their number, individual area, and total area.
-
Data Expression: The data is typically expressed as the number of microcomedones per square centimeter of skin and the average size of the microcomedones.
Visualizing the Process: From Mechanism to Measurement
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the comedolytic mechanism of this compound and the experimental workflow for its validation.
Caption: Mechanism of this compound's Comedolytic Action.
Caption: Experimental Workflow for In Vivo Comedolytic Assessment.
References
- 1. Digital image analysis of microcomedones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comedolysis by a lipohydroxyacid formulation in acne-prone subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Randomized trial comparing a chemical peel containing a lipophilic hydroxy acid derivative of salicylic acid with a salicylic acid peel in subjects with comedonal acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. karger.com [karger.com]
- 9. [PDF] Cyanoacrylate Skin Surface Stripping and the 3S-Biokit Advent in Tropical Dermatology: A Look from Liège | Semantic Scholar [semanticscholar.org]
- 10. Cyanoacrylate Skin Surface Stripping and the 3S-Biokit Advent in Tropical Dermatology: A Look from Liège - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting standardized skin surface biopsy to demonstrate Demodex mite - Cosmoderma [cosmoderma.org]
- 12. karger.com [karger.com]
Safety Operating Guide
Safe Disposal of Capryloyl Salicylic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Capryloyl Salicylic Acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The following steps are based on general best practices for hazardous chemical waste management and should be executed in accordance with your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard and Safety Overview
This compound is classified with several hazards that necessitate careful handling during disposal. It is known to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] All waste and contaminated materials must be treated as hazardous.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 | P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye damage/irritation.[1][2] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If handling the powder form or generating dust, use in a well-ventilated area or chemical fume hood.[1]
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste.[4] The container must be in good condition and leak-proof.
-
Compatibility: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, strong acids, or bases.[5][6]
-
Waste Types:
-
Solid Waste: Collect unused or expired pure chemical, and any grossly contaminated solids (e.g., weigh boats, contaminated paper towels from a spill clean-up) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Halogenated and non-halogenated solvent wastes should be kept separate due to differences in disposal costs and methods.[7]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Step 3: Labeling and Storage
Proper labeling and storage are mandated by regulations and are crucial for safety.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4] The label must include:
-
Storage:
-
Keep the waste container sealed at all times, except when adding waste.[4][8]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks or spills.[4]
-
Store away from heat, sparks, or open flames.[1]
-
Step 4: Managing Spills and Empty Containers
Accidents and residual amounts must be handled correctly.
-
Spill Clean-up:
-
In case of a spill, prevent further leakage if it is safe to do so.[1]
-
For solid spills, avoid generating dust.
-
Absorb liquid spills with an inert material like sand, silica (B1680970) gel, or vermiculite.[1]
-
Collect all spilled material and clean-up debris into a sealed container and dispose of it as hazardous waste.[7]
-
Wash the spill area after clean-up.
-
-
Empty Container Disposal:
-
A container that held this compound is considered hazardous waste until properly decontaminated.
-
For containers that held acute hazardous waste, they must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Once rinsed, all labels must be completely defaced or removed before the container can be disposed of as regular solid waste or recycled.[4][8]
-
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Request Pickup: Once a waste container is full, or within the time limits specified by your institution (often within 3 days of being filled), request a waste pickup from your institution's EHS department.[4]
-
Professional Disposal: Do not attempt to dispose of the chemical waste yourself. It must be handled by a licensed waste carrier for final disposal in accordance with local, state, and federal regulations.[1] Never dispose of this compound by evaporation or down the sewer drain.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. laballey.com [laballey.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Capryloyl Salicylic Acid
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling Capryloyl Salicylic Acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Face Shield | As needed | Provides additional protection from splashes, especially when handling larger quantities. | |
| Hand Protection | Gloves | Appropriate protective gloves (e.g., nitrile or neoprene) | Prevents skin contact and irritation.[1][3][4] Contaminated gloves should be disposed of properly. |
| Body Protection | Protective Clothing | Lab coat or disposable gown | Prevents skin exposure to the chemical.[1][5] |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded, if irritation occurs, or in poorly ventilated areas to avoid respiratory tract irritation.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Use proper personal protective equipment as indicated in the PPE section.[1]
-
For spills, vacuum or sweep up the material and place it into a suitable, sealed disposal container.[1]
-
Avoid generating dust.
-
Ensure adequate ventilation.
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Ensure the product is disposed of by licensed waste carriers.[2] Contaminated packaging should also be handled by licensed waste carriers.[2] Do not allow the product to enter drains or waterways.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. v6-file.globalso.com [v6-file.globalso.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. m.media-amazon.com [m.media-amazon.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. guidechem.com [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
